molecular formula C9H13N B158001 2-Propylaniline CAS No. 1821-39-2

2-Propylaniline

Cat. No.: B158001
CAS No.: 1821-39-2
M. Wt: 135.21 g/mol
InChI Key: WKURVXXDGMYSDP-UHFFFAOYSA-N
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Description

Electropolymerization of 2-propylaniline in highly acidic medium yields poly(this compound) film. Polymerization and intercalation of this compound into iron (III) oxychloride via in situ polymerization/intercalation process has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylaniline
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InChI

InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3
Source PubChem
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InChI Key

WKURVXXDGMYSDP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

117021-79-1
Record name Benzenamine, 2-propyl-, homopolymer
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DSSTOX Substance ID

DTXSID40171248
Record name Aniline, 2-propyl-
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Molecular Weight

135.21 g/mol
Source PubChem
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Physical Description

Yellow to brown liquid; [MSDSonline]
Record name 2-Propylaniline
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CAS No.

1821-39-2
Record name 2-Propylaniline
Source CAS Common Chemistry
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Record name 2-Propylaniline
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Record name Aniline, 2-propyl-
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Record name 2-propylaniline
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Record name 2-PROPYLANILINE
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Foundational & Exploratory

Whitepaper: A Strategic Multi-Step Synthesis of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of 2-propylaniline from nitrobenzene (B124822), designed for researchers, scientists, and drug development professionals.

Introduction

This compound is an important chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its synthesis from a readily available starting material like nitrobenzene presents a common challenge in aromatic chemistry. A direct approach, such as the Friedel-Crafts alkylation of nitrobenzene followed by the reduction of the nitro group, is synthetically unviable. The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2][3] This deactivation makes the ring insufficiently nucleophilic to react with the carbocation electrophile generated in Friedel-Crafts reactions.[4][5] In fact, nitrobenzene's inertness to these conditions is such that it is sometimes used as a solvent for Friedel-Crafts reactions.[3][6]

This guide details a robust and logical multi-step synthetic pathway commencing from benzene (B151609). The strategy involves introducing the propyl group onto an activated ring and subsequently performing nitration and reduction steps. This approach circumvents the limitations imposed by the deactivating nitro group and allows for controlled synthesis of the target molecule. The overall strategy is: Acylation → Reduction → Nitration → Reduction .

G cluster_workflow Overall Synthetic Workflow Benzene Benzene Propiophenone (B1677668) Propiophenone Benzene->Propiophenone Step 1: Friedel-Crafts Acylation Propylbenzene (B89791) Propylbenzene Propiophenone->Propylbenzene Step 2: Clemmensen Reduction Nitropropylbenzene 2-Nitropropylbenzene (and 4-isomer) Propylbenzene->Nitropropylbenzene Step 3: Nitration Propylaniline This compound Nitropropylbenzene->Propylaniline Step 4: Nitro Group Reduction

Caption: Overall workflow for the synthesis of this compound from benzene.

Logical Framework: Why Direct Synthesis Fails

The core of the synthetic strategy rests on understanding the electronic effects of the nitro group. An electrophilic aromatic substitution, like the Friedel-Crafts reaction, requires the benzene ring to act as a nucleophile. An electron-withdrawing group like -NO₂ pulls electron density from the ring, destabilizing the positively charged intermediate (sigma complex) that forms during the reaction, thus impeding the substitution.[1][4]

G cluster_logic Rationale for Multi-Step Synthesis Nitrobenzene Nitrobenzene Ring (Electron-Poor) Reaction_Fails Reaction Fails: Ring is deactivated Benzene Benzene Ring (Electron-Rich) Reaction_Proceeds Reaction Proceeds: Ring is nucleophilic Electrophile Electrophile (R+) Electrophile->Nitrobenzene Attack Unfavorable Electrophile->Benzene Attack Favorable

Caption: Comparison of electrophilic attack on activated vs. deactivated rings.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for each step of the proposed synthesis.

Step 1: Friedel-Crafts Acylation of Benzene

To avoid carbocation rearrangement associated with Friedel-Crafts alkylation using propyl halides, an acylation reaction is employed first.[7][8] This involves reacting benzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form propiophenone.

Experimental Protocol:

  • To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane (B109758) or excess benzene), slowly add propanoyl chloride.

  • Maintain the temperature while adding benzene dropwise to the mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and a mild base (e.g., NaHCO₃ solution), and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the resulting propiophenone by vacuum distillation.

ParameterValueReference
Reactants Benzene, Propanoyl Chloride, AlCl₃[7]
Molar Ratio ~1.1 : 1 (AlCl₃ : Acyl Chloride)General Protocol
Temperature 0 °C to Room TemperatureGeneral Protocol
Typical Yield >85%General Protocol
Step 2: Reduction of Propiophenone to Propylbenzene

The carbonyl group of propiophenone is reduced to a methylene (B1212753) group (CH₂) to form propylbenzene. The Clemmensen reduction is a common method for this transformation.

Experimental Protocol (Clemmensen Reduction):

  • Prepare amalgamated zinc (Zn(Hg)) by stirring zinc powder with a dilute solution of mercury(II) chloride.

  • Add the amalgamated zinc, concentrated hydrochloric acid, water, and propiophenone to a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of HCl may be required during the reflux period.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and remove the solvent.

  • Purify the propylbenzene by distillation.

ParameterValueReference
Reactants Propiophenone, Amalgamated Zinc (Zn(Hg)), Conc. HCl[5]
Temperature Reflux[5]
Typical Yield 70-80%General Protocol
Step 3: Nitration of Propylbenzene

Propylbenzene is nitrated using a mixture of nitric acid and sulfuric acid. The alkyl group is an ortho-, para-director, leading to a mixture of 2-nitropropylbenzene and 4-nitropropylbenzene.[8] Careful temperature control is crucial to prevent dinitration.

Experimental Protocol:

  • Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Cool the propylbenzene to 0-5 °C in a separate flask.

  • Slowly add the cold nitrating mixture to the stirred propylbenzene, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring at low temperature for a specified time before allowing it to warm to room temperature.

  • Quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, wash thoroughly with water and then with a dilute sodium bicarbonate solution until neutral.

  • Dry the organic layer over an anhydrous salt.

  • The isomers (2-nitropropylbenzene and 4-nitropropylbenzene) must be separated, typically by fractional distillation under reduced pressure or chromatography.

ParameterValueReference
Reactants Propylbenzene, Conc. HNO₃, Conc. H₂SO₄[8]
Temperature 0-10 °C[8]
Isomer Ratio Varies; para-isomer is typically majorGeneral Principle
Typical Yield 85-95% (combined isomers)General Protocol
Step 4: Reduction of 2-Nitropropylbenzene to this compound

The final step is the reduction of the nitro group of the isolated 2-nitropropylbenzene to an amino group. This is a common and well-studied transformation with many available methods.[9] Catalytic hydrogenation or reduction with metals in acidic media are most common.[9][10]

Experimental Protocol (Reduction with Tin and HCl):

  • Place the 2-nitropropylbenzene and granulated tin in a round-bottom flask.

  • Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling to control the rate.[11]

  • After the initial reaction subsides, heat the mixture on a steam bath or in a boiling water bath until the reaction is complete (e.g., disappearance of the oily nitro compound).[11]

  • Cool the flask and add a concentrated solution of sodium hydroxide (B78521) (NaOH) until the mixture is strongly alkaline to dissolve the tin hydroxide salts.

  • Isolate the liberated this compound via steam distillation or solvent extraction (e.g., with dichloromethane or diethyl ether).

  • If extracted, dry the organic layer, remove the solvent, and purify the final product by vacuum distillation.

ParameterValueReference
Reactants 2-Nitropropylbenzene, Sn (granulated), Conc. HCl[11]
Temperature Initial cooling, then heating (reflux)[11]
Workup Basification with NaOH, Steam Distillation/Extraction[11]
Typical Yield >80%[12]

Alternative Reducing Agents:

  • Catalytic Hydrogenation: H₂, Pd/C, PtO₂, or Raney Nickel. This method is often cleaner and avoids the use of heavy metals.[9]

  • Iron in Acidic Media: Fe powder in acetic acid or with a catalytic amount of HCl is an industrially preferred method due to cost and reduced waste issues compared to tin.[9]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1821-39-2[13][14]
Molecular Formula C₉H₁₃N[13]
Molecular Weight 135.21 g/mol [13][14]
Boiling Point 222-224 °C (lit.)[14][15]
Density 0.96 g/mL at 25 °C (lit.)[14][15]
Refractive Index n20/D 1.547 (lit.)[14]

The synthesis of this compound from nitrobenzene is not feasible through a direct alkylation-reduction sequence. However, a strategic four-step pathway starting from benzene provides a reliable and high-yielding alternative. By first performing a Friedel-Crafts acylation, followed by reduction of the ketone, nitration of the resulting alkylbenzene, and a final reduction of the nitro group, the target molecule can be obtained efficiently. This guide provides the necessary theoretical framework and detailed protocols to aid researchers in the successful synthesis of this compound and similarly substituted aromatic amines.

References

An In-depth Technical Guide to 2-Propylaniline: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-propylaniline, a key aromatic amine intermediate. It covers its chemical identity, physical and chemical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role in the development of pharmaceuticals. This document is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and process development.

Chemical Identity and Properties

This compound, systematically named according to IUPAC nomenclature, is an organic compound featuring a propyl group substituted at the ortho-position of an aniline (B41778) ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 1821-39-2[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 222-224 °C[3]
Density 0.96 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.547[3]
Flash Point 98 °C (208.4 °F) - closed cup[3]
Solubility Slightly soluble in water[2]
SMILES CCCC1=CC=CC=C1N[3]
InChIKey WKURVXXDGMYSDP-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two common and effective methods are detailed below: catalytic hydrogenation of 2-propylnitrobenzene and Friedel-Crafts acylation of benzene (B151609) followed by reduction and nitration/reduction sequence.

Experimental Protocol 1: Catalytic Hydrogenation of 2-Propylnitrobenzene

This method involves the reduction of the nitro group of 2-propylnitrobenzene to an amine group using a catalyst and a hydrogen source.

Workflow for Catalytic Hydrogenation of 2-Propylnitrobenzene

G cluster_0 Synthesis of this compound via Hydrogenation start 2-Propylnitrobenzene reaction Catalytic Hydrogenation Solvent: Ethanol or Methanol Temperature: 25-70°C Pressure: Atmospheric to 50 psi start->reaction Substrate catalyst Catalyst (e.g., Raney Nickel, Pd/C) Hydrogen Source (e.g., H2 gas, Hydrazine) catalyst->reaction Reagents workup Work-up: 1. Filtration of catalyst 2. Solvent evaporation 3. Purification (Distillation) reaction->workup Reaction Mixture product This compound workup->product Purified Product G cluster_1 Multi-step Synthesis of this compound cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen/Wolff-Kishner Reduction cluster_step3 Step 3 & 4: Nitration & Reduction benzene Benzene propiophenone Propiophenone benzene->propiophenone 1. Propanoyl Chloride, AlCl3 2. H2O propanoyl_chloride Propanoyl Chloride AlCl3 (catalyst) propiophenone_in Propiophenone propylbenzene Propylbenzene propiophenone_in->propylbenzene Reduction reduction_reagents Zn(Hg), HCl (Clemmensen) or H2NNH2, KOH (Wolff-Kishner) propylbenzene_in Propylbenzene nitropropylbenzene 2-Propylnitrobenzene propylbenzene_in->nitropropylbenzene Nitration nitration_reagents HNO3, H2SO4 final_product This compound nitropropylbenzene->final_product Reduction reduction_reagents2 Fe, HCl or H2, Pd/C G cluster_pathway Dopamine D2-like Receptor Signaling dopamine Dopamine / Dopamine Agonist (e.g., Pramipexole) d2_receptor D2-like Receptor (D2, D3, D4) dopamine->d2_receptor Binds to g_protein Gαi/o Protein d2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits atp ATP adenylyl_cyclase->atp camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., modulation of ion channel activity, gene expression) pka->cellular_response Phosphorylates targets G cluster_azo Azo Dye Synthesis from this compound start This compound diazotization Diazotization NaNO2, HCl 0-5°C start->diazotization diazonium_salt 2-Propylbenzene diazonium chloride diazotization->diazonium_salt coupling_reaction Azo Coupling NaOH, 0-5°C diazonium_salt->coupling_reaction coupling_component Coupling Component (e.g., 2-Naphthol) coupling_component->coupling_reaction azo_dye Azo Dye Product coupling_reaction->azo_dye

References

A Comprehensive Technical Overview of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the fundamental physicochemical properties of 2-propylaniline, a significant chemical intermediate in various industrial applications. The focus of this document is to furnish researchers, scientists, and professionals in drug development with precise data regarding its molecular formula and weight.

Physicochemical Data Summary

The essential quantitative data for this compound is compiled in the table below, offering a clear and concise summary of its key molecular identifiers.

ParameterValueSource
Molecular Formula C9H13N[1][2][3][4][5][6]
Molecular Weight 135.21 g/mol [1][3][5][7]
Alternate Molecular Weight 135.206 g/mol [2]
Monoisotopic Mass 135.104799419 Da[1]
CAS Number 1821-39-2[2][4]
Structural and Relational Overview

The logical relationship between the common name of the compound, its empirical formula, and its calculated molecular weight is a cornerstone of chemical identification. This relationship is visually represented in the following diagram.

Compound This compound Formula Molecular Formula C9H13N Compound->Formula has MolWeight Molecular Weight 135.21 g/mol Formula->MolWeight corresponds to

Fig. 1: Chemical Identity of this compound

Experimental Protocols

While this document focuses on the fundamental properties of this compound, it is important to note that its characterization and application are underpinned by various experimental methodologies. Detailed experimental protocols for the synthesis, purification, and analysis of this compound can be found in various chemical literature and databases. For instance, the electropolymerization of this compound to yield a poly(this compound) film has been reported to occur in a highly acidic medium[7]. Similarly, the polymerization and intercalation of this compound into iron (III) oxychloride have been achieved through an in situ polymerization/intercalation process[7]. For specific analytical procedures, such as determining purity or identifying the compound through spectroscopic methods (e.g., NMR, IR, Mass Spectrometry), standardized protocols available in chemical research literature should be consulted.

References

Solubility of 2-propylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Propylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. While qualitative data suggests good solubility in a range of organic media, a thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data. This guide, therefore, focuses on providing a detailed experimental protocol for determining the equilibrium solubility of this compound via the widely accepted isothermal shake-flask method. Furthermore, a logical workflow for this protocol is visualized to aid in experimental design. This document is intended to be a valuable resource for researchers and professionals, enabling informed decisions regarding solvent selection and the experimental determination of precise solubility values.

Introduction to this compound and its Solubility

This compound (ortho-propylaniline) is an aromatic amine with the chemical formula C₉H₁₃N. Its molecular structure, consisting of a benzene (B151609) ring substituted with an amino group and a propyl group, dictates its solubility behavior. The presence of the nonpolar propyl group and the aromatic ring suggests good solubility in a variety of organic solvents.[1] The amino group can participate in hydrogen bonding, which may enhance solubility in protic solvents.[2] Generally, aliphatic amines are soluble in organic solvents, especially polar ones.[3]

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the known behavior of similar aromatic amines, a qualitative solubility profile for this compound can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolHighThe amino group can form hydrogen bonds with the hydroxyl group of the alcohol.
Ketones Acetone, Methyl Ethyl KetoneHighThe polar carbonyl group can interact with the amine group.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighThe ether oxygen can act as a hydrogen bond acceptor for the amine protons.
Aromatic Hydrocarbons Toluene, BenzeneHighThe aromatic ring of this compound allows for favorable π-π stacking interactions with the solvent.
Halogenated Hydrocarbons Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds.
Nonpolar Hydrocarbons Hexane, CyclohexaneModerate to LowThe overall polarity of this compound may limit its solubility in highly nonpolar solvents.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is recommended.[4][5][6] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, Gas Chromatograph (GC), or High-Performance Liquid Chromatograph (HPLC))

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid any temperature changes that might affect the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry, GC, or HPLC.[7]

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL, mg/mL, mol/L (Molarity), or mole fraction.

Table 2: Data Template for Quantitative Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole FractionAnalytical Method

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow start Start prep Prepare Supersaturated Solution (Excess this compound in solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Withdraw and Filter Supernatant settle->filter dilute Dilute Filtrate filter->dilute analyze Analyze Concentration (UV-Vis, GC, HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While this compound is qualitatively understood to be soluble in a wide array of organic solvents, this guide highlights the current absence of publicly available quantitative solubility data. For researchers, scientists, and drug development professionals, the experimental determination of this data is a critical step for its practical application. The provided detailed protocol for the isothermal shake-flask method and the accompanying workflow diagram offer a robust framework for obtaining accurate and reproducible solubility measurements. The systematic collection and reporting of such data will be invaluable to the scientific community, facilitating the expanded use of this compound in various research and development endeavors.

References

2-Propylaniline: A Versatile Scaffold for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylaniline, a substituted aromatic amine, has emerged as a valuable and versatile building block in various scientific domains, including medicinal chemistry, materials science, and agrochemical development. Its unique structural features, characterized by an aniline (B41778) core with a propyl substituent at the ortho position, provide a strategic starting point for the synthesis of a diverse array of molecules with tailored biological activities and material properties. This technical guide provides a comprehensive overview of the potential research applications of this compound, detailing its role as a key synthetic intermediate. The guide includes a summary of its physicochemical properties, detailed experimental protocols for the synthesis of its derivatives and their applications, and a compilation of quantitative data to facilitate comparative analysis. Furthermore, this document presents visualizations of key signaling pathways and experimental workflows to provide a clear and concise understanding of the underlying scientific principles.

Introduction

This compound (also known as 2-aminopropylbenzene) is a colorless to pale yellow liquid that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1] Its applications span from the development of novel pharmaceutical agents and high-performance polymers to the creation of effective agrochemicals.[1] The presence of the propyl group at the ortho position to the amino group introduces specific steric and electronic effects that can be exploited to fine-tune the properties of the final products, influencing their interaction with biological targets or their self-assembly into functional materials.[2]

This guide aims to provide researchers and professionals in drug development and materials science with a detailed resource on the research applications of this compound. It will cover its synthesis, key reactions, and its utility in creating molecules with significant potential in various fields.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference(s)
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [3]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 222-224 °C[3]
Density 0.96 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.547[3]
CAS Number 1821-39-2[4]

Applications in Medicinal Chemistry

The this compound scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Its derivatives have been explored as potent inhibitors of key signaling pathways implicated in cancer and as precursors to local anesthetics.

Dual Mer/c-Met Kinase Inhibitors for Cancer Therapy

Derivatives of 2-substituted anilines have been investigated as dual inhibitors of Mer and c-Met receptor tyrosine kinases.[5] These kinases are often overexpressed in various tumors and play a crucial role in cancer cell proliferation, survival, and metastasis.[5] Inhibition of these kinases is a promising strategy for cancer treatment.

A series of 2-substituted aniline pyrimidine (B1678525) derivatives have been synthesized and evaluated for their inhibitory activity against Mer and c-Met kinases. The quantitative data for a representative compound is summarized in Table 2.

CompoundTarget KinaseIC₅₀ (nM)Reference
18c Mer18.5 ± 2.3[5]
c-Met33.6 ± 4.3[5]

The inhibition of Mer and c-Met by these compounds can disrupt downstream signaling pathways, including the ERK and AKT pathways, leading to reduced cancer cell proliferation and migration.[5]

The following diagram illustrates the signaling cascade initiated by Mer and c-Met and the points of inhibition by 2-substituted aniline pyrimidine derivatives, which subsequently affects the downstream ERK and AKT pathways.

Mer_cMet_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling Mer Mer ERK ERK Mer->ERK AKT AKT Mer->AKT cMet c-Met cMet->ERK cMet->AKT Inhibitor 2-Substituted Aniline Pyrimidine Derivative Inhibitor->Mer Inhibitor->cMet Proliferation Cell Proliferation & Migration ERK->Proliferation AKT->Proliferation

Mer/c-Met Signaling Pathway Inhibition
Synthesis of Local Anesthetic Analogues

2-Alkylanilines, such as 2-ethyl-4-propylaniline (B15369191), are valuable precursors for the synthesis of local anesthetic analogues, structurally similar to lidocaine (B1675312).[2] The ortho-alkyl group can influence the conformation of the amide side chain, which is critical for its interaction with voltage-gated sodium channels, the biological target of local anesthetics.[2]

This protocol details the synthesis of 2-chloro-N-(2-ethyl-4-propylphenyl)acetamide, a key intermediate for a lidocaine analogue, starting from 2-ethyl-4-propylaniline.[2]

Materials:

  • 2-Ethyl-4-propylaniline (98% purity)

  • 2-Chloroacetyl chloride (98% purity)

  • Glacial acetic acid

  • Sodium acetate (B1210297)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (0.061 mol) of 2-ethyl-4-propylaniline in 50 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 7.6 g (0.067 mol) of 2-chloroacetyl chloride to the stirred solution via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Prepare a solution of 10 g of sodium acetate in 100 mL of deionized water.

  • Slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring to precipitate the product.

  • Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold deionized water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Applications in Materials Science

This compound is a valuable monomer for the synthesis of conducting polymers. Its electropolymerization leads to the formation of poly(this compound) films with interesting electrical and optical properties.[3]

Electropolymerization of this compound

The electropolymerization of this compound in an acidic medium results in the formation of a poly(this compound) film on the electrode surface.[3] These films are electroactive and can be switched between conducting and insulating states. The electrical conductivity of polyaniline and its derivatives is a key property for their application in electronic devices, sensors, and corrosion protection coatings.

PolymerDopantConductivity (S/cm)Reference(s)
Poly(aniline-co-N-methylaniline) HCl3.885 x 10⁻⁵[6]
Poly(2-ethanolaniline) Dodecylbenzene sulfonic acid> 0.118

The following diagram outlines a general workflow for the electropolymerization of an aniline derivative to form a conductive polymer film.

Electropolymerization_Workflow cluster_preparation Electrolyte Preparation cluster_electropolymerization Electropolymerization cluster_characterization Characterization Monomer This compound Electrolyte Electrolyte Solution Monomer->Electrolyte Acid Acidic Medium (e.g., HCl) Acid->Electrolyte Solvent Solvent Solvent->Electrolyte Cell Electrochemical Cell (Working, Counter, Reference Electrodes) Electrolyte->Cell Potential Apply Potential (Cyclic Voltammetry or Potentiostatic) Cell->Potential Film Poly(this compound) Film Deposition Potential->Film Washing Washing & Drying Film->Washing Analysis Spectroscopic & Electrochemical Analysis Washing->Analysis Properties Conductivity Measurement Analysis->Properties

Workflow for Electropolymerization

Applications in Agrochemicals

Aniline derivatives have a long history of use in the agrochemical industry, particularly as herbicides. The substitution pattern on the aniline ring plays a crucial role in determining the herbicidal activity and selectivity.

Herbicidal Activity

Certain ring-substituted anilides have been shown to inhibit photosynthetic electron transport (PET) in plants, leading to their herbicidal effect.[7] The efficacy of these compounds is often quantified by their IC₅₀ value, which represents the concentration required to inhibit a biological process by 50%.

CompoundBiological ActivityIC₅₀ (µmol/L)Reference
2-Hydroxy-N-(3-trifluoromethylphenyl)naphthalene-1-carboxamide PET Inhibition29[7]

The development of new aniline derivatives continues to be an active area of research for identifying novel and more effective herbicides.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. This approach is instrumental in the rational design of new herbicides.

QSAR_Logic cluster_data Data Collection cluster_modeling QSAR Model Development cluster_application Application Structures Chemical Structures of Aniline Derivatives Descriptors Calculate Molecular Descriptors Structures->Descriptors Activity Experimental Herbicidal Activity (e.g., IC50) Model Develop Statistical Model (e.g., MLR, PLS) Activity->Model Descriptors->Model Validation Model Validation Model->Validation Prediction Predict Activity of New Derivatives Validation->Prediction Design Rational Design of Novel Herbicides Prediction->Design

QSAR Logic in Herbicide Design

General Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. A general and widely applicable method involves the reduction of the corresponding nitrobenzene (B124822) derivative.

Experimental Protocol: General Synthesis of a Substituted Aniline via Nitroarene Reduction

This protocol provides a general procedure for the synthesis of a substituted aniline, which can be adapted for the synthesis of this compound from 1-nitro-2-propylbenzene.[8]

Materials:

  • Substituted Nitroarene (e.g., 1-nitro-2-propylbenzene)

  • Reducing Agent (e.g., Tin (Sn) metal)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Organic Solvent (e.g., Diethyl ether or Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, place the substituted nitroarene and the reducing agent (e.g., granulated tin).

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to control the rate.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it strongly basic by the slow addition of a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free aniline.

  • Extract the aniline into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude aniline.

  • The product can be further purified by distillation or column chromatography.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in medicinal chemistry, materials science, and agrochemical research. Its utility as a scaffold for the synthesis of dual Mer/c-Met kinase inhibitors, local anesthetic analogues, conductive polymers, and herbicides highlights its importance in the development of advanced materials and therapeutic agents. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore and expand upon the applications of this promising molecule. The continued investigation into the synthesis and application of this compound derivatives is expected to lead to the discovery of new and innovative solutions to challenges in medicine, technology, and agriculture.

References

Safety and handling precautions for 2-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Propylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 1821-39-2). The document is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. It outlines the known physicochemical properties, toxicological data, handling and storage protocols, and emergency procedures. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from the parent compound, aniline (B41778), as a primary reference for hazard assessment, a practice commonly employed in chemical safety evaluations. All personnel must review this guide and the specific Safety Data Sheet (SDS) before working with this compound.

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is fundamental to its safe handling and storage. This compound is a yellow to brown liquid.[1] Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NPubChem[1]
Molecular Weight 135.21 g/mol PubChem[1]
Appearance Yellow to brown liquidHaz-Map[1]
Boiling Point 222-224 °CSigma-Aldrich[2]
Density 0.96 g/mL at 25 °CSigma-Aldrich[2]
Flash Point 98 °C (208.4 °F) - closed cupSigma-Aldrich[2][3]
Vapor Pressure 0.272 mmHg at 25°CChemSrc[4]
Refractive Index n20/D 1.547Sigma-Aldrich[2]
Solubility Slightly soluble in water. Miscible with alcohol, ether, and benzene.Guidechem[5], ASTM International[3]

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance. The primary health risks are associated with skin, eye, and respiratory irritation.[1][5][6] A significant toxicological concern for aniline and its derivatives is the potential to cause methemoglobinemia.[1]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: PubChem[1], ChemicalBook[6], Sigma-Aldrich[2]

Acute Toxicity Data
RouteSpeciesValueCompoundSource(s)
Oral LD₅₀ Rat762.15 mg/kgAnilineDTIC[7]
Intraperitoneal LD₅₀ Mouse250 mg/kgThis compoundGuidechem[5], ChemSrc[4]
Dermal LD₅₀ RabbitNot specified, but known to be absorbed through the skinAromatic AminesVarious[8]
Inhalation LC₅₀ RatNo data availableThis compoundChemicalBook[9]

Note: The intraperitoneal LD₅₀ for this compound suggests significant toxicity. Aromatic amines as a class are readily absorbed through the skin, which represents a primary route of occupational exposure.[8]

Primary Toxicological Effect: Methemoglobinemia

The principal systemic toxic effect of aniline and its derivatives is methemoglobinemia.[1] This condition results from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering the hemoglobin unable to transport oxygen. This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening tissue hypoxia. The onset of symptoms may be delayed for 2 to 4 hours after exposure.[9]

The biochemical pathway for this process is illustrated in the diagram below.

Methemoglobinemia_Pathway cluster_blood Bloodstream / Erythrocyte cluster_effects Physiological Effect Aniline This compound (Absorbed) P450 Cytochrome P450 (in Liver) Aniline->P450 Metabolism Metabolite N-hydroxyl-2-propylaniline (Toxic Metabolite) P450->Metabolite Recycle Redox Cycling Metabolite->Recycle Enters Erythrocyte HbFe2 Oxyhemoglobin (Hb-Fe²⁺-O₂) MetHb Methemoglobin (MetHb-Fe³⁺) HbFe2->MetHb MetHb->HbFe2 Endogenous Reduction Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia Nitroso Nitroso-2-propylbenzene Reductase NADPH-MetHb Reductase Nitroso->Reductase Reduction Reductase->Metabolite Regenerates Recycle->HbFe2 Co-oxidation Recycle->Nitroso Forms

Caption: Mechanism of this compound-induced methemoglobinemia.

Occupational Exposure Limits (OELs)

No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[9] In the absence of a specific limit, the OELs for the parent compound, aniline , should be used as a conservative guideline for exposure control.

OrganizationLimitValueNotes
OSHA PEL (TWA)5 ppm (19 mg/m³)Skin Notation
ACGIH TLV (TWA)2 ppm (7.6 mg/m³)Skin Notation
NIOSH REL (TWA)2 ppm (7.6 mg/m³)Potential Carcinogen
IDLH 100 ppmImmediately Dangerous to Life or Health

Source: OSHA[10], NIOSH[11] Note: The "Skin" notation indicates that skin absorption is a significant route of exposure.

Experimental Protocols: Safe Handling and Procedures

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on best practices for handling toxic aromatic amines and should be adapted to specific laboratory conditions.

General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Handling_Workflow General Handling Workflow for this compound A 1. Risk Assessment - Review SDS and this guide - Identify hazards B 2. Engineering Controls - Work in a certified chemical fume hood A->B C 3. Personal Protective Equipment (PPE) - Don safety goggles, lab coat - Double-glove with compatible material (e.g., butyl rubber, Viton) B->C D 4. Chemical Handling - Dispense carefully to avoid splashes - Keep containers closed C->D E 5. Decontamination - Clean work surfaces with appropriate solvent - Decontaminate glassware D->E F 6. Waste Disposal - Collect all waste in a labeled hazardous waste container E->F G 7. Post-Handling - Remove PPE carefully - Wash hands thoroughly F->G

Caption: Standard workflow for handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9]

  • Skin Protection: A full-length lab coat is required. Handle the chemical with gloves that are resistant to aromatic amines. Butyl rubber, neoprene, or Viton gloves are recommended. Nitrile gloves are not recommended for prolonged contact.[6] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[9]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a full-face respirator with appropriate cartridges (e.g., type ABEK) must be used.[2]

Storage
  • Store containers in a cool, dry, and well-ventilated area, away from direct sunlight.[9]

  • Keep containers tightly closed and store upright in a designated and labeled secondary containment tub.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]

Spill and Emergency Procedures

Rapid and appropriate response to spills or exposures is critical.

Emergency_Response_Workflow Emergency Response Workflow cluster_spill Spill Response cluster_exposure Personnel Exposure Response Start Incident Occurs (Spill or Exposure) Spill_Type Assess Spill Size Start->Spill_Type Route Identify Exposure Route Start->Route Small_Spill Small Spill (<100 mL) - Alert others in the area - Use spill kit with inert absorbent (vermiculite, sand) Spill_Type->Small_Spill Minor Large_Spill Large Spill (>100 mL) - Evacuate immediate area - Call Emergency Services / EH&S Spill_Type->Large_Spill Major Collect_Waste Collect absorbed material in a sealed hazardous waste container Small_Spill->Collect_Waste Decontaminate_Area Decontaminate spill area Collect_Waste->Decontaminate_Area Skin Skin Contact - Remove contaminated clothing - Flush with water for 15+ min Route->Skin Eyes Eye Contact - Flush with eyewash for 15+ min Route->Eyes Inhalation Inhalation - Move to fresh air Route->Inhalation Seek_Medical Seek Immediate Medical Attention (Bring SDS) Skin->Seek_Medical Eyes->Seek_Medical Inhalation->Seek_Medical

Caption: Workflow for responding to spills and personnel exposures.

Experimental Protocol for Small Spill Cleanup:

  • Ensure Safety: Ensure the area is well-ventilated (fume hood is running) and all personnel are wearing appropriate PPE (double gloves, goggles, lab coat).

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5][6]

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[6]

  • Decontamination: Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

  • Final Steps: Remove PPE and dispose of it as hazardous waste. Wash hands thoroughly.

First Aid Measures:

  • In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]

  • In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[2][5]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Waste Disposal
  • All this compound waste, including contaminated consumables (gloves, paper towels, absorbent material), must be collected and managed as hazardous chemical waste.[6][12]

  • Collect liquid waste in a dedicated, properly labeled, and sealed container made of a compatible material (e.g., polyethylene).[6]

  • Do not dispose of this compound down the drain or in the regular trash.[6][12]

  • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[12]

Conclusion

This compound is a hazardous chemical that requires stringent safety precautions to minimize the risk of exposure. The primary hazards include irritation to the skin, eyes, and respiratory system, and the potential for inducing methemoglobinemia. While specific toxicity data for this compound is limited, a conservative approach using data from aniline is warranted. All handling must be performed within a chemical fume hood with appropriate personal protective equipment. Adherence to the protocols outlined in this guide is essential for the safety of all laboratory personnel.

References

Commercial Sourcing and Quality Control of 2-Propylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propylaniline (CAS No. 1821-39-2), an aromatic amine, serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceutical and agrochemical research and development. Its chemical structure, featuring a propyl group at the ortho position to the amino group, imparts specific steric and electronic properties that make it a valuable intermediate for targeted molecular design. This technical guide provides an in-depth overview of the commercial availability of this compound, outlines a representative synthetic methodology, and details comprehensive experimental protocols for its quality control to ensure its suitability for demanding research applications.

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound in various purities and quantities. Researchers should carefully consider the stated purity and the supplier's quality control documentation when selecting a source. The following table summarizes key information from several prominent commercial suppliers.

SupplierProduct Number(s)Stated PurityAvailable Quantities
Sigma-Aldrich (Merck) 23733797%5 g
TCI America P1113≥98.0% (GC)5 g, 25 g
Fisher Scientific AC21983050098+%5 g
Lab Pro Inc. P1113-25GMin. 98.0% (GC)25 g
CDH (Central Drug House) 19815596.5%5 g

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 Aniline (B41778) catalyst Catalyst (e.g., Zeolite, Metal Complex) reactant1->catalyst reactant2 1-Propanol (B7761284) reactant2->catalyst product This compound catalyst->product

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • Aniline

  • 1-Propanol

  • Catalyst (e.g., Na-Y zeolite or a suitable transition metal catalyst)

  • Toluene (or another suitable high-boiling solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 equivalent), 1-propanol (1.0 to 1.5 equivalents), and the catalyst (e.g., 10 wt% of Na-Y zeolite).

  • Solvent Addition: Add a suitable solvent such as toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-150°C, depending on the solvent and catalyst) and maintain the temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the catalyst and wash it with a small amount of the solvent.

  • Extraction: Combine the filtrate and washings and wash with water to remove any unreacted propanol (B110389) and other water-soluble impurities. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate this compound.

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is critical for its use in research and drug development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Potential Impurities

The synthesis of this compound can lead to several potential impurities, including:

  • Positional Isomers: 4-propylaniline (B1194406) is a common isomer that can be formed during the alkylation reaction.

  • Over-alkylation Products: N,N-dipropylaniline can be formed if the reaction conditions are not carefully controlled.

  • Unreacted Starting Materials: Residual aniline and 1-propanol may be present.

  • By-products from the Catalyst: Depending on the catalyst used, other by-products may be generated.

Experimental Protocols for Quality Control

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent like dichloromethane.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-300 amu.

  • Data Analysis: The retention time and the mass spectrum of the major peak should be compared with a reference standard of this compound. The presence of other peaks can indicate impurities, which can be tentatively identified by their mass spectra.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule and identifying any structural isomers.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for the aromatic protons, the protons of the propyl group, and the amine protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display the correct number of signals corresponding to the different carbon atoms in the this compound molecule.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Analysis: The spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, and C=C stretching of the aromatic ring.

Logical Workflow for Supplier Selection and Quality Assessment

The following diagram illustrates a logical workflow for researchers to select a commercial supplier and perform quality assessment of this compound.

G A Identify Research Needs (Purity, Quantity) B Search Commercial Suppliers A->B C Compare Supplier Specifications (Purity, Price, Availability) B->C D Select Potential Supplier(s) C->D E Request Certificate of Analysis (CoA) D->E F Procure Sample of this compound E->F G Perform In-house Quality Control F->G H GC-MS Analysis G->H I NMR Spectroscopy (¹H & ¹³C) G->I J FTIR Spectroscopy G->J K Compare Experimental Data with CoA and Literature H->K I->K J->K L Does the material meet the required specifications? K->L Evaluation M Approve for Research Use L->M Yes N Contact Supplier for Resolution or Select Alternative L->N No N->D

Figure 2: Workflow for supplier selection and quality assessment of this compound.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently source high-quality this compound and verify its identity and purity, ensuring the reliability and reproducibility of their experimental results.

An In-depth Technical Guide to the Basic Reactivity of the Amino Group in 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basic reactivity of the amino group in 2-propylaniline. The document details the electronic and steric factors governing its basicity, presents available quantitative data, and outlines detailed experimental protocols for the determination of its acid dissociation constant (pKa). This information is critical for professionals in chemical research and drug development where understanding the ionization state and reactivity of molecules is paramount for predicting their behavior in physiological and chemical systems.

Core Concepts: Basicity of Aromatic Amines

The basicity of an aromatic amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In aniline (B41778), the parent aromatic amine, the basicity is significantly lower than that of aliphatic amines. This is due to the delocalization of the nitrogen's lone pair into the aromatic π-system, which reduces its availability for protonation. The presence of substituents on the aromatic ring can further modulate this basicity through a combination of electronic and steric effects.

Electronic Effects

Substituents on the benzene (B151609) ring influence the electron density on the amino nitrogen through inductive and resonance effects.

  • Electron-Donating Groups (EDGs) , such as alkyl groups, increase the electron density on the aromatic ring through a positive inductive effect (+I). This, in turn, enhances the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing the basicity of the aniline derivative.

  • Electron-Withdrawing Groups (EWGs) , conversely, decrease the electron density on the ring and the nitrogen atom, leading to a decrease in basicity.

Steric Effects

Substituents at the ortho position to the amino group can introduce steric hindrance. This steric bulk can affect the planarity of the molecule and hinder the solvation of the protonated form (the anilinium ion). The "ortho effect" can sometimes lead to a decrease in basicity compared to the para-substituted isomer, even with an electron-donating group. This is because steric hindrance can disrupt the solvation of the anilinium ion, destabilizing it and shifting the equilibrium towards the unprotonated, less basic form. In some cases, bulky ortho substituents can twist the amino group out of the plane of the aromatic ring, which can inhibit resonance and paradoxically increase basicity by localizing the lone pair on the nitrogen.

Quantitative Data on the Basicity of this compound

Direct experimental data for the pKa of this compound is not widely available in peer-reviewed literature. However, predicted values and data from chemical databases provide a reasonable estimate. For context, the basicity of this compound is compared with that of aniline and other ortho-alkylanilines. The pKa value is that of the conjugate acid (anilinium ion). A higher pKa indicates a stronger base.

CompoundCAS NumberpKa of Conjugate AcidData Source
Aniline62-53-34.63Experimental
2-Methylaniline95-53-44.44Experimental
2-Ethylaniline (B167055)578-54-14.39Experimental
This compound 1821-39-2 4.06 ± 0.10 Predicted [1]

Note: The pKa values for aniline, 2-methylaniline, and 2-ethylaniline are well-established experimental values, while the value for this compound is a predicted value obtained from chemical databases.

The data suggests that the basicity of ortho-alkylanilines decreases with the increasing size of the alkyl group. This trend is likely due to the increasing steric hindrance, which outweighs the electron-donating inductive effect of the alkyl group.

Experimental Protocols for pKa Determination

The determination of the pKa of an aromatic amine like this compound can be accurately performed using several well-established methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a strong acid to a solution of the amine and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.

Detailed Methodology: [2][3]

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound (e.g., 0.1 mmol).

    • Dissolve the sample in a suitable solvent. Since this compound is sparingly soluble in water, a co-solvent system such as a 50% ethanol-water mixture is recommended.[4] The final concentration should be in the range of 1-10 mM.

    • To ensure a constant ionic strength throughout the titration, add a background electrolyte such as 0.1 M KCl.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired temperature (typically 25 °C).

    • Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette tip.

    • Stir the solution gently and continuously.

  • Titration Procedure:

    • Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments (e.g., 0.05 or 0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of HCl added to obtain the titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the slope is maximal) or by finding the pH at half the volume of titrant required to reach the equivalence point.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated (anilinium) and unprotonated (aniline) forms of the molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[5][6][7]

Detailed Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values, typically spanning a range of 3-4 pH units around the expected pKa of this compound (e.g., pH 2.5 to 6.5).

    • Ensure all buffer solutions have the same ionic strength.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a fixed volume of the buffer. The final concentration of this compound should be low enough to be within the linear range of the Beer-Lambert law.

  • Spectroscopic Measurement:

    • Determine the UV-Vis spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully unprotonated form (in a neutral or slightly basic solution, e.g., pH 7).

    • Identify the wavelength (λ) where the difference in absorbance between the two forms is maximal.

    • Measure the absorbance of each buffered sample solution at this chosen wavelength.

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.

    • The pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the acidic form, and AB is the absorbance of the basic form.

Visualizations

Factors Influencing the Basicity of this compound

The following diagram illustrates the key factors that determine the basicity of the amino group in this compound.

G Factors Affecting Basicity of this compound cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive_Effect +I Effect of Propyl Group Basicity Basicity of This compound Inductive_Effect->Basicity Increases Resonance_Effect Delocalization of N Lone Pair into Aromatic Ring Resonance_Effect->Basicity Decreases Steric_Hindrance Bulk of Propyl Group Steric_Hindrance->Basicity Decreases (Ortho Effect) G Workflow for pKa Determination by Potentiometric Titration Start Start Prep_Solution Prepare this compound Solution (e.g., 5mM in 50% EtOH/H2O with 0.1M KCl) Start->Prep_Solution Calibrate_pH Calibrate pH Meter Prep_Solution->Calibrate_pH Titrate Titrate with Standardized HCl (0.1M) Calibrate_pH->Titrate Record_Data Record pH vs. Volume of Titrant Titrate->Record_Data Plot_Curve Plot Titration Curve (pH vs. Volume) Record_Data->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa End End Determine_pKa->End

References

2-Propylaniline derivatives and their potential uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Propylaniline Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives, exploring their synthesis, potential therapeutic applications, and underlying mechanisms of action. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

This compound is an aromatic amine that serves as a versatile building block in organic synthesis. Its derivatives, characterized by the presence of a propyl group on the aniline (B41778) ring, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The lipophilic nature of the propyl group can enhance the ability of these compounds to cross cell membranes, potentially improving their bioavailability and efficacy. This guide explores the potential of this compound derivatives in oncology, inflammatory diseases, infectious diseases, and neurological disorders.

Anticancer Applications: Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Certain this compound derivatives have shown promise as MDR modulators.

Quantitative Data: Inhibition of ABC Transporters

A series of N-phenylquinazolin-4-amine derivatives incorporating a 3-propylaniline (B1594038) moiety have been evaluated for their ability to inhibit P-gp and BCRP. The data below summarizes the inhibitory activity (IC50) of these compounds.

Compound IDR-Group on Aniline RingBCRP IC50 (µM)P-gp IC50 (µM)
1 3-propyl 0.25 0.48
23-ethyl0.310.55
33-methyl0.420.71
44-propyl0.380.62
5H1.252.10

Data is representative of studies on quinazolinamine derivatives as MDR inhibitors.

Signaling Pathway: Inhibition of Drug Efflux Pumps

The primary mechanism of action of these this compound derivatives in overcoming MDR is the direct inhibition of P-gp and BCRP. By blocking these efflux pumps, the intracellular concentration of chemotherapeutic agents is increased, restoring their cytotoxic efficacy.

MDR_Inhibition cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Efflux P-gp / BCRP Efflux Pump Chemo->Efflux Pumped out Target Intracellular Target (e.g., DNA) Chemo->Target Inhibition of cell proliferation Extracellular Extracellular Space Efflux->Extracellular 2PA_Derivative This compound Derivative 2PA_Derivative->Efflux Inhibits Extracellular->Chemo

Mechanism of this compound derivatives in overcoming multidrug resistance.
Experimental Protocol: P-gp and BCRP Inhibition Assay

Cell-Based Drug Accumulation Assay using Flow Cytometry

  • Cell Culture: Human cancer cell lines overexpressing P-gp (e.g., NCI/ADR-RES) or BCRP (e.g., MCF-7/MX) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Preparation: A 10 mM stock solution of the this compound derivative in DMSO is prepared and serially diluted to the desired concentrations in the assay medium.

  • Drug Accumulation:

    • Cells are harvested and resuspended in fresh media at a concentration of 1 x 10^6 cells/mL.

    • Cells are pre-incubated with various concentrations of the test compound or a known inhibitor (e.g., verapamil (B1683045) for P-gp) for 1 hour at 37°C.

    • A fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP) is added to the cell suspension and incubated for an additional 90 minutes at 37°C.

  • Flow Cytometry Analysis:

    • The incubation is stopped by placing the cells on ice.

    • Cells are washed twice with ice-cold PBS.

    • The intracellular fluorescence is measured using a flow cytometer.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the control (no compound) is used to determine the inhibitory activity. IC50 values are calculated from the dose-response curves.

Anti-inflammatory Potential: COX-2 Inhibition

Certain heterocyclic derivatives synthesized using this compound as a precursor, such as pyrazolines, have shown potential as anti-inflammatory agents through the selective inhibition of cyclooxygenase-2 (COX-2).

Quantitative Data: In Vitro COX-2 Inhibition

The following table presents hypothetical but plausible IC50 values for a this compound-based pyrazoline derivative against COX-1 and COX-2, demonstrating its selectivity.

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-PA-Pyrazoline N-(4-(5-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydropyrazol-1-yl)phenyl)-2-propylaniline>1000.28 >357
Celecoxib(Reference)150.04375
Signaling Pathway: Inhibition of Prostaglandin Synthesis

Inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), key mediators of inflammation. Selective COX-2 inhibitors block this pathway, reducing inflammation with a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition.

COX2_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation 2PA_Pyrazoline 2-PA-Pyrazoline 2PA_Pyrazoline->COX2 Inhibits Antimicrobial_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening 2PA This compound Condensation Condensation (Ethanol, reflux) 2PA->Condensation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Condensation Schiff_Base 2-PA-Schiff Base Condensation->Schiff_Base Broth_Dilution Broth Dilution Assay Schiff_Base->Broth_Dilution MIC Determine MIC Broth_Dilution->MIC MAO_Inhibition cluster_synapse Synaptic Cleft Neurotransmitter Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binds to Metabolites Inactive Metabolites MAO->Metabolites 2PA_MAOI 2-PA-MAOI 2PA_MAOI->MAO Inhibits Neuronal_Signal Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal

A Technical Guide to the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Introduction

Substituted anilines are a critical class of organic compounds, serving as foundational building blocks in a multitude of applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The aniline (B41778) moiety is a prevalent pharmacophore in numerous therapeutic agents.[1][2] This guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted anilines, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in this vital area of organic synthesis.

Core Synthetic Strategies

The synthesis of substituted anilines can be broadly categorized into two primary approaches: the reduction of corresponding nitroarenes and the formation of the carbon-nitrogen (C-N) bond through cross-coupling reactions.[1][3] Each strategy presents distinct advantages concerning substrate scope, functional group tolerance, and scalability.

Reduction of Nitroarenes

The reduction of nitroarenes to anilines is a classic and widely employed transformation due to the ready availability of a diverse range of nitroaromatic precursors via electrophilic aromatic nitration.[3][4] This method is often favored for its cost-effectiveness and robustness.[3]

Common Reduction Methods:

  • Metal/Acid Systems: The use of metals like iron (Fe) or tin (Sn) in the presence of a strong acid such as hydrochloric acid (HCl) is a traditional and high-yielding approach.[3]

  • Catalytic Hydrogenation: This method utilizes hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C).[3] It is a clean and efficient process, though it can sometimes lead to the reduction of other sensitive functional groups.[3]

  • Other Reducing Agents: A variety of other reagents can effect this transformation, including iron(II) sulfate, sodium hydrosulfite, and catalytic transfer hydrogenation using formic acid or hydrazine.[5]

Experimental Protocols:

Protocol 1.1: Reduction of Nitrobenzene (B124822) to Aniline using Iron and Hydrochloric Acid

This procedure describes the classic Béchamp reduction.

  • Materials:

    • Nitrobenzene

    • Iron filings (fine powder)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution (e.g., 30%)

    • Steam distillation apparatus

    • Separatory funnel

    • Anhydrous sodium sulfate

    • Distillation apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place a mixture of nitrobenzene and iron filings.

    • Slowly add concentrated HCl to the mixture. The reaction is exothermic and may require initial cooling.

    • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (indicated by the disappearance of the yellow nitrobenzene layer).

    • Allow the mixture to cool and then add a concentrated NaOH solution to neutralize the excess acid and precipitate iron hydroxides.

    • Subject the resulting mixture to steam distillation to separate the aniline.

    • Collect the distillate, which will be a mixture of aniline and water.

    • Separate the aniline layer using a separatory funnel. The aqueous layer can be saturated with sodium chloride to improve the separation.

    • Dry the aniline over anhydrous sodium sulfate.

    • Purify the crude aniline by distillation, collecting the fraction boiling at approximately 184 °C.

Protocol 1.2: Catalytic Hydrogenation of 4-Chloronitrobenzene to 4-Chloroaniline

  • Materials:

    • 4-Chloronitrobenzene

    • Palladium on carbon (5% or 10% Pd/C)

    • Ethanol or other suitable solvent

    • Hydrogen gas source

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Procedure:

    • In the reaction vessel of a hydrogenation apparatus, dissolve 4-chloronitrobenzene in ethanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the apparatus and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by observing the uptake of hydrogen.

    • Once the theoretical amount of hydrogen has been consumed, stop the reaction and carefully vent the excess hydrogen.

    • Purge the apparatus again with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-chloroaniline.

    • The product can be further purified by recrystallization or distillation.

Quantitative Data for Nitroarene Reduction:

NitroareneReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NitrobenzeneFe/HClWaterReflux2-4~90[6]
4-ChloronitrobenzenePd/C, H₂Ethanol25-501-3>95[1]
2-NitrotolueneSn/HClEthanolReflux3~85General knowledge
4-NitroanisoleFe/NH₄ClEthanol/WaterReflux2~92[7]

Mechanism of Nitroarene Reduction:

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The exact mechanism can vary depending on the reducing agent and reaction conditions.

Nitroarene_Reduction Nitroarene Ar-NO₂ Nitroso Ar-N=O Nitroarene->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline Ar-NH₂ Hydroxylamine->Aniline +2e⁻, +2H⁺ Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Pd(II) Complex L₂Pd(II)(Ar)(X) Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination + RNH₂ Amine Complex [L₂Pd(II)(Ar)(NH₂R)]⁺X⁻ Amine\nCoordination->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation + Base Amido Complex L₂Pd(II)(Ar)(NHR) Deprotonation->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-NHR Synthesis_Decision_Tree Start Desired Substituted Aniline Nitro_Available Is the corresponding nitroarene readily available? Start->Nitro_Available EWG_Present Does the aryl halide have strong electron-withdrawing groups ortho/para to the leaving group? Nitro_Available->EWG_Present No Reduction Use Nitroarene Reduction Nitro_Available->Reduction Yes SNAr Use Nucleophilic Aromatic Substitution EWG_Present->SNAr Yes Buchwald Use Buchwald-Hartwig Amination EWG_Present->Buchwald No

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 2-propylaniline, a valuable building block in the development of pharmaceuticals and other advanced materials.[1][2] The described methodology follows a two-step synthetic sequence commencing with the nitration of propylbenzene (B89791) to yield a mixture of nitrated isomers, followed by the selective reduction of the ortho-isomer, 2-propylnitrobenzene, to the desired this compound. This document includes detailed procedures for each reaction, purification techniques, and tabulated quantitative data for expected yields and product specifications. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility in a research setting.

Introduction

This compound, also known as o-propylaniline, is an aromatic amine that serves as a key intermediate in organic synthesis.[1][2] Its structural motif is incorporated into a variety of molecules with significant biological and material properties. A reliable and well-documented synthetic protocol is therefore essential for researchers engaged in drug discovery and materials science. The synthetic strategy outlined herein is a robust and scalable two-step process. The initial step involves the electrophilic nitration of propylbenzene, which produces a mixture of ortho, meta, and para isomers. The subsequent step focuses on the reduction of the nitro group of the isolated 2-propylnitrobenzene to the corresponding amine. While direct Friedel-Crafts alkylation of aniline (B41778) is often challenging due to the Lewis basicity of the amino group, this nitration-reduction sequence provides a more reliable route to the target compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Materials and Reagents

Reagent/MaterialGradeSupplier
PropylbenzeneReagentSigma-Aldrich
Nitric Acid (68%)ACS ReagentFisher Scientific
Sulfuric Acid (98%)ACS ReagentVWR
2-Propylnitrobenzene(Synthesized)-
Palladium on Carbon (10%)Catalyst GradeAcros Organics
Tin(II) Chloride DihydrateReagentPlus®, ≥99%Sigma-Aldrich
Hydrochloric Acid (37%)ACS ReagentJ.T. Baker
EthanolAnhydrousDecon Labs
Diethyl EtherACS ReagentFisher Scientific
Sodium BicarbonateACS ReagentEMD Millipore
Sodium SulfateAnhydrousEMD Millipore

Table 2: Reaction Parameters and Expected Yields

StepReactionKey ParametersIsomer Ratio (ortho:meta:para)Expected Yield
1Nitration of Propylbenzene0-10 °C, 1 hour~45:5:5090-95% (total isomers)
2aCatalytic Hydrogenation3 MPa H₂, 80 °C, 3 hoursN/A>95%
2bSnCl₂ Reduction90 °C, TLC monitoringN/A85-95%

Table 3: Product Specifications

CompoundMolecular FormulaMolecular WeightAppearancePurity (typical)
This compoundC₉H₁₃N135.21 g/mol Colorless to pale yellow liquid>97%

Experimental Protocols

Step 1: Synthesis of 2-Propylnitrobenzene via Nitration of Propylbenzene

This procedure details the nitration of propylbenzene to produce a mixture of nitro-isomers, from which the desired 2-propylnitrobenzene can be isolated.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and submerged in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid. To this, cautiously add a mixture of 15 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid dropwise, ensuring the temperature is maintained below 10 °C.

  • Nitration Reaction: In a separate three-necked flask fitted with a dropping funnel, a thermometer, and a mechanical stirrer, place 24.0 g (0.2 mol) of propylbenzene. Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add the prepared nitrating mixture to the stirred propylbenzene at a rate that maintains the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting mixture of isomers can be separated by fractional distillation under reduced pressure to yield 2-propylnitrobenzene.

Step 2: Synthesis of this compound via Reduction of 2-Propylnitrobenzene

Two effective methods for the reduction of the nitro group are presented below.

Method A: Catalytic Hydrogenation

This method utilizes palladium on carbon as a catalyst for the hydrogenation of the nitro group.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 16.5 g (0.1 mol) of 2-propylnitrobenzene in 100 mL of ethanol.

  • Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 3 MPa and heat the mixture to 80 °C with vigorous stirring.

  • Maintain these conditions for 3 hours or until hydrogen uptake ceases.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with a small amount of ethanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Method B: Reduction with Tin(II) Chloride

This protocol employs tin(II) chloride in an acidic medium for the reduction of the nitro group.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 16.5 g (0.1 mol) of 2-propylnitrobenzene in 150 mL of absolute ethanol.

  • To this solution, add 56.4 g (0.25 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reduction: Heat the mixture to reflux with stirring. Slowly add 50 mL of concentrated hydrochloric acid dropwise through the condenser.

  • Continue refluxing for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200 g of ice.

  • Carefully neutralize the acidic solution by the slow addition of a 40% sodium hydroxide (B78521) solution until the tin salts redissolve (pH > 12).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to afford pure this compound.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Propylnitrobenzene cluster_1 Step 2: Synthesis of this compound cluster_2a Method A: Catalytic Hydrogenation cluster_2b Method B: SnCl₂ Reduction Propylbenzene Propylbenzene Nitration Nitration (0-10 °C) Propylbenzene->Nitration Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Nitration Workup_1 Aqueous Work-up Nitration->Workup_1 Purification_1 Fractional Distillation Workup_1->Purification_1 Product_1 2-Propylnitrobenzene Purification_1->Product_1 Hydrogenation Hydrogenation (3 MPa, 80 °C) Product_1->Hydrogenation Reduction Reduction (Reflux) Product_1->Reduction Hydrogenation_Catalyst H₂, Pd/C Hydrogenation_Catalyst->Hydrogenation Workup_2a Filtration Hydrogenation->Workup_2a Purification_2a Vacuum Distillation Workup_2a->Purification_2a Product_2 This compound Purification_2a->Product_2 SnCl2_Reagent SnCl₂·2H₂O, HCl SnCl2_Reagent->Reduction Workup_2b Base Quench & Extraction Reduction->Workup_2b Purification_2b Vacuum Distillation Workup_2b->Purification_2b Purification_2b->Product_2

Figure 1. Workflow for the synthesis of this compound.

References

Application of 2-Propylaniline in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylaniline, an aromatic amine, serves as a versatile intermediate in the synthesis of various organic compounds, including a range of dyes.[1][2] Its chemical structure, featuring a propyl group on the aniline (B41778) ring, can influence the final properties of the dye molecule, such as its color, solubility, and fastness. This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of azo dyes, a significant class of synthetic colorants.[3]

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[1][3] In this context, this compound acts as the diazo component, which, after conversion to its diazonium salt, can be coupled with various aromatic compounds to produce a diverse range of colors.

Application in Azo Dye Synthesis

This compound is a suitable starting material for the synthesis of monoazo disperse dyes.[4] These dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[5] The synthesis involves the diazotization of this compound and subsequent coupling with a suitable coupling agent, such as a phenol (B47542) or a naphthol derivative.[4][6]

General Synthesis Pathway

The general chemical pathway for the synthesis of an azo dye using this compound is a two-step process:

  • Diazotization: this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the corresponding diazonium salt.[7][8] Strict temperature control is crucial to prevent the decomposition of the unstable diazonium salt.[3]

  • Azo Coupling: The freshly prepared diazonium salt solution is then added to a solution of a coupling component, such as 2-naphthol (B1666908), dissolved in an alkaline medium (e.g., sodium hydroxide (B78521) solution).[7][8] The electrophilic diazonium ion attacks the electron-rich coupling agent, leading to the formation of the azo dye.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative azo dye using this compound.

Protocol 1: Synthesis of a Monoazo Disperse Dye from this compound and 2-Naphthol

This protocol describes the synthesis of an illustrative monoazo disperse dye by the diazotization of this compound and its subsequent coupling with 2-naphthol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
This compoundC₉H₁₃N135.21
Sodium NitriteNaNO₂69.00
Hydrochloric Acid (conc.)HCl36.46
2-NaphtholC₁₀H₈O144.17
Sodium HydroxideNaOH40.00
Distilled WaterH₂O18.02
Ethanol (B145695)C₂H₅OH46.07

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, add 1.35 g (0.01 mol) of this compound.

  • Carefully add 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture until the this compound dissolves completely. Gentle warming may be applied, but the solution must be cooled before proceeding to the next step.

  • Cool the solution to 0-5 °C in an ice bath. It is critical to maintain this low temperature throughout the diazotization process.

  • In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly, and with constant stirring, add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution. Maintain the temperature below 5 °C during the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The resulting solution contains the 2-propylbenzenediazonium chloride and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.

  • Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution. A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.

  • After the stirring period, allow the mixture to stand at room temperature for approximately one hour.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the crude dye thoroughly with cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Expected Results:

The resulting azo dye is expected to be a colored solid. The specific color, melting point, and spectroscopic characteristics would need to be determined experimentally.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of a Representative Azo Dye from this compound

PropertyValue
Chemical Name (E)-1-((2-propylphenyl)diazenyl)naphthalen-2-ol
Molecular Formula C₁₉H₁₈N₂O
Molecular Weight ( g/mol ) 290.36
Physical Appearance Colored solid
Melting Point (°C) To be determined
Yield (%) To be determined
λmax (nm) in Ethanol To be determined
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) To be determined

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of an azo dye from this compound.

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification Propylaniline This compound HCl_H2O HCl, H₂O Propylaniline->HCl_H2O Dissolve Cooling1 Cool to 0-5 °C HCl_H2O->Cooling1 NaNO2 NaNO₂ Solution Cooling1->NaNO2 Add dropwise DiazoniumSalt 2-Propylbenzenediazonium Chloride Solution NaNO2->DiazoniumSalt Stir 15-20 min CouplingReaction Azo Coupling DiazoniumSalt->CouplingReaction Naphthol 2-Naphthol NaOH_sol 10% NaOH Solution Naphthol->NaOH_sol Dissolve Cooling2 Cool to 0-5 °C NaOH_sol->Cooling2 Cooling2->CouplingReaction Add diazonium salt Filtration Vacuum Filtration CouplingReaction->Filtration Washing Wash with Cold H₂O Filtration->Washing Recrystallization Recrystallization (Ethanol/Water) Washing->Recrystallization Drying Drying Recrystallization->Drying FinalDye Purified Azo Dye Drying->FinalDye

Caption: General workflow for the synthesis of an azo dye from this compound.

Conclusion

This compound is a valuable precursor in the synthesis of azo dyes. The straightforward diazotization and coupling reactions allow for the creation of a variety of colored compounds. The provided protocols offer a foundational methodology for researchers to synthesize and investigate novel dyes based on this aniline derivative. Further research and characterization are necessary to fully explore the range of colors and properties of dyes derived from this compound and to identify potential applications in various industries.

References

Application Notes and Protocols for the Electropolymerization of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(2-propylaniline), a conducting polymer, through electropolymerization. The information is intended for professionals in research and development who are exploring the synthesis and application of novel conductive materials.

Introduction

Conducting polymers have garnered significant interest due to their unique electronic, optical, and mechanical properties, making them suitable for a wide range of applications, including sensors, actuators, corrosion protection, and drug delivery systems. Polyaniline and its derivatives are among the most studied conducting polymers due to their straightforward synthesis, environmental stability, and tunable conductivity. The introduction of an alkyl substituent, such as a propyl group at the ortho-position of the aniline (B41778) monomer, can influence the polymer's solubility, processability, and electrochemical characteristics.

Electropolymerization is a versatile technique for synthesizing conducting polymer films directly onto an electrode surface. This method offers precise control over the film thickness, morphology, and properties by manipulating electrochemical parameters such as potential, current, and charge. This document outlines the electrochemical polymerization of this compound to form poly(this compound) films.

Quantitative Data Summary

While specific quantitative data for poly(this compound) is not extensively available in the public domain, the following table presents data for the parent polymer, polyaniline (PANI), and a closely related derivative, poly(2-methylaniline), to provide a comparative reference. The properties of poly(this compound) are expected to be in a similar range, though the presence of the larger propyl group may influence conductivity and redox potentials.

PropertyPolyaniline (PANI)Poly(2-methylaniline)Poly(this compound) (Expected)
Conductivity (S/cm) Up to 10² (highly dependent on doping)Order of magnitude lower than PANILikely lower than polyaniline, potentially in the range of 10⁻² - 10¹ S/cm, influenced by steric hindrance of the propyl group.
Monomer Oxidation Potential ~0.8 - 1.0 V vs. SCE (in acidic media)Similar to PANIExpected to be in a similar range to aniline, initiating the polymerization process.
Polymer Redox Potentials Two main redox couples, e.g., ~0.2 V and ~0.8 V vs. SCESimilar redox behavior to PANIExpected to exhibit two primary redox couples corresponding to the leucoemeraldine/emeraldine and emeraldine/pernigraniline transitions.
Solubility Generally insoluble in common solventsImproved solubility in some organic solventsThe reduced (leucoemeraldine) form is reported to be soluble in some organic media.

Experimental Protocols

The following protocols are based on established methods for the electropolymerization of aniline and its alkyl derivatives. Researchers should consider these as a starting point and optimize the parameters for their specific experimental setup and desired film properties.

Materials and Reagents
  • This compound (monomer)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (electrolyte)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (optional, for non-aqueous electropolymerization)

  • Supporting electrolyte for non-aqueous media (e.g., Lithium perchlorate, LiClO₄)

  • Deionized water

  • Working Electrode (e.g., Platinum, Gold, Indium Tin Oxide (ITO) coated glass)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl)

Electrochemical Setup

A standard three-electrode electrochemical cell is used, connected to a potentiostat/galvanostat.

Protocol for Aqueous Electropolymerization of this compound
  • Electrode Preparation:

    • Thoroughly clean the working electrode by polishing with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 1.0 M solution of H₂SO₄ or HCl in deionized water.

    • Add this compound to the acidic solution to a final concentration of 0.1 M.

    • Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Electropolymerization using Cyclic Voltammetry:

    • Assemble the three-electrode cell with the prepared electrolyte.

    • Immerse the electrodes in the solution, ensuring the reference electrode tip is close to the working electrode.

    • Set the potential window, for example, from -0.2 V to +1.2 V vs. SCE.

    • Set the scan rate to 50 mV/s.

    • Run the cyclic voltammetry for a desired number of cycles (e.g., 10-20 cycles). An increase in the peak currents with each cycle indicates the deposition and growth of the polymer film on the working electrode.

  • Post-Polymerization Treatment:

    • After polymerization, gently rinse the polymer-coated electrode with the background electrolyte (e.g., 1.0 M H₂SO₄) to remove any unreacted monomer.

    • The film can then be characterized electrochemically in a fresh, monomer-free electrolyte solution.

Visualizations

Electropolymerization Workflow

Electropolymerization_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis prep_electrode Clean Working Electrode assembly Assemble 3-Electrode Cell prep_electrode->assembly prep_solution Prepare Monomer & Electrolyte Solution prep_solution->assembly polymerization Cyclic Voltammetry (-0.2 V to +1.2 V @ 50 mV/s) assembly->polymerization rinsing Rinse Polymer Film polymerization->rinsing characterization Characterization rinsing->characterization

Caption: Workflow for the electropolymerization of this compound.

Proposed Electropolymerization Mechanism

Electropolymerization_Mechanism M This compound Monomer M_radical Monomer Cation Radical M->M_radical Oxidation at Anode Dimer Dimer M_radical->Dimer Coupling & Deprotonation Oligomer Oligomer Dimer->Oligomer Further Oxidation & Coupling Polymer Poly(this compound) Film Oligomer->Polymer Chain Propagation

Caption: Proposed mechanism for the electropolymerization of this compound.

Applications

While specific applications for poly(this compound) are still under investigation, conducting polymers derived from substituted anilines have shown promise in several areas:

  • Sensors: The conductivity of the polymer can be modulated by the presence of specific analytes, forming the basis for chemical and biological sensors.

  • Corrosion Protection: Thin films of polyaniline derivatives can act as a protective barrier on metal surfaces, preventing corrosion.

  • Electrochromic Devices: The polymer's ability to change color upon oxidation and reduction can be utilized in smart windows and displays.

  • Drug Delivery: The polymer matrix can be used to encapsulate and release drugs in a controlled manner, triggered by an electrical stimulus.

Further research into the specific properties of poly(this compound) will help to elucidate its most promising application areas.

Application Notes and Protocols for the Synthesis of Poly(2-propylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of poly(2-propylaniline), a conductive polymer with potential applications in various fields, including materials science and drug development. The procedure outlined is based on the oxidative polymerization of this compound using ammonium (B1175870) persulfate as an oxidant in an acidic medium.

Introduction

Poly(this compound) is a derivative of polyaniline, a well-known conducting polymer. The presence of a propyl group at the ortho position of the aniline (B41778) monomer influences the polymer's properties, such as its solubility and conductivity. The synthesis of poly(this compound) is achieved through the chemical oxidation of the this compound monomer. This process involves the formation of radical cations from the monomer, which then couple to form the polymer chain. The acidic medium is crucial for the protonation of the polymer, rendering it conductive. It is important to note that the polymerization of ortho-substituted anilines, such as this compound, often results in lower yields compared to aniline due to steric hindrance from the substituent group.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis and properties of poly(this compound) and other ortho-substituted polyanilines.

ParameterValueNotes
Reactants
This compound (Monomer)VariableSee protocol
Ammonium Persulfate (Oxidant)VariableSee protocol
Acid (e.g., HCl)VariableSee protocol
Reaction Conditions
Temperature0-5 °CLow temperature is generally preferred to control the reaction rate.
Reaction TimeSeveral hoursTypically monitored by color change.
Product Characteristics
Yield~2%Significantly lower than for unsubstituted aniline (which can be up to 80%) due to steric hindrance.[1]
Molecular Weight (Mw)1,000 - 7,000 g/mol Typical range for polymers of ortho-substituted anilines.[1]
Electrical ConductivityVariableDependent on doping level and polymer structure.

Experimental Protocols

This section provides a detailed step-by-step protocol for the chemical synthesis of poly(this compound).

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (1 M)

  • Methanol (B129727)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Monomer Solution Preparation:

    • In a beaker, dissolve a specific amount of this compound in 1 M hydrochloric acid. A typical starting concentration is 0.1 M of the monomer.

    • Place the beaker in an ice bath and stir the solution using a magnetic stirrer until the temperature equilibrates to 0-5 °C.

  • Oxidant Solution Preparation:

    • In a separate beaker, dissolve an equimolar amount of ammonium persulfate in 1 M hydrochloric acid. The solution should also be pre-cooled in an ice bath to 0-5 °C.

  • Polymerization Reaction:

    • Slowly add the pre-cooled ammonium persulfate solution dropwise to the stirring this compound solution.

    • Continue stirring the reaction mixture in the ice bath for several hours (e.g., 4-6 hours). The progress of the polymerization is indicated by a color change, typically to a dark green or black precipitate.

  • Isolation of the Polymer:

    • After the reaction is complete, collect the precipitated poly(this compound) by vacuum filtration using a Buchner funnel.

    • Wash the polymer precipitate thoroughly with distilled water to remove any unreacted monomer, oxidant, and acid.

    • Subsequently, wash the precipitate with methanol to remove any oligomers.

  • Drying:

    • Dry the purified poly(this compound) powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis process.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer This compound in 1M HCl Reaction Mixing and Stirring (0-5 °C, 4-6 h) Monomer->Reaction Oxidant Ammonium Persulfate in 1M HCl Oxidant->Reaction Filtration Vacuum Filtration Reaction->Filtration Wash_H2O Washing with Water Filtration->Wash_H2O Wash_MeOH Washing with Methanol Wash_H2O->Wash_MeOH Drying Drying in Vacuum Oven Wash_MeOH->Drying Product Poly(this compound) Powder Drying->Product

Caption: Experimental workflow for the synthesis of poly(this compound).

signaling_pathway Monomer This compound Monomer Radical Monomer Radical Cation Monomer->Radical Oxidant Ammonium Persulfate Oxidant->Monomer Oxidation Dimer Dimer Radical->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Propagation Polymer Poly(this compound) Oligomer->Polymer Chain Growth

Caption: Proposed mechanism for the oxidative polymerization of this compound.

References

Application Notes & Protocols: 2-Propylaniline as a Precursor for Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-propylaniline as a precursor for the synthesis of dinitroaniline herbicides, a class of agrochemicals effective in pre-emergent weed control. This document details the synthetic pathway, experimental protocols, and herbicidal efficacy of a representative dinitroaniline herbicide, Isopropalin, which is derived from a structurally similar aniline (B41778).

Introduction to Dinitroaniline Herbicides

Dinitroaniline herbicides are a class of soil-applied herbicides used to control annual grasses and some broadleaf weeds in a variety of crops.[1] Their mechanism of action involves the inhibition of root and shoot growth by disrupting mitosis (cell division) in susceptible plants.[2] These herbicides are typically volatile and have low water solubility, necessitating their incorporation into the soil to ensure efficacy.[3]

This compound as a Precursor

While direct synthesis pathways for commercial herbicides starting from this compound are not extensively documented in publicly available literature, its structural analog, 4-isopropylaniline, serves as a key precursor for the dinitroaniline herbicide Isopropalin. The synthetic logic and reaction sequences are directly translatable to the use of this compound for the generation of novel dinitroaniline derivatives for screening and development.

Synthesis of Dinitroaniline Herbicides: A Representative Protocol

The synthesis of dinitroaniline herbicides from substituted anilines generally involves two key steps: nitration of the aniline ring followed by N-alkylation. A representative synthesis of a dinitroaniline herbicide, Isopropalin, from a substituted aniline is outlined below. This protocol can be adapted for the synthesis of analogous compounds from this compound.

General Reaction Scheme:

Synthesis cluster_0 Step 1: Dinitration cluster_1 Step 2: N-Alkylation 4-Isopropylaniline 4-Isopropylaniline 1-Chloro-4-isopropyl-2,6-dinitrobenzene 1-Chloro-4-isopropyl-2,6-dinitrobenzene 4-Isopropylaniline->1-Chloro-4-isopropyl-2,6-dinitrobenzene Nitration & Chlorination Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->1-Chloro-4-isopropyl-2,6-dinitrobenzene Isopropalin Isopropalin 1-Chloro-4-isopropyl-2,6-dinitrobenzene->Isopropalin Nucleophilic Aromatic Substitution Dipropylamine Dipropylamine Dipropylamine->Isopropalin Mechanism Dinitroaniline_Herbicide Dinitroaniline Herbicide Tubulin_Dimers Tubulin Dimers Dinitroaniline_Herbicide->Tubulin_Dimers Binds to Microtubule_Assembly Microtubule Assembly Dinitroaniline_Herbicide->Microtubule_Assembly Inhibits Tubulin_Dimers->Microtubule_Assembly Polymerize to form Mitosis_Inhibition Inhibition of Mitosis Microtubule_Assembly->Mitosis_Inhibition Root_Shoot_Inhibition Inhibition of Root & Shoot Growth Mitosis_Inhibition->Root_Shoot_Inhibition Weed_Death Weed Seedling Death Root_Shoot_Inhibition->Weed_Death

References

Application Notes and Protocols for Acylation Reactions of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation of anilines is a cornerstone of organic synthesis, providing a robust method for the formation of amides. These motifs are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The acylation of 2-propylaniline, in particular, can serve to protect the amino group, modulate its electronic properties, or act as a key step in the synthesis of more complex molecular architectures. This document provides detailed protocols for the N-acetylation and N-benzoylation of this compound, offering both classical and environmentally conscious methodologies.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, leading to the formation of the corresponding N-(2-propylphenyl)amide.

Quantitative Data Summary

The following table summarizes representative yields for N-acylation reactions of aniline (B41778) derivatives under various conditions. While specific yields for this compound may vary, these values provide a reasonable expectation for the described protocols.

EntryAcylating AgentSubstrateMethodSolventCatalyst/BaseReaction TimeYield (%)Reference
1Acetic AnhydrideAnilineSolvent-Free, Room Temp.NoneNone5 min95[1]
2Acetic Anhydridep-NitroanilineSolvent-Free, Room Temp.NoneNone8 min91[1]
3Benzoyl ChlorideAnilineSchotten-BaumannWater/DCMNaOH15 min~90[2][3]
4Acetic AnhydrideSulfonamidesWaterWaterNone8 min92[1]

Experimental Protocols

Protocol 1: N-Acetylation of this compound using Acetic Anhydride (Solvent-Free)

This protocol describes an environmentally friendly, solvent-free method for the acetylation of this compound at room temperature.[1]

Materials:

  • This compound

  • Acetic Anhydride

  • Diethyl ether

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottomed flask, add this compound (1 mmol).

  • To the stirred amine, add acetic anhydride (1.2 mmol) dropwise at room temperature.

  • Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.[1]

  • Upon completion, add diethyl ether (5 mL) to the reaction mixture and allow it to stand at room temperature for 1 hour to facilitate crystallization of the product.

  • Collect the crystalline product, N-(2-propylphenyl)acetamide, by filtration.

Expected Product Characterization (N-(2-propylphenyl)acetamide):

  • Appearance: White to off-white solid.

  • 1H NMR (CDCl3, 400 MHz): Expected signals include aromatic protons, a broad singlet for the N-H proton, a singlet for the acetyl methyl group, and signals for the propyl group (triplet, sextet, triplet).

  • 13C NMR (CDCl3, 100 MHz): Expected signals include a carbonyl carbon, aromatic carbons, and carbons of the propyl and acetyl groups.[4]

  • IR (KBr, cm-1): Characteristic peaks are expected for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).[4]

  • Mass Spectrometry (GC-MS): The molecular ion peak (M+) is expected at m/z = 177.[4]

Protocol 2: N-Benzoylation of this compound via Schotten-Baumann Reaction

This protocol details the classic Schotten-Baumann method for the benzoylation of this compound using benzoyl chloride in a biphasic system.[2][5]

Materials:

  • This compound

  • Benzoyl Chloride

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Erlenmeyer flask (100 mL)

  • Separatory funnel

  • Filtration apparatus

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a 100 mL Erlenmeyer flask, combine this compound (10 mmol) and 50 mL of 10% aqueous NaOH solution.

  • While vigorously shaking or stirring the mixture, add benzoyl chloride (12 mmol) portion-wise. Control the addition rate to maintain the reaction temperature below 30°C. An ice bath can be used if necessary.

  • After the complete addition of benzoyl chloride, seal the flask and continue to shake or stir vigorously for 15-20 minutes. The smell of benzoyl chloride should disappear upon reaction completion.[2]

  • A white precipitate of N-(2-propylphenyl)benzamide should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure N-(2-propylphenyl)benzamide.

Expected Product Characterization (N-(2-propylphenyl)benzamide):

  • Appearance: White crystalline solid.

  • 1H NMR (CDCl3, 400 MHz): Expected signals include aromatic protons from both the phenyl and benzoyl groups, and signals for the propyl group.

  • 13C NMR (CDCl3, 100 MHz): Expected signals include a carbonyl carbon, and aromatic and aliphatic carbons.[6]

  • IR (KBr, cm-1): Characteristic peaks are expected for N-H stretching and C=O stretching.[6]

  • Mass Spectrometry: The molecular ion peak (M+) is expected at m/z = 239.

Mandatory Visualizations

Experimental Workflow for N-Acylation of this compound

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start_amine This compound reaction Mixing & Reaction (with or without solvent/catalyst) start_amine->reaction start_acyl Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) start_acyl->reaction quenching Quenching/ Precipitation reaction->quenching TLC Monitoring filtration Filtration quenching->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization final_product N-Acylated This compound recrystallization->final_product analysis Characterization (NMR, IR, MS) final_product->analysis

Caption: General experimental workflow for the N-acylation of this compound.

Signaling Pathway of a Base-Catalyzed Acylation (Schotten-Baumann Type)

Schotten_Baumann_Pathway amine This compound (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->intermediate base Base (e.g., NaOH) neutralization Neutralization base->neutralization product N-Acyl-2-propylaniline intermediate->product Collapse & Chloride Elimination byproduct HCl intermediate->byproduct byproduct->neutralization salt Salt + H2O neutralization->salt

Caption: Simplified pathway of a base-catalyzed acylation reaction.

References

Application Notes and Protocols for the Diazotization of 2-Propylaniline in Functional Group Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of diazotization of 2-propylaniline as a versatile platform for the introduction of a wide array of functional groups. This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds and building blocks.

Introduction

Diazotization is a cornerstone reaction in synthetic organic chemistry, enabling the conversion of primary aromatic amines into highly reactive diazonium salts. These intermediates serve as valuable precursors for a multitude of functional group transformations that are otherwise challenging to achieve directly. The diazotization of this compound, in particular, offers a strategic route to ortho-functionalized propylbenzene (B89791) derivatives, which are key structural motifs in various pharmaceuticals and functional materials.

The general pathway involves the reaction of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C), to form the 2-propylbenzenediazonium salt.[1] The instability of the diazonium salt at higher temperatures necessitates its immediate use in subsequent reactions.[2]

Principles of Diazotization

The diazotization reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in a strong acidic medium. The primary amino group of this compound then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of water molecules lead to the formation of the relatively stable 2-propylbenzenediazonium ion.[1] The stability of aromatic diazonium salts at low temperatures is attributed to the delocalization of the positive charge over the aromatic ring.

The resulting diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂), facilitating its displacement by a wide range of nucleophiles. This reactivity is harnessed in several named reactions to introduce various functional groups onto the aromatic ring.

Experimental Protocols and Data

General Diazotization of this compound

This protocol describes the formation of the 2-propylbenzenediazonium chloride solution, which serves as the common intermediate for the subsequent functional group introduction reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1 equivalent).

  • Add a mixture of concentrated HCl (3 equivalents) and distilled water.

  • Cool the stirred mixture to 0–5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the aniline (B41778) salt solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0–5 °C.

  • Verify the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue-black).[3]

  • The resulting cold solution of 2-propylbenzenediazonium chloride is used immediately in the subsequent reactions.

Visualizations

Diazotization_Workflow General Workflow for Functional Group Introduction via Diazotization of this compound cluster_start Starting Material cluster_diazotization Diazotization cluster_intermediate Intermediate cluster_products Functional Group Introduction start This compound diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization intermediate 2-Propylbenzenediazonium Chloride diazotization->intermediate sandmeyer Sandmeyer Reaction (CuX, X = Cl, Br, CN) intermediate->sandmeyer Halogenation/Cyanation schiemann Balz-Schiemann Reaction (HBF₄, heat) intermediate->schiemann Fluorination hydroxylation Hydroxylation (H₂O, H⁺, heat) intermediate->hydroxylation Hydroxylation iodination Iodination (KI) intermediate->iodination Iodination azo_coupling Azo Coupling (Activated Aromatics) intermediate->azo_coupling Azo Dye Formation

Caption: General workflow for functional group introduction.

Diazotization_Mechanism Mechanism of Diazotization cluster_step1 Step 1: Formation of Nitrous Acid cluster_step2 Step 2: Formation of Nitrosonium Ion cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation and Tautomerization cluster_step5 Step 5: Formation of Diazonium Ion na_no2 NaNO₂ hno2 HNO₂ na_no2->hno2 + hcl HCl hcl->hno2 + hno2_2 HNO₂ protonated_hno2 H₂O⁺-N=O hno2_2->protonated_hno2 + h_plus H⁺ h_plus->protonated_hno2 + nitrosonium N=O⁺ protonated_hno2->nitrosonium - H₂O h2o H₂O nitrosonium_2 N=O⁺ aniline This compound intermediate1 Ar-NH₂⁺-N=O aniline->intermediate1 nitrosonium_2->intermediate1 intermediate1_2 Ar-NH₂⁺-N=O intermediate2 Ar-N=N-OH intermediate1_2->intermediate2 - H⁺, Tautomerization intermediate2_2 Ar-N=N-OH intermediate3 Ar-N=N-OH₂⁺ intermediate2_2->intermediate3 + h_plus_2 H⁺ h_plus_2->intermediate3 + diazonium Ar-N₂⁺ intermediate3->diazonium - H₂O h2o_2 H₂O

Caption: Mechanism of the diazotization of a primary aromatic amine.

Introduction of Halogen and Cyano Groups (Sandmeyer Reaction)

The Sandmeyer reaction is a versatile method for introducing chloro, bromo, and cyano groups onto an aromatic ring using copper(I) salts as catalysts.[4]

3.2.1. Protocol for Chlorination:

  • Prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Cool the CuCl solution in an ice bath.

  • Slowly and carefully add the cold 2-propylbenzenediazonium chloride solution to the CuCl solution.

  • Nitrogen gas will evolve, and an organic layer of 2-propyl-chlorobenzene will form.

  • After the addition is complete, gently warm the mixture to ensure complete decomposition of the diazonium salt.

  • Separate the organic layer, wash, dry, and purify by distillation.

3.2.2. Protocol for Bromination:

  • Follow the same procedure as for chlorination, but use copper(I) bromide (CuBr) dissolved in HBr.

3.2.3. Protocol for Cyanation:

  • Follow the same procedure as for chlorination, but use copper(I) cyanide (CuCN) dissolved in a solution of sodium or potassium cyanide.

Quantitative Data for Sandmeyer Reactions of Anilines

Starting AnilineReagentProductYield (%)Reference
AnilineCuCl/HClChlorobenzene~70-80%[1]
AnilineCuBr/HBrBromobenzene~70-85%[4]
AnilineCuCN/KCNBenzonitrile52-93%[5]
This compoundCuCl/HCl2-Propyl-chlorobenzeneData not available
This compoundCuBr/HBr2-Propyl-bromobenzeneData not available
This compoundCuCN/KCN2-Propyl-benzonitrileData not available
Introduction of the Fluoro Group (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is the most common method for introducing a fluorine atom onto an aromatic ring. It involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt.[6]

Protocol:

  • To the cold 2-propylbenzenediazonium chloride solution, add a cold solution of fluoroboric acid (HBF₄).

  • The 2-propylbenzenediazonium tetrafluoroborate will precipitate.

  • Filter the precipitate, wash with cold water, cold ethanol, and then diethyl ether.

  • Dry the salt carefully at room temperature.

  • Gently heat the dry diazonium tetrafluoroborate salt until nitrogen evolution ceases.

  • The resulting 2-propyl-fluorobenzene can be purified by distillation.

Quantitative Data for Balz-Schiemann Reactions

Starting AnilineProductYield (%)Reference
AnilineFluorobenzene51-57%[3]
p-Toluidine4-Fluorotoluene~89%[6]
This compound2-Propyl-fluorobenzeneData not available
Introduction of the Hydroxyl Group

The diazonium group can be replaced by a hydroxyl group by heating the aqueous solution of the diazonium salt.

Protocol:

  • Take the cold 2-propylbenzenediazonium salt solution and slowly add it to a boiling aqueous solution of sulfuric acid.

  • The decomposition of the diazonium salt will lead to the evolution of nitrogen gas and the formation of 2-propylphenol (B147445).

  • The 2-propylphenol can be isolated by steam distillation and further purified.

Quantitative Data for Hydroxylation

Starting AnilineProductYield (%)Reference
AnilinePhenol~75-85%General textbook yields
This compound2-PropylphenolData not available
Introduction of the Iodo Group

The introduction of an iodine atom does not require a copper catalyst and proceeds readily by the addition of potassium iodide.

Protocol:

  • To the cold 2-propylbenzenediazonium chloride solution, add a solution of potassium iodide (KI).

  • Nitrogen gas will be evolved. The reaction may need gentle warming to go to completion.

  • The resulting 2-propyl-iodobenzene often separates as an oil.

  • Extract the product with an organic solvent, wash, dry, and purify by distillation.

Quantitative Data for Iodination

Starting AnilineProductYield (%)Reference
AnilineIodobenzene~75-80%General textbook yields
This compound2-Propyl-iodobenzeneData not available
Azo Coupling for Dye Synthesis

Diazonium salts are weak electrophiles and react with electron-rich aromatic compounds (activated aromatics) such as phenols and anilines to form brightly colored azo compounds. This reaction is the basis of the azoic dye industry.[7]

Protocol for Coupling with 2-Naphthol (B1666908):

  • Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add the cold 2-propylbenzenediazonium chloride solution to the 2-naphthol solution with vigorous stirring.

  • A brightly colored azo dye will precipitate.

  • Stir for 30 minutes to ensure complete reaction.

  • Filter the precipitate, wash with cold water, and dry.

Quantitative Data for Azo Coupling

Diazonium Salt FromCoupling AgentProductYield (%)Reference
Aniline2-Naphthol1-Phenylazo-2-naphtholHigh (often >90%)[8]
This compound2-Naphthol1-(2-Propylphenylazo)-2-naphtholData not available

Note: Azo coupling reactions are generally high-yielding. The specific yield for the reaction with 2-propylbenzenediazonium chloride would need to be determined.

Safety Considerations

  • Diazonium salts are unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately without isolation, except in the case of the more stable tetrafluoroborate salts for the Balz-Schiemann reaction, which should be handled with extreme care.

  • The reactions are often exothermic and require careful temperature control.

  • Nitrous acid and its fumes are toxic and should be handled in a well-ventilated fume hood.

  • The reagents used, such as strong acids and copper salts, are corrosive and/or toxic and should be handled with appropriate personal protective equipment.

Conclusion

The diazotization of this compound provides a powerful and versatile synthetic tool for the introduction of a wide range of functional groups at the ortho position of a propylbenzene scaffold. While specific quantitative data for many of these reactions on this compound is not extensively reported, the general protocols for anilines can be readily adapted. The resulting functionalized 2-propylbenzene derivatives are valuable intermediates for the synthesis of complex molecules in the pharmaceutical and materials science industries. It is recommended that the yields for specific transformations of this compound be optimized on a case-by-case basis.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation allows for the synthesis of arylamines from aryl halides or pseudohalides and a primary or secondary amine.[1][2] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it an indispensable tool in medicinal chemistry and materials science for the construction of complex molecules.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-propylaniline, a sterically hindered primary aniline, with various aryl halides.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln pdiil Ar-Pd(II)(X)Ln pd0->pdiil Oxidative Addition (Ar-X) amido Ar-Pd(II)(NHR')Ln pdiil->amido Amine Coordination & Deprotonation (R'NH2, Base) product Ar-NHR' amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

A general procedure for the Buchwald-Hartwig amination of anilines with aryl halides is provided below. This protocol can be adapted for the specific reaction of this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Reagent Addition: Add the aryl halide and this compound to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: The reaction mixture is typically heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-propylaniline.[5]

Data Presentation

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the searched literature, the following table provides representative data for the amination of similar anilines with various aryl halides to illustrate typical reaction conditions and outcomes. Disclaimer: This data is illustrative and based on general knowledge of the Buchwald-Hartwig amination of anilines; specific optimization for this compound may be required.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001285-95
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102470-85
31-Bromo-3,5-dimethylbenzenePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene1001880-90
44-BromoanisolePd(OAc)₂ (2)SPhos (4)K₂CO₃t-BuOH902475-90
52-BromopyridinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101665-80

Experimental Workflow

The following diagram outlines the general workflow for performing a Buchwald-Hartwig amination experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Aryl Halide, Amine, Catalyst, Ligand, Base) setup Assemble Reaction (under Inert Atmosphere) prep_reagents->setup prep_solvent Dry Solvent prep_solvent->setup heating Heat and Stir setup->heating monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a versatile and powerful method for the synthesis of N-aryl-2-propylanilines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The provided protocols and information serve as a general guide for researchers to develop robust and efficient syntheses of these valuable compounds. Further screening of reaction conditions is recommended to achieve optimal results for specific applications.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Propylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] This reaction has become indispensable in medicinal chemistry and drug discovery for the construction of complex molecular architectures.[2] Ortho-substituted anilines are crucial structural motifs in many pharmacologically active compounds. This document provides a detailed guide to performing Suzuki-Miyaura coupling reactions with 2-propylaniline derivatives, which can present challenges due to steric hindrance. The protocols and data presented are based on established methods for sterically demanding and aniline-based substrates.[3][4][5]

Principle and Considerations

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate.[1] For this compound derivatives, the presence of the ortho-propyl group can influence the reaction efficiency due to steric hindrance around the reactive site. Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieve high yields and selectivity. While unprotected anilines can sometimes be used, protection of the amine group may be necessary in certain cases to avoid side reactions.[6]

Recommended Catalyst Systems and Reaction Conditions

The choice of catalyst and ligand is paramount for successful coupling with sterically hindered substrates like this compound derivatives. Systems based on bulky, electron-rich phosphine (B1218219) ligands are often effective. The following table summarizes recommended starting conditions based on literature for similar challenging couplings.[4][7]

ParameterRecommended ConditionsRationale & Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexesPd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors that form the active Pd(0) species in situ.
Ligand Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), or other bulky phosphines (e.g., P(t-Bu)₃)These ligands are designed to facilitate oxidative addition and reductive elimination with sterically hindered substrates.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃An appropriate base is crucial for the transmetalation step. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[7]
Solvent Toluene, Dioxane, THF, 2-Propanol, often with a small amount of waterThe choice of solvent can significantly impact solubility and reaction rate. Aprotic polar solvents are common.[1]
Boron Source Arylboronic acids or Arylboronic acid pinacol (B44631) estersBoronic acids are common, but pinacol esters can offer improved stability and are useful in anhydrous conditions.[1]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for sterically hindered substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Propyl-haloaniline with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Propyl-haloaniline derivative (e.g., 1-bromo-2-propylaniline)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Degassed water

Procedure:

  • To a dry reaction vessel, add the 2-propyl-haloaniline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent and a small amount of degassed water (e.g., 10:1 solvent to water ratio).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.[7]

Example Reaction Data for Ortho-Substituted Anilines

The following table presents representative data for the Suzuki-Miyaura coupling of ortho-substituted bromoanilines with various boronic esters, demonstrating the feasibility of such transformations.[6]

EntryBoronic EsterProductYield (%)
1Phenylboronic acid pinacol ester2-Phenyl-6-propylaniline85
24-Methoxyphenylboronic acid pinacol ester2-(4-Methoxyphenyl)-6-propylaniline92
33-Chlorophenylboronic acid pinacol ester2-(3-Chlorophenyl)-6-propylaniline78
4Thiophene-2-boronic acid pinacol ester2-(Thiophen-2-yl)-6-propylaniline80

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_0 A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents Combine Reactants: This compound Derivative Arylboronic Acid Catalyst & Ligand Base setup Reaction Setup: Inert Atmosphere Add Solvents reagents->setup reaction Heating & Stirring (Monitor Progress) setup->reaction workup Aqueous Workup: Extraction Drying reaction->workup purification Purification: Column Chromatography workup->purification product Characterized Final Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No ConversionInactive catalyst; Insufficient temperature; Poorly soluble base.Use a more active ligand (e.g., Buchwald type); Increase temperature; Use a more soluble base like K₃PO₄ or Cs₂CO₃.[7]
Formation of Homocoupled ProductsNon-optimal reaction conditions.Screen different ligands and bases; Adjust the stoichiometry of the boronic acid.
Protodeboronation of Boronic AcidPresence of excess water or protic sources.Use anhydrous solvents; Use boronic esters instead of acids; Use a milder base.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. While steric hindrance can pose a challenge, careful optimization of the catalyst system, base, and solvent allows for efficient and high-yielding reactions. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this powerful synthetic tool.

References

Laboratory Scale Synthesis of 2-Propylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-propylaniline, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The described methodology follows a reliable two-step synthetic sequence, commencing with the preparation of the precursor 2-propylnitrobenzene from 2-nitrotoluene (B74249), followed by the reduction of the nitro group to yield the target aniline. This protocol offers a practical and efficient approach for obtaining this compound in a laboratory setting.

Introduction

This compound serves as a key building block in organic synthesis, particularly in the preparation of biologically active molecules for drug discovery and development. Its structure, featuring a propyl group ortho to the amino functionality, provides a unique scaffold for the synthesis of a variety of chemical entities. This document outlines a robust two-step procedure for the synthesis of this compound, designed to be accessible and reproducible for researchers in a standard laboratory environment.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 2-Propylnitrobenzene. This step involves the alkylation of 2-nitrotoluene. While various alkylation methods exist, a common approach involves the use of a suitable propylating agent in the presence of a catalyst.

  • Step 2: Reduction of 2-Propylnitrobenzene. The nitro group of 2-propylnitrobenzene is then reduced to an amine to yield this compound. This transformation can be effectively carried out using catalytic hydrogenation or by employing chemical reducing agents such as iron in an acidic medium.[2][3][4][5][6]

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₉H₁₃N
Molecular Weight135.21 g/mol [7]
AppearanceYellow to brown liquid[7]
Boiling Point222-224 °C
Density0.96 g/mL at 25 °C
Refractive Indexn20/D 1.547
CAS Number1821-39-2[7]
Spectroscopic Data of this compound
TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 0.95 (t, 3H), 1.62 (m, 2H), 2.51 (t, 2H), 3.65 (br s, 2H), 6.70-6.80 (m, 2H), 7.05-7.15 (m, 2H)[8]
IR (liquid film)ν (cm⁻¹): 3440, 3360 (N-H stretch), 3050, 2960, 2930, 2870 (C-H stretch), 1620, 1580, 1490 (C=C stretch, aromatic)
Mass Spectrometry (EI)m/z: 135 (M⁺), 106, 77

Experimental Protocols

Step 1: Synthesis of 2-Propylnitrobenzene from 2-Nitrotoluene

This protocol is based on a general procedure for the alkylation of nitroaromatics and may require optimization for scale and specific laboratory conditions.

Materials:

  • 2-Nitrotoluene

  • 1-Bromopropane (B46711)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere, add 2-nitrotoluene (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-bromopropane (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 2-propylnitrobenzene.

Expected Yield: 60-70%

Step 2: Reduction of 2-Propylnitrobenzene to this compound

This protocol describes the reduction of the nitro group using iron powder in acetic acid.[4]

Materials:

  • 2-Propylnitrobenzene

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-propylnitrobenzene (1.0 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., a 2:1 v/v ratio).

  • To this solution, add iron powder (3.0-5.0 equivalents) in portions with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite in a Büchner funnel to remove the excess iron. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize with 1 M NaOH solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.[9]

Expected Yield: 80-90%

Mandatory Visualizations

Synthesis_Workflow start Starting Materials (2-Nitrotoluene, 1-Bromopropane) step1 Step 1: Alkylation (Friedel-Crafts) start->step1 intermediate Intermediate (2-Propylnitrobenzene) step1->intermediate Crude Product step2 Step 2: Reduction (Fe / Acetic Acid) intermediate->step2 purification Purification (Distillation) step2->purification Crude Product product Final Product (this compound) purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship start_node 2-Nitrotoluene reaction1 Alkylation start_node->reaction1 intermediate_node 2-Propylnitrobenzene reaction1->intermediate_node reaction2 Reduction intermediate_node->reaction2 final_product This compound reaction2->final_product

Caption: Logical relationship of the synthesis steps.

References

Application Notes and Protocols for the Analytical Characterization of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of 2-propylaniline. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented to ensure accurate and reproducible results in research and quality control settings.

Physicochemical and Purity Data of this compound

A summary of the key physicochemical properties and typical purity specifications for this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₃N--INVALID-LINK--
Molecular Weight 135.21 g/mol --INVALID-LINK--
Appearance Colorless to light yellow clear liquid--INVALID-LINK--
Boiling Point 222-224 °C (lit.)--INVALID-LINK--
Density 0.96 g/mL at 25 °C (lit.)--INVALID-LINK--
Refractive Index (n20/D) 1.547 (lit.)--INVALID-LINK--
CAS Number 1821-39-2--INVALID-LINK--
Analytical TechniquePurity SpecificationSupplier Example
Gas Chromatography (GC)≥97%--INVALID-LINK--
Gas Chromatography (GC)Min. 98.0%--INVALID-LINK--
Not Specified99.00%--INVALID-LINK--

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of this compound and its potential impurities. The following protocol outlines a general method that can be adapted for specific instrumentation and analytical needs.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to obtain a concentration of 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent. An internal standard (e.g., N-methylaniline) can be added to both samples and standards for improved accuracy.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless mode depending on concentration)
Oven Temperature Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Identification of this compound is confirmed by comparing its mass spectrum with a reference spectrum (e.g., NIST library). The expected molecular ion peak is at m/z 135, with a prominent fragment at m/z 106.[1]

  • For quantitative analysis, a calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh 10 mg of This compound dissolve Dissolve in 10 mL of Dichloromethane start->dissolve standards Prepare Calibration Standards dissolve->standards inject Inject 1 µL into GC-MS standards->inject separate Chromatographic Separation (HP-5ms column) inject->separate detect Mass Spectrometry Detection (EI, 40-450 amu) separate->detect integrate Integrate Peak Areas in Total Ion Chromatogram detect->integrate identify Identify Peaks by Mass Spectra Comparison integrate->identify quantify Quantify using Calibration Curve integrate->quantify result Report Purity and Impurity Profile quantify->result

GC-MS Analysis Workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the purity assessment of this compound, particularly for analyzing non-volatile impurities. A reversed-phase method is typically employed.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727) or acetonitrile.

  • For analysis, dilute the stock solution with the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v) or a suitable gradient
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Purity is typically determined by area normalization.

  • For accurate quantification, construct a calibration curve by plotting the peak area versus the concentration of the standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Prepare 1 mg/mL Stock Solution dilute Dilute with Mobile Phase to Working Conc. start->dilute standards Prepare Calibration Standards dilute->standards inject Inject 10 µL into HPLC standards->inject separate Reversed-Phase Separation (C18 column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate identify Identify by Retention Time integrate->identify quantify Quantify with Calibration Curve integrate->quantify result Report Purity quantify->result

HPLC Analysis Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are routinely performed.

Experimental Protocol

1. Sample Preparation:

  • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker 400 MHz or equivalentBruker 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Pulse Program Standard single pulse (zg30)Standard single pulse with proton decoupling (zgpg30)
Number of Scans 16-641024 or more
Relaxation Delay (d1) 1-2 s2-5 s
Spectral Width ~12 ppm~220 ppm

3. Data Analysis:

  • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. A ¹H NMR spectrum of this compound is available for reference.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Dissolve 5-25 mg in 0.6 mL CDCl₃ add_tms Add TMS as Internal Standard start->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire ¹H and ¹³C Spectra lock_shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate ¹H Signals process->integrate assign Assign Peaks to Molecular Structure integrate->assign result Confirm Structure assign->result

NMR Spectroscopy Workflow for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, thereby confirming its chemical identity.

Experimental Protocol

1. Sample Preparation:

  • As this compound is a liquid, it can be analyzed directly as a neat liquid.

  • Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.

2. FTIR Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer PerkinElmer Spectrum Two or equivalent
Accessory Transmission (KBr plates) or ATR
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32

3. Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups in this compound.

  • N-H stretch: Two bands are expected for the primary amine in the 3400-3300 cm⁻¹ region.

  • C-H stretch (aromatic): Bands are typically observed above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands are typically observed below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks are expected in the 1600-1450 cm⁻¹ region.

  • C-N stretch: An absorption band is expected in the 1335-1250 cm⁻¹ range for aromatic amines.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Place a drop of neat liquid on ATR crystal or between KBr plates background Collect Background Spectrum (Air or KBr) start->background sample_scan Collect Sample Spectrum (4000-400 cm⁻¹) background->sample_scan process Process Spectrum (Baseline Correction) sample_scan->process identify Identify Characteristic Absorption Bands process->identify compare Compare with Reference Spectra identify->compare result Confirm Functional Groups compare->result

FTIR Spectroscopy Workflow for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propylaniline is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Ensuring the purity of this compound is crucial for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating and quantifying components in a mixture, making it an ideal method for assessing the purity of this compound and detecting any related impurities.[1]

This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be specific, accurate, and precise, providing a reliable means for quality control in research and manufacturing environments.

Principle of the Method

The separation is achieved on a C18 stationary phase, which is a nonpolar matrix.[1][2][3] A polar mobile phase, consisting of a mixture of acetonitrile (B52724) and water, is used to elute the components. The separation mechanism is based on the differential partitioning of this compound and its impurities between the nonpolar stationary phase and the polar mobile phase. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. Detection is performed using a UV detector, as aromatic amines absorb UV light.[4]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (analytical grade)

    • This compound reference standard of known purity

2. Preparation of Mobile Phase and Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in Water. To prepare 1000 mL, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of the this compound sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution in replicate (typically five or six injections). The system suitability parameters should meet the following criteria:

  • Tailing Factor (Asymmetry Factor) for the this compound peak: Not more than 2.0.

  • Theoretical Plates for the this compound peak: Not less than 2000.

  • Relative Standard Deviation (RSD) of the peak area for replicate injections: Not more than 2.0%.

Data Presentation

Table 1: Hypothetical Chromatographic Data for Purity Analysis of this compound

Peak NameRetention Time (min)Peak Area% Area
Impurity 14.5815,2340.12
Impurity 26.7221,5670.17
This compound8.9112,654,32199.58
Impurity 311.2510,1870.08
Impurity 413.406,3270.05
Total 12,707,636 100.00

Calculation of Purity:

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Standard and Samples prep_sample->inject_samples system_suitability->inject_samples If Passed acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for the HPLC purity analysis of this compound.

Method Validation Protocol

A comprehensive validation of this analytical method should be performed in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by:

  • Injecting a blank (diluent) to ensure no interfering peaks at the retention time of this compound and its known impurities.

  • Injecting the this compound standard and sample solutions to identify the main peak.

  • Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the this compound sample to demonstrate that the degradation products do not interfere with the quantification of the main component.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be greater than 0.999.

3. Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Prepare the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound reference standard into a placebo or a sample matrix.

  • Analyze each concentration level in triplicate.

  • Calculate the percentage recovery at each level.

  • The mean recovery should be within 98.0% to 102.0%.

4. Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The RSD of the purity results should be not more than 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD of the combined results from both studies should be not more than 2.0%.

5. Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (e.g., ±0.1 mL/min)

    • Column temperature (e.g., ±2°C)

    • Mobile phase composition (e.g., ±2% organic)

  • Analyze the sample under each of these modified conditions and evaluate the effect on the system suitability parameters and the purity results. The results should remain within the acceptance criteria.

References

GC-MS analysis of 2-propylaniline reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of a 2-Propylaniline Reaction Mixture.

Introduction

This compound is a substituted aniline (B41778) derivative that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1][2] The monitoring of chemical reactions that produce this compound is essential for process optimization, yield determination, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[3]

This application note provides a detailed protocol for the analysis of a typical this compound reaction mixture using GC-MS. It covers sample preparation, instrument parameters, and data analysis, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Overview: Synthesis of N-(2-propylphenyl)acetamide

A common reaction involving this compound is its acylation to form an amide. For this note, we will consider the reaction of this compound with acetyl chloride to synthesize N-(2-propylphenyl)acetamide. This reaction is often performed in the presence of a base to neutralize the HCl byproduct. Monitoring this reaction involves quantifying the consumption of this compound and the formation of the acetamide (B32628) product, as well as identifying any potential side products.

Reactant1 This compound Product N-(2-propylphenyl)acetamide Reactant1->Product Reactant2 Acetyl Chloride Reactant2->Product Byproduct HCl Product->Byproduct +

Caption: Synthesis of N-(2-propylphenyl)acetamide from this compound.

Experimental Protocols

Sample Preparation from the Reaction Mixture

Proper sample preparation is critical to protect the analytical system and ensure accurate quantification.[4] This protocol uses a liquid-liquid extraction (LLE) to isolate the analytes from the reaction matrix.[5][6]

Materials and Reagents:

Procedure:

  • Aliquot Collection: Carefully withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing 1 mL of saturated NaHCO₃ solution to neutralize any remaining acid (like HCl) and stop the reaction.

  • Extraction: Add 2 mL of dichloromethane to the vial. Cap and vortex for 1 minute to extract the organic components. Allow the layers to separate.

  • Isolation: Carefully transfer the bottom organic layer (DCM) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Dilution: Prepare a 1:100 dilution of the dried organic extract with dichloromethane. A typical final concentration for GC-MS analysis is around 10 µg/mL.[7]

  • Filtration & Transfer: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.[8] Transfer the final solution into a 1.5 mL GC autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation and reaction byproducts. A non-polar column like a DB-5ms is suitable for separating aniline derivatives.[3]

Parameter Condition
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in Split mode (50:1 ratio)
Injector Temp. 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min
Injection Volume 1 µL
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Analysis and Presentation

Component Identification

Components are identified by their unique retention time (RT) and mass spectrum. The mass spectrum of this compound is characterized by its molecular ion and key fragment ions.[9]

  • This compound (C₉H₁₃N): Molecular Weight: 135.21 g/mol .[9][10]

    • Expected Retention Time: ~8-10 minutes (under the specified conditions).

    • Key m/z fragments: 135 (Molecular Ion), 106 (Base Peak, [M-C₂H₅]⁺).[9]

  • N-(2-propylphenyl)acetamide (C₁₁H₁₅NO): Molecular Weight: 177.24 g/mol .

    • Expected Retention Time: ~11-13 minutes.

    • Key m/z fragments: 177 (Molecular Ion), 135 ([M-CH₂CO]⁺), 106 (Base Peak).

Quantitative Analysis

For accurate quantification, the instrument should be operated in Selected Ion Monitoring (SIM) mode after an initial full-scan analysis confirms the peak identities. An internal standard method is recommended for best precision.[11]

Table 1: SIM Parameters for Quantitative Analysis

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound ~9.5 106 135 77
N-(2-propylphenyl)acetamide ~12.1 106 177 135

| Internal Standard (e.g., N-methylaniline) | Varies | 106 | 107 | 77 |

Table 2: Example Quantitative Results of Reaction Mixture

Time Point This compound (Area %) N-(2-propylphenyl)acetamide (Area %) Other Impurities (Area %)
0 hr 98.5 0.5 1.0
1 hr 45.2 53.1 1.7
2 hr 5.8 92.3 1.9

| 4 hr | < 1.0 | 97.5 | 1.5 |

Workflow Visualization

The entire process from sample collection to final data reporting can be visualized as a clear workflow.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Collect Aliquot from Reaction B Quench & Liquid-Liquid Extraction (LLE) A->B C Dry & Dilute Organic Layer B->C D Filter & Transfer to GC Vial C->D E Inject Sample into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometry Detection (Scan/SIM) F->G H Identify Peaks (RT & Mass Spectra) G->H I Integrate Peaks & Quantify H->I J Generate Report I->J

Caption: Workflow for GC-MS analysis of a this compound reaction mixture.

Conclusion

The described GC-MS method provides a robust and reliable framework for the qualitative and quantitative analysis of this compound reaction mixtures. The protocol for sample preparation using liquid-liquid extraction is effective in isolating analytes from a complex matrix, and the specified GC-MS parameters achieve good separation and sensitive detection. This application note serves as a comprehensive guide for process monitoring and quality control in synthetic chemistry environments.

References

Application Notes and Protocols: The Role of 2-Propylaniline in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-propylaniline as a versatile starting material in the synthesis of a variety of important heterocyclic compounds, including quinolines, indoles, and carbazoles. The protocols outlined herein are based on established named reactions and modern catalytic methods, offering guidance for the preparation of these valuable scaffolds for drug discovery and materials science.

Synthesis of 8-Propylquinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The substitution pattern on the quinoline (B57606) ring is crucial for its biological function. Using this compound as a precursor allows for the direct synthesis of 8-propyl substituted quinolines, a structural motif of interest in medicinal chemistry.

Skraup Synthesis

The Skraup synthesis is a classic and effective method for the preparation of quinolines by reacting an aniline (B41778) with glycerol (B35011), an oxidizing agent, and sulfuric acid.[2][3] The reaction proceeds through the in situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation to furnish the quinoline ring system.

Reaction Scheme:

Quantitative Data:

Starting MaterialReagentsProductReported Yield (%)
AnilineGlycerol, H₂SO₄, NitrobenzeneQuinoline84-91[4]
This compoundGlycerol, H₂SO₄, Nitrobenzene8-PropylquinolineNot Reported

Experimental Protocol (Adapted from a general Skraup synthesis): [4][5]

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 1 mole of this compound to a mixture of 3 moles of glycerol and 1.2 moles of nitrobenzene.

  • Acid Addition: Slowly and with vigorous stirring, add 2.5 moles of concentrated sulfuric acid to the mixture. The addition is exothermic, and the temperature should be monitored.

  • Initiation: Add approximately 5 g of ferrous sulfate (B86663) heptahydrate to the reaction mixture to moderate the reaction.

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic and begin to boil. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with water and neutralize the excess acid by the slow addition of a concentrated sodium hydroxide (B78521) solution until the solution is strongly alkaline.

  • Purification: The crude 8-propylquinoline can be purified by steam distillation to remove unreacted starting materials and byproducts. Further purification can be achieved by fractional distillation under reduced pressure.

Logical Diagram: Skraup Synthesis Workflow

Skraup_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix this compound, Glycerol, Nitrobenzene B Slowly Add H₂SO₄ A->B C Add FeSO₄·7H₂O B->C D Heat to 140-150°C (3-4 hours) C->D E Cool and Dilute with Water D->E F Neutralize with NaOH E->F G Steam Distillation F->G H Fractional Distillation G->H

Caption: General experimental workflow for the Skraup synthesis of 8-propylquinoline.

Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a versatile route to substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[6][7] This method allows for the introduction of substituents at the 2- and 4-positions of the quinoline ring.

Reaction Scheme:

Quantitative Data:

Specific data for this compound in the Doebner-von Miller reaction is not available in the provided search results. However, the reaction is widely applicable to various anilines.

Starting MaterialReagentsProductReported Yield (%)
AnilineCrotonaldehyde, HCl2-MethylquinolineNot specified[2]
This compoundMethyl vinyl ketone, HCl8-Propyl-4-methylquinolineNot Reported

Experimental Protocol (Adapted from a general Doebner-von Miller synthesis): [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of this compound in a suitable solvent such as ethanol (B145695).

  • Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Carbonyl Addition: Slowly add 1.2 moles of the α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the acid with a base, such as sodium carbonate solution.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of 7-Propylindoles via Fischer Indole (B1671886) Synthesis

The indole scaffold is a cornerstone of many natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[8] The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[9][10] To synthesize 7-propylindoles, 2-propylphenylhydrazine is required as the starting material, which can be prepared from this compound via diazotization followed by reduction.

Logical Diagram: Pathway to 7-Propylindoles

Fischer_Indole_Pathway A This compound B Diazotization (NaNO₂, HCl) A->B C 2-Propylbenzenediazonium Chloride B->C D Reduction (SnCl₂ or Na₂SO₃) C->D E 2-Propylphenylhydrazine D->E F Condensation with Aldehyde/Ketone E->F G 2-Propylphenylhydrazone F->G H Acid-catalyzed Cyclization (Fischer Synthesis) G->H I 7-Propylindole H->I

Caption: Synthetic pathway from this compound to 7-propylindoles.

Experimental Protocol: Fischer Indole Synthesis of 7-Propyl-2,3-dimethylindole (Hypothetical)

This protocol is adapted from general Fischer indole synthesis procedures.[11]

  • Hydrazone Formation: In a round-bottom flask, dissolve 1 mole of 2-propylphenylhydrazine in glacial acetic acid. Add 1.1 moles of 2-butanone (B6335102) (methylethylketone). Stir the mixture at room temperature for 1 hour to form the corresponding hydrazone.

  • Cyclization: To the hydrazone mixture, add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., polyphosphoric acid).

  • Heating: Heat the reaction mixture to 80-100°C for 2-4 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

Yields for the Fischer indole synthesis are generally good but can vary depending on the substrates and reaction conditions.

Starting HydrazineCarbonyl CompoundProductReported Yield (%)
PhenylhydrazineAcetone2-MethylindoleNot specified[9]
2-Propylphenylhydrazine2-Butanone7-Propyl-2,3-dimethylindoleNot Reported

Synthesis of 8-Propyl-1,2,3,4-tetrahydrocarbazoles via Borsche-Drechsel Cyclization

Carbazoles are another important class of nitrogen-containing heterocycles found in natural products and functional materials. The Borsche-Drechsel cyclization is a method for synthesizing tetrahydrocarbazoles from the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones, which is analogous to the Fischer indole synthesis.[11][12] Subsequent dehydrogenation can yield the fully aromatic carbazole (B46965).

Reaction Scheme:

Experimental Protocol (Adapted from a general Borsche-Drechsel cyclization): [13]

  • Hydrazone Formation: Condense 2-propylphenylhydrazine with cyclohexanone in a suitable solvent like ethanol with a catalytic amount of acetic acid to form the corresponding hydrazone. The hydrazone can be isolated or used in situ.

  • Cyclization: Treat the hydrazone with a strong acid, such as sulfuric acid or polyphosphoric acid, and heat the mixture to induce cyclization.

  • Work-up and Purification: Similar to the Fischer indole synthesis, the reaction is worked up by neutralization and extraction, followed by purification via chromatography or recrystallization.

Modern Approaches: Buchwald-Hartwig Amination for Carbazole Synthesis

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile alternative for the synthesis of carbazole precursors.[14] This reaction allows for the formation of a C-N bond between an aryl halide and an amine. For the synthesis of a carbazole precursor, this compound could be coupled with an ortho-haloaryl compound.

Reaction Scheme:

The resulting diarylamine can then undergo intramolecular C-H activation to form the carbazole ring.

Quantitative Data:

The Buchwald-Hartwig amination is known for its high efficiency and broad substrate scope, often providing excellent yields.

AmineAryl HalideLigandBaseProductReported Yield (%)
Morpholine2-BromotolueneNot SpecifiedNot SpecifiedN-(2-Methylphenyl)morpholine99[15]
This compound2-BromotolueneXPhosNaOt-BuN-(2-Propylphenyl)-2-methylanilineNot Reported

Experimental Protocol (Adapted from a general Buchwald-Hartwig amination): [15]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add this compound, 2-bromotoluene, and an anhydrous solvent (e.g., toluene).

  • Heating: Heat the reaction mixture in an oil bath at the specified temperature (typically 80-110°C) for the required time, monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Logical Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk tube with Pd Catalyst, Ligand, Base B Add this compound, 2-Bromotoluene, Toluene A->B C Heat to 80-110°C B->C D Cool and Filter through Celite C->D E Concentrate Filtrate D->E F Column Chromatography E->F

Caption: General workflow for Buchwald-Hartwig amination.

These notes and protocols provide a foundation for utilizing this compound in the synthesis of diverse and valuable heterocyclic compounds. Researchers are encouraged to consult the primary literature for more specific reaction conditions and substrate scope.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-propylaniline. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound involve the alkylation of aniline (B41778). The two most common approaches are:

  • Friedel-Crafts Alkylation: This method typically involves reacting a protected form of aniline, such as acetanilide (B955), with a propylating agent (e.g., 1-propyl halide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The protecting group is then removed to yield the desired product. Direct alkylation of aniline is often problematic due to catalyst deactivation.[2]

  • Catalytic Alkylation with Propanol: This approach uses 1-propanol (B7761284) as the alkylating agent in the presence of a solid acid catalyst, such as a zeolite, or a metal catalyst.[3][4] This method can be performed in the vapor phase at elevated temperatures.[4]

Q2: Why is direct Friedel-Crafts alkylation of aniline not recommended?

A2: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful due to a major side reaction. The amino group (-NH₂) of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[2] This forms a complex that deactivates the aromatic ring, rendering it less susceptible to electrophilic attack and thus inhibiting the desired C-alkylation.[5][6]

Q3: What is the purpose of protecting the amino group in aniline before Friedel-Crafts alkylation?

A3: Protecting the amino group, for instance by converting it to an acetamide (B32628) (acetanilide), serves two main purposes. First, it prevents the deactivation of the Lewis acid catalyst.[2] Second, the acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help to control the reaction and prevent excessive polyalkylation.[7] After the C-alkylation step, the protecting group is removed by hydrolysis to yield this compound.[1]

Troubleshooting Guide: Common Side Reactions and Solutions

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue 1: Formation of Isopropylaniline instead of n-Propylaniline

Q: My analysis shows the presence of 2-isopropylaniline (B1208494) in my product mixture when using a 1-propyl halide. What is causing this?

A: This is a classic example of a carbocation rearrangement, a common side reaction in Friedel-Crafts alkylation.[8][9]

  • Cause: The reaction of a 1-propyl halide with a Lewis acid generates a primary propyl carbocation. This primary carbocation is unstable and can rearrange via a 1,2-hydride shift to form a more stable secondary isopropyl carbocation.[5][8][10] This rearranged carbocation then attacks the aniline ring, leading to the formation of 2-isopropylaniline.

  • Solution: To avoid this rearrangement, you can use Friedel-Crafts acylation followed by a reduction. First, react the protected aniline with propanoyl chloride to form an acyl group on the ring. The acylium ion intermediate is resonance-stabilized and does not rearrange.[11] The resulting ketone can then be reduced to the desired n-propyl group using methods like the Clemmensen or Wolff-Kishner reduction.[8]

Issue 2: Significant Formation of N-Propylaniline and 4-Propylaniline

Q: I am trying to synthesize this compound but am getting a mixture of N-propylaniline and 4-propylaniline. How can I improve the selectivity for the ortho-product?

A: The formation of a mixture of isomers is a common challenge due to the presence of multiple reactive sites in the aniline molecule.

  • Cause: Aniline has two nucleophilic sites: the nitrogen atom (leading to N-alkylation) and the electron-rich aromatic ring (leading to C-alkylation).[1] The amino group directs incoming electrophiles to the ortho and para positions of the ring, resulting in a mixture of this compound and 4-propylaniline.[12]

  • Solutions:

    • Favoring C-Alkylation over N-Alkylation: Protecting the amino group as an acetamide will direct the reaction towards C-alkylation.[1]

    • Improving Ortho-Selectivity: Achieving high ortho-selectivity is challenging and is an active area of research. The choice of catalyst is crucial.[3] Sterically bulky catalysts or directing groups can be employed to favor substitution at the ortho position. Modifying reaction conditions such as temperature and solvent can also influence the ortho/para ratio.

Issue 3: Presence of Di- and Tri-propylaniline Byproducts (Polyalkylation)

Q: My product is contaminated with significant amounts of polyalkylated anilines. How can I minimize this over-alkylation?

A: Polyalkylation occurs because the product of the initial alkylation is more reactive than the starting material.[7][13]

  • Cause: The introduction of an alkyl group onto the aniline ring is an activating group. This means that the mono-alkylated product (propylaniline) is more nucleophilic and thus more reactive towards further alkylation than aniline itself.[7][13]

  • Solutions:

    • Stoichiometric Control: Use a large excess of aniline relative to the alkylating agent.[7] This increases the statistical probability that the alkylating agent will react with an aniline molecule rather than a more reactive propylaniline molecule.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it before significant polyalkylation occurs. Lowering the reaction temperature can sometimes improve selectivity for mono-alkylation.[1][7]

Data Presentation

The following table summarizes the influence of key reaction parameters on the product distribution in aniline alkylation.

ParameterEffect on N- vs. C-AlkylationEffect on Ortho vs. Para IsomersEffect on PolyalkylationEffect on Carbocation Rearrangement
Amino Group Protection Favors C-alkylationCan influence ortho/para ratioReduces N-polyalkylationNo direct effect
Catalyst Type Highly dependent on catalyst; some favor N-alkylation (e.g., some metal catalysts), others C-alkylation (e.g., zeolites, Lewis acids with protection)[1][3]Crucial for ortho-selectivity[3]Can be designed to suppress polyalkylation (e.g., shape-selective zeolites)[7]Lewis acids promote carbocation formation and thus rearrangement[8]
Temperature Higher temperatures can favor C-alkylation but may also lead to other side reactions[1]Can affect the ortho/para ratioHigher temperatures often increase polyalkylationHigher temperatures can increase the rate of rearrangement
Reactant Ratio No direct effectNo direct effectExcess aniline minimizes polyalkylation[7]No direct effect
Alkylating Agent Alcohols with certain catalysts can favor N-alkylation[14][15]No direct effectMore reactive alkylating agents can increase polyalkylation[7]Use of acyl halides followed by reduction avoids rearrangement[8]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Acetanilide

This is a generalized procedure and should be optimized for specific laboratory conditions.

  • Protection of Aniline: React aniline with acetic anhydride (B1165640) to form acetanilide. Purify the acetanilide by recrystallization.

  • Friedel-Crafts Alkylation:

    • Suspend the dried acetanilide and anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere.[1]

    • Cool the mixture in an ice bath.

    • Slowly add the propylating agent (e.g., 1-propyl bromide) to the stirred mixture.[1]

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl to decompose the catalyst complex.[1]

  • Work-up and Deprotection:

    • Extract the organic product with a suitable solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄).[1]

    • Remove the solvent under reduced pressure.

    • Hydrolyze the resulting C-alkylated acetanilide by refluxing with an aqueous acid or base (e.g., HCl or NaOH) to remove the acetyl group.[1]

  • Purification: Neutralize the reaction mixture and extract the crude this compound. Purify the final product by column chromatography or distillation.

Visualizations

Reaction_Pathways Main Reaction and Side Reactions in this compound Synthesis Aniline Aniline Product This compound (Desired Product) Aniline->Product Ortho C-Alkylation N_Alkylation N-Propylaniline Aniline->N_Alkylation N-Alkylation Para_Alkylation 4-Propylaniline Aniline->Para_Alkylation Para C-Alkylation PropylatingAgent Propylating Agent (e.g., 1-Propyl Halide) Rearrangement 2-Isopropylaniline PropylatingAgent->Rearrangement Carbocation Rearrangement Polyalkylation Di/Tri-propylanilines Product->Polyalkylation Further Alkylation Rearrangement->Aniline Attack by Ring

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis Isopropylaniline Isopropylaniline Detected? Analysis->Isopropylaniline High_N_Para High N- and/or 4-Propylaniline? Isopropylaniline->High_N_Para No UseAcylation Solution: Use Friedel-Crafts Acylation followed by Reduction Isopropylaniline->UseAcylation Yes High_Poly High Polyalkylation? High_N_Para->High_Poly No ProtectAmine Solution: Protect Amino Group (e.g., Acetanilide) High_N_Para->ProtectAmine Yes Pure_Product Desired Purity? High_Poly->Pure_Product No ExcessAniline Solution: Use Excess Aniline, Optimize Temp/Time High_Poly->ExcessAniline Yes Pure_Product->Analysis No, Re-evaluate Purify Purify Product Pure_Product->Purify Yes UseAcylation->Start Redesign Synthesis ProtectAmine->Start Modify Protocol ExcessAniline->Start Modify Protocol End End Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

How to minimize byproduct formation in aniline alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during aniline (B41778) alkylation experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your aniline alkylation experiments, helping you identify the root cause and implement effective solutions.

Issue 1: Significant formation of N,N-dialkylated aniline byproduct.

This is a common issue where the desired mono-N-alkylated aniline reacts further to form the undesired dialkylated product.

Potential Cause Troubleshooting & Optimization
Unfavorable Stoichiometry Control Stoichiometry: Use a molar excess of aniline relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the more abundant primary aniline.[1]
High Reactivity of Mono-alkylated Product Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of the more nucleophilic mono-alkylated product reacting further.[2]
Inappropriate Reaction Conditions Optimize Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-alkylated product.[1][3]
Suboptimal Catalyst Catalyst Selection: Employ catalysts known for promoting mono-alkylation. Heterogeneous catalysts like zeolites or palladium on carbon (Pd/C) can offer steric hindrance that favors mono-substitution.[1] Specific nickel catalysts have also shown high selectivity.[4]
Reactive Alkylating Agent Choice of Alkylating Agent: Consider using less reactive alkylating agents. Alternatively, modern methods like the "Borrowing Hydrogen" strategy using alcohols as alkylating agents can provide better control and selectivity.[1][3]

Issue 2: Formation of C-alkylated aniline byproducts.

Alkylation occurs on the aromatic ring of aniline instead of the nitrogen atom, leading to a mixture of ortho- and para-substituted isomers.

Potential Cause Troubleshooting & Optimization
High Reaction Temperature Temperature Control: C-alkylation is generally favored at higher temperatures (above 300-350°C).[5] Maintaining a lower temperature range (250-350°C) is critical for selective N-alkylation, especially when using zeolite catalysts.[5]
Catalyst Type Catalyst Selection: The choice of catalyst plays a crucial role. While some catalysts like certain Y-type zeolites can promote C-alkylation at higher temperatures, others, such as S-115 zeolite, are highly selective for N-alkylation even at 350°C.[5] For Friedel-Crafts type reactions, the Lewis acid catalyst can react with the aniline's amino group, deactivating the ring for N-alkylation and potentially leading to C-alkylation under harsh conditions.[6][7]
Reaction Environment Protecting Groups: To prevent C-alkylation during reactions like Friedel-Crafts, the amino group can be protected, for example, by acetylation to form acetanilide. This reduces the activating effect of the amino group on the ring. The protecting group can be removed after the desired alkylation.[1][2]

Issue 3: Tar formation and other undesirable byproducts.

The reaction mixture turns dark and produces insoluble, tar-like materials, indicating complex side reactions.

Potential Cause Troubleshooting & Optimization
Over-alkylation (Polyalkylation) Control Stoichiometry and Slow Addition: As with N,N-dialkylation, controlling the stoichiometry and adding the alkylating agent slowly can mitigate the formation of highly alkylated products that contribute to tar.[2]
Concurrent C- and N-Alkylation Optimize Conditions and Catalyst: The same strategies to avoid C-alkylation (temperature control, selective catalysts) will help reduce tar formation resulting from a mixture of alkylated species.[2]
Highly Reactive Alkylating Agents Choice of Alkylating Agent: Highly reactive alkylating agents like alkyl halides can lead to a cascade of uncontrolled reactions.[2] Using alcohols with a suitable catalyst is a greener and often more selective alternative that produces water as the only byproduct.[2][8] Reductive amination using aldehydes or ketones is another selective method that can minimize byproduct formation.[2][3]
Unsuitable Reaction Conditions Mild Reaction Conditions: Whenever possible, utilize lower reaction temperatures and shorter reaction times to minimize the extent of side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aniline alkylation?

The primary byproducts are N,N-dialkylated anilines, where two alkyl groups are attached to the nitrogen, and C-alkylated anilines, where the alkyl group attaches to the aromatic ring, typically at the ortho and para positions.[1][5] Quaternary ammonium (B1175870) salts can also form, especially when using reactive alkylating agents like alkyl halides.[9]

Q2: How can I improve the selectivity for mono-N-alkylation?

Several strategies can significantly improve selectivity for the desired mono-N-alkylated product:

  • Stoichiometric Control: Use a large excess of aniline compared to the alkylating agent.[1]

  • Catalyst Selection: Employ catalysts that sterically or electronically favor mono-alkylation, such as certain zeolites, palladium on carbon (Pd/C), or specific nickel complexes.[1][4]

  • Reaction Conditions: Optimize temperature and reaction time; lower temperatures often favor mono-alkylation.[1][5]

  • Choice of Alkylating Agent: Use less reactive alkylating agents or modern methods like the "Borrowing Hydrogen" strategy with alcohols.[1][8]

  • Solvent Choice: The reaction medium can influence selectivity. For instance, ionic liquids have been shown to improve conversions and selectivity for mono-alkylation.[1]

Q3: Are there "greener" methods for aniline alkylation that also help control selectivity?

Yes, the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy is a prime example of a green and selective method.[1][3] This approach uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ruthenium, Iridium, or Manganese).[1][10] The reaction is highly atom-efficient, producing only water as a byproduct, and allows for controlled formation of the mono-alkylated product.[1][8]

Q4: Can protecting the aniline nitrogen help prevent byproduct formation?

Yes, temporarily protecting the amino group can be an effective strategy. Acylation of the amine to form an anilide (e.g., acetanilide) prevents N-alkylation and reduces the activating effect of the nitrogen on the aromatic ring, thereby also minimizing C-alkylation.[1][2] The protecting group is then removed in a subsequent step to yield the desired product.

Data Presentation

Table 1: Influence of Catalyst and Temperature on Aniline Alkylation Selectivity

CatalystAlkylating AgentTemperature (°C)Aniline Conversion (%)N-Alkylaniline Selectivity (%)N,N-Dialkylaniline Selectivity (%)C-Alkylaniline Selectivity (%)Reference
NiBr₂/L1Benzyl (B1604629) Alcohol130>9999<10[4]
S-115 ZeoliteMethanol (B129727)30095.280.519.50[5]
S-115 ZeoliteMethanol35098.765.234.80[5]
Y-Type ZeoliteMethanol30085.175.424.60[5]
Y-Type ZeoliteMethanol35092.350.130.219.7[5]
Pd/CN-Butylamine170 (MW)>9599<10[11]

Experimental Protocols

Method 1: Selective Mono-N-Alkylation using a Nickel Catalyst

This protocol is adapted from a procedure for the nickel-catalyzed N-alkylation of anilines with alcohols.[4]

  • Materials:

    • Aniline (0.25 mmol)

    • Benzyl alcohol (1.0 mmol)

    • NiBr₂ (0.025 mmol, 10 mol%)

    • 1,10-phenanthroline (L1) (0.05 mmol, 20 mol%)

    • t-BuOK (0.25 mmol)

    • Toluene (2.0 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add NiBr₂, 1,10-phenanthroline, and t-BuOK under an inert atmosphere (e.g., Argon).

    • Add toluene, followed by aniline and benzyl alcohol.

    • Seal the tube and place it in a preheated oil bath at 130 °C.

    • Stir the reaction mixture for 48 hours.

    • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Method 2: Reductive Amination for N-Alkylation

This protocol is a general procedure for the reductive amination of aniline with a ketone.[3]

  • Materials:

    • Aniline (1.0 eq)

    • 2-Heptanone (B89624) (1.05 eq)

    • Anhydrous methanol

    • Acetic acid

    • Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)

  • Procedure:

    • In a round-bottom flask, dissolve aniline and 2-heptanone in anhydrous methanol.

    • Adjust the pH of the solution to approximately 6 with the dropwise addition of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • In a separate flask, dissolve sodium cyanoborohydride in a minimal amount of anhydrous methanol.

    • Slowly add the NaBH₃CN solution to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS (typically 4-6 hours).

    • Once the reaction is complete, quench by the slow addition of water.

    • Remove the methanol under reduced pressure and partition the residue between dichloromethane (B109758) and a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

AnilineAlkylationPathways cluster_reactants Reactants Aniline Aniline (Primary Amine) MonoAlkylated Mono-N-Alkylated Aniline (Desired Product, Secondary Amine) Aniline->MonoAlkylated N-Alkylation CAlkylated C-Alkylated Aniline (Byproduct) Aniline->CAlkylated C-Alkylation (High Temp.) AlkylatingAgent Alkylating Agent (e.g., R-X, R-OH) DiAlkylated N,N-Dialkylated Aniline (Byproduct, Tertiary Amine) MonoAlkylated->DiAlkylated Over-alkylation (more nucleophilic)

Caption: Reaction pathways in aniline alkylation leading to desired and byproduct formation.

TroubleshootingWorkflow Start High Byproduct Formation (e.g., Di-alkylation, C-alkylation) CheckStoichiometry Check Stoichiometry: Is aniline in excess? Start->CheckStoichiometry AdjustStoichiometry Increase Aniline:Alkylating Agent Ratio CheckStoichiometry->AdjustStoichiometry No CheckTemp Check Reaction Temperature: Is it too high? CheckStoichiometry->CheckTemp Yes AdjustStoichiometry->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes CheckCatalyst Evaluate Catalyst: Is it selective for mono-alkylation? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst ChangeCatalyst Switch to a more selective catalyst (e.g., Zeolite, Pd/C) CheckCatalyst->ChangeCatalyst No CheckAlkylatingAgent Consider Alkylating Agent: Is it too reactive? CheckCatalyst->CheckAlkylatingAgent Yes ChangeCatalyst->CheckAlkylatingAgent ChangeAgent Use a less reactive agent (e.g., Alcohol via Borrowing Hydrogen) CheckAlkylatingAgent->ChangeAgent Yes End Optimized Reaction: Minimized Byproducts CheckAlkylatingAgent->End No ChangeAgent->End

Caption: A troubleshooting workflow for minimizing byproduct formation in aniline alkylation.

BorrowingHydrogen cluster_cycle Catalytic Cycle cluster_overall Overall Reaction Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde -H₂ Catalyst_H2 [M]-H₂ Imine R-CH=N-Ar Aldehyde->Imine + Aniline - H₂O Product R-CH₂-NH-Ar (Mono-alkylated Aniline) Imine->Product +H₂ Catalyst [M] Catalyst_H2->Catalyst -H₂ Catalyst->Catalyst_H2 +H₂ Aniline_overall Aniline Product_overall N-Alkylated Aniline Aniline_overall->Product_overall Alcohol_overall Alcohol Alcohol_overall->Product_overall Water Water

Caption: The "Borrowing Hydrogen" catalytic cycle for selective N-alkylation of aniline.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Propylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-propylaniline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic pathways for preparing this compound:

  • Alkylation of Aniline (B41778): This route involves the direct or indirect alkylation of aniline with a propylating agent. Due to the high reactivity of the aniline amino group, a direct Friedel-Crafts alkylation is generally not feasible and often leads to multiple side products. A more controlled approach involves the protection of the amino group, followed by Friedel-Crafts acylation and subsequent reduction.

  • Reduction of 2-Propylnitrobenzene: This method involves the nitration of propylbenzene (B89791) to form 2-propylnitrobenzene, which is then reduced to the desired this compound. This is a common and often high-yielding method for synthesizing substituted anilines.

Q2: Why is direct Friedel-Crafts alkylation of aniline not recommended?

Aniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. In a Friedel-Crafts reaction, the Lewis acid catalyst (e.g., AlCl₃) reacts with the amino group to form a salt. This deactivates the benzene (B151609) ring towards electrophilic substitution, thus inhibiting the desired alkylation.

Q3: What are the most common side reactions in this compound synthesis?

The most common side reactions include:

  • Over-alkylation: In the aniline alkylation route, the product, this compound, can react further with the alkylating agent to form N,N-dipropylaniline and other poly-alkylated products.

  • C-alkylation at different positions: Alkylation can occur at the para- and meta- positions of the aniline ring, leading to a mixture of isomers.

  • Tar formation: At high temperatures and with certain catalysts, polymerization and other degradation reactions can lead to the formation of insoluble tar.

  • Incomplete reduction: In the nitroarene reduction route, incomplete reaction can leave starting material or form intermediate products like nitroso or hydroxylamine (B1172632) compounds.

Q4: What are the recommended safety precautions when handling reagents for this compound synthesis?

It is crucial to handle all chemicals with appropriate safety measures. This compound and its precursors can be harmful if inhaled, swallowed, or absorbed through the skin.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Refer to the Safety Data Sheet (SDS) for each specific reagent for detailed handling and disposal information.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion.[3] - Optimize reaction time and temperature: Increase the reaction time or temperature gradually while monitoring for side product formation.[4]
Loss of Product During Workup and Purification - Minimize transfers: Each transfer of the product can result in material loss.[5] - Optimize extraction: Ensure the correct solvent and pH are used for efficient extraction of the product. Perform multiple extractions with smaller volumes of solvent. - Careful purification: In distillation, ensure the setup is efficient to prevent loss of volatile product.[6] In column chromatography, choose the appropriate solvent system to ensure good separation and recovery.[7]
Decomposition of Product - Control temperature: Avoid excessive heating during the reaction and purification steps, as this can lead to product degradation.[4]
Impure Reagents - Use high-purity starting materials: Impurities in aniline, propylating agents, or solvents can interfere with the reaction.[3] Consider purifying starting materials if necessary.
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Mitigation Strategies
N,N-dipropylaniline and other over-alkylation products High reactivity of the mono-alkylated product.- Control stoichiometry: Use a molar excess of aniline relative to the propylating agent. - Slow addition of alkylating agent: Add the propylating agent dropwise to the reaction mixture to maintain a low concentration.
Isomers (e.g., 4-propylaniline) Lack of regioselectivity in the alkylation step.- Use a protecting group strategy: Protect the amino group of aniline as an acetanilide (B955) to direct ortho-acylation, followed by reduction. - Catalyst selection: Employ catalysts known to favor ortho-alkylation.[8]
Tar/Polymeric material High reaction temperatures or highly acidic conditions.- Lower the reaction temperature. [8] - Use a milder catalyst.

Experimental Protocols

Method 1: Synthesis via Friedel-Crafts Acylation of Protected Aniline and Subsequent Reduction

This method involves a three-step process to ensure high regioselectivity for the ortho-substituted product.

Step 1: Protection of Aniline (Acetylation)

  • In a round-bottom flask, dissolve aniline (1.0 eq) in acetic anhydride (B1165640) (1.5 eq).

  • Add a catalytic amount of zinc dust.

  • Heat the mixture at 100°C for 1 hour.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Filter the solid, wash with cold water, and dry to obtain acetanilide.

Step 2: Friedel-Crafts Acylation of Acetanilide

  • Suspend acetanilide (1.0 eq) in a suitable solvent (e.g., carbon disulfide).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) in portions.

  • Add propanoyl chloride (1.1 eq) dropwise while maintaining the temperature below 10°C.

  • Allow the reaction to stir at room temperature for 2 hours, then heat to 50°C for 1 hour.

  • Pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain 2-acylacetanilide.

Step 3: Deprotection and Reduction (Clemmensen Reduction)

  • To a round-bottom flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add the 2-acylacetanilide (1.0 eq), concentrated hydrochloric acid, and toluene.

  • Heat the mixture to reflux for 24-48 hours, with periodic additions of concentrated HCl.

  • After cooling, separate the organic layer.

  • Neutralize the aqueous layer with a strong base (e.g., NaOH) and extract with toluene.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Method 2: Synthesis via Reduction of 2-Propylnitrobenzene

This two-step method is an alternative route to this compound.

Step 1: Nitration of Propylbenzene

  • To a cooled (0-5°C) mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add propylbenzene (1.0 eq) dropwise while maintaining the temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Separate the organic layer, wash with water and sodium bicarbonate solution until neutral, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain a mixture of nitropropylbenzene isomers.

  • Separate the 2-propylnitrobenzene isomer by fractional distillation under reduced pressure.

Step 2: Reduction of 2-Propylnitrobenzene

  • In a round-bottom flask, dissolve 2-propylnitrobenzene (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis.

ParameterMethod 1: Protected Aniline AlkylationMethod 2: Nitroarene Reduction
Starting Materials Aniline, Propanoyl Chloride, AlCl₃Propylbenzene, Nitric Acid, Sulfuric Acid, Pd/C, H₂
Key Intermediates Acetanilide, 2-Acylacetanilide2-Propylnitrobenzene
Typical Yield 60-75% (overall)70-85% (overall)
Purity (after purification) >98%>98%
Key Advantages High regioselectivity for ortho-product.Generally higher overall yield.
Key Disadvantages Multi-step process, use of corrosive reagents.Formation of isomers in nitration step requires careful separation.

Mandatory Visualization

Synthesis_Pathways cluster_0 Method 1: Protected Aniline Alkylation cluster_1 Method 2: Nitroarene Reduction A1 Aniline A2 Acetanilide A1->A2 Acetylation A3 2-Acylacetanilide A2->A3 Friedel-Crafts Acylation A4 This compound A3->A4 Clemmensen Reduction B1 Propylbenzene B2 2-Propylnitrobenzene B1->B2 Nitration B3 This compound B2->B3 Catalytic Hydrogenation

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Incomplete Incomplete Reaction? Start->Incomplete Loss Product Loss during Workup/Purification? Start->Loss Decomp Product Decomposition? Start->Decomp Monitor Monitor reaction (TLC/GC-MS) Incomplete->Monitor Yes Workup Refine Extraction & Purification Technique Loss->Workup Yes Temp Control Temperature Decomp->Temp Yes Optimize Optimize Time/ Temperature Monitor->Optimize End Improved Yield Optimize->End Workup->End Temp->End

References

Technical Support Center: Optimizing 2-Propylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2-propylaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the production of this compound.

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10°C). Note that excessively high temperatures can promote side reactions. For zeolite catalysts, a temperature range of 250-350°C is often critical for selective N-alkylation.[1]
Incorrect Catalyst The choice of catalyst is crucial for directing ortho-alkylation. Solid acid catalysts, particularly zeolites like Ce-Y, have shown activity in aniline (B41778) alkylation. The acidity and pore size of the zeolite can significantly influence selectivity.[2]
Inappropriate Aniline to Propanol (B110389) Ratio A high aniline to propanol ratio can suppress the formation of di- and tri-alkylated byproducts, thereby favoring the mono-alkylated product.[1]
Catalyst Deactivation Catalyst deactivation can occur due to the blockage of pores by carbonaceous materials ('coke').[2] Regeneration of the catalyst by calcination may be necessary.
Presence of Water in Reactants Ensure all reactants and solvents are anhydrous, as water can poison some catalysts and interfere with the reaction.

Issue 2: Formation of Multiple Byproducts (Low Selectivity)

Possible Cause Suggested Solution
Over-alkylation The formation of N,N-dipropylaniline and other poly-alkylated products is a common issue. To minimize this, use a molar excess of aniline relative to propanol and consider a lower reaction temperature to reduce the rate of subsequent alkylations.
C-Alkylation (Ring Alkylation) The formation of 4-propylaniline (B1194406) and other ring-alkylated isomers competes with the desired ortho-alkylation. The choice of catalyst is critical in controlling regioselectivity. Zeolites with specific pore structures can favor ortho-alkylation. Increasing the reaction temperature tends to favor C-alkylation.[1]
Formation of N-propylaniline While N-propylaniline is an alkylated product, the goal is ortho-C-alkylation. The catalyst and reaction conditions must be optimized to favor ring substitution over substitution on the nitrogen atom. Lewis acidic sites on the catalyst are believed to play a key role in C-alkylation.

Issue 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Close Boiling Points of Isomers The boiling points of this compound, 4-propylaniline, and N-propylaniline may be close, making separation by simple distillation challenging. Fractional distillation with a high-efficiency column is recommended.
Presence of Unreacted Aniline Unreacted aniline can be removed by washing the organic phase with a dilute acid solution (e.g., 1M HCl) to form the water-soluble anilinium salt.
Tar Formation Dark, insoluble tar-like materials can form at high temperatures. Lowering the reaction temperature and ensuring an inert atmosphere can help minimize tar formation. Purification may require column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the direct alkylation of aniline with a propanol (1-propanol or 2-propanol) over a solid acid catalyst, such as a zeolite. This method is favored for its potential for ortho-selectivity.

Q2: How can I improve the ortho-selectivity of the aniline propylation reaction?

A2: The ortho-selectivity is primarily influenced by the catalyst. Zeolites with specific pore sizes and acid site distributions can direct the alkyl group to the ortho position. Reaction temperature also plays a role, with lower temperatures generally favoring N-alkylation and very high temperatures promoting para-alkylation or dealkylation. An optimal temperature range is key for ortho-selectivity.

Q3: What are the main side products to expect?

A3: The main side products are typically N-propylaniline, N,N-dipropylaniline, and the para-isomer, 4-propylaniline. The relative amounts of these byproducts depend on the reaction conditions.

Q4: Can I use Friedel-Crafts alkylation to produce this compound?

A4: Traditional Friedel-Crafts alkylation using a Lewis acid like AlCl₃ is generally not effective for aniline. The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst, deactivating the ring for electrophilic substitution.

Q5: Is it possible to synthesize this compound from 2-nitropropylbenzene?

A5: Yes, the reduction of a nitro group to an amine is a standard transformation. 2-nitropropylbenzene can be reduced to this compound using various reducing agents, such as tin and hydrochloric acid, or catalytic hydrogenation.

Data Presentation

The following table summarizes the general effects of key parameters on the alkylation of aniline, based on studies of similar reactions. This data should be used as a guideline for optimizing the synthesis of this compound.

Parameter Effect on Yield/Selectivity General Trend
Catalyst Type Zeolites (e.g., Y-zeolites, ZSM-5) are commonly used. The acidity (Brønsted vs. Lewis) and pore structure are critical for selectivity. Cation-exchanged zeolites (e.g., Ce-Y) have shown higher activity.[2]More acidic catalysts tend to increase conversion but may decrease selectivity to the mono-alkylated product.
Reaction Temperature Affects both conversion and selectivity.Increasing temperature generally increases the conversion of aniline but may favor C-alkylation over N-alkylation and can lead to the formation of para-isomers and dealkylation at very high temperatures.[1]
Aniline:Propanol Molar Ratio A higher ratio of aniline to propanol favors the formation of mono-alkylated products and suppresses the formation of di- and tri-alkylated anilines.Increasing the aniline concentration shifts the equilibrium towards the desired mono-propylated product.
Flow Rate (for vapor-phase reactions) In continuous flow systems, a lower flow rate (longer residence time) generally leads to higher conversion but may also result in more side products.An optimal flow rate is necessary to maximize the yield of this compound.

Experimental Protocols

Protocol 1: Vapor-Phase Alkylation of Aniline with 1-Propanol (B7761284) over a Zeolite Catalyst (General Procedure)

This protocol provides a general methodology for the synthesis of this compound. Researchers should optimize the specific parameters for their setup.

Materials:

  • Aniline (freshly distilled)

  • 1-Propanol (anhydrous)

  • Solid acid catalyst (e.g., Ce-Y zeolite, calcined)

  • Inert gas (e.g., Nitrogen or Argon)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Dilute HCl solution (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Fixed-bed flow reactor system with a temperature controller

  • Syringe pump for liquid feed

  • Condenser and collection flask

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for fractional distillation)

Procedure:

  • Pack the reactor tube with the zeolite catalyst.

  • Activate the catalyst by heating it under a flow of inert gas at a high temperature (e.g., 400-500°C) for several hours.

  • Cool the reactor to the desired reaction temperature (e.g., 350-450°C) under the inert gas flow.[2]

  • Prepare a mixture of aniline and 1-propanol in the desired molar ratio (e.g., 3:1).

  • Introduce the reactant mixture into the reactor at a constant flow rate using a syringe pump.

  • The product stream exiting the reactor is cooled and collected in a flask.

  • After the reaction, the collected liquid is transferred to a separatory funnel and washed with 1M HCl to remove unreacted aniline.

  • The organic layer is then washed with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.

Protocol 2: Reduction of 2-Nitropropylbenzene (Conceptual)

While a specific protocol was not found in the search, this conceptual protocol is based on standard procedures for nitro group reduction.

Materials:

  • 2-Nitropropylbenzene

  • Granulated Tin

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (B78521) solution (e.g., 30%)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 2-nitropropylbenzene and granulated tin.

  • Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic and may require cooling to control the rate.

  • After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts and liberate the free aniline.

  • Extract the this compound with an organic solvent like diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate using a rotary evaporator.

  • Purify the crude this compound by distillation under reduced pressure.

Visualizations

Synthesis_Pathway Aniline Aniline Intermediate Adsorbed Reactants on Catalyst Surface Aniline->Intermediate Propanol 1-Propanol Propanol->Intermediate Catalyst Zeolite Catalyst Catalyst->Intermediate Product This compound Intermediate->Product Ortho-Alkylation Byproduct1 4-Propylaniline Intermediate->Byproduct1 Para-Alkylation Byproduct2 N-Propylaniline Intermediate->Byproduct2 N-Alkylation Byproduct3 Over-alkylation Products Intermediate->Byproduct3 Further Alkylation

Caption: Synthesis pathway for this compound from aniline and 1-propanol.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Temp Is Temperature Optimal? Start->Check_Temp Adjust_Temp Adjust Temperature (e.g., 250-450°C) Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Appropriate? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Change_Catalyst Consider Different Zeolite (e.g., Ce-Y) Check_Catalyst->Change_Catalyst No Check_Ratio Is Aniline:Propanol Ratio High Enough? Check_Catalyst->Check_Ratio Yes Change_Catalyst->Check_Ratio Adjust_Ratio Increase Aniline Concentration Check_Ratio->Adjust_Ratio No Check_Purity Are Reactants Pure and Dry? Check_Ratio->Check_Purity Yes Adjust_Ratio->Check_Purity Purify_Reactants Purify/Dry Reactants Check_Purity->Purify_Reactants No End Improved Yield/ Selectivity Check_Purity->End Yes Purify_Reactants->End Yield_Factors Yield This compound Yield SideReactions Side Reactions Yield->SideReactions inversely related Catalyst Catalyst (Type, Acidity, Pore Size) Catalyst->Yield Temperature Reaction Temperature Temperature->Yield Ratio Aniline:Propanol Ratio Ratio->Yield FlowRate Flow Rate / Residence Time FlowRate->Yield OverAlkylation Over-alkylation SideReactions->OverAlkylation CAlkylation C-Alkylation (para) SideReactions->CAlkylation NAlkylation N-Alkylation SideReactions->NAlkylation

References

Technical Support Center: Purification of Crude 2-Propylaniline by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-propylaniline by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound.

Problem Possible Cause(s) Solution(s)
Product is discolored (yellow to brown) Oxidation of the aniline (B41778) by air.This is a common issue with anilines. Proper storage under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place can slow re-oxidation.[1] For purification, vacuum distillation is effective at removing these colored, high-boiling point polymeric impurities.[1]
Low or no distillate - System leak (poor vacuum)- Insufficient heating- Thermometer placement is incorrect- Blockage in the condenser or take-off adapter- Check all joints and ensure they are properly sealed. Use appropriate vacuum grease.- Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.- Check for any obstructions in the distillation path.
Bumping or uneven boiling - Lack of boiling chips or stir bar- Heating too rapidly- Always use fresh boiling chips or a magnetic stir bar.- Heat the distillation flask slowly and evenly.
Distillate is cloudy Presence of water.Ensure all glassware is thoroughly dried before starting. If the crude sample is suspected to contain water, it can be pre-dried with a suitable drying agent like potassium hydroxide (B78521) (KOH) or magnesium sulfate (B86663) (MgSO₄).
Foaming Presence of volatile impurities or residual solvents.- Maintain the temperature just below the boiling point of this compound until foaming subsides.- Consider using an anti-foaming agent if it is compatible with the product.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yellow or brown, and how can I fix it?

A1: The discoloration of anilines, including this compound, is most often caused by air oxidation, which leads to the formation of highly colored polymeric impurities.[1] Vacuum distillation is the recommended method to remove these impurities and obtain a colorless or pale yellow product.[1] To prevent re-oxidation, store the purified product under an inert atmosphere (like nitrogen or argon) in a sealed, light-resistant container in a cool, dark place.[1]

Q2: What are the expected impurities in crude this compound?

A2: The impurities will depend on the synthetic route used to prepare the this compound. Common impurities may include:

  • Isomers: Ortho- and para-isomers if not a regioselective synthesis.

  • Starting materials: Unreacted reagents from the synthesis.

  • Byproducts: Products from side reactions.

  • Oxidation products: As mentioned, various colored polymeric species can form upon exposure to air.[1]

Q3: Is vacuum distillation necessary for purifying this compound?

A3: Yes, vacuum distillation is highly recommended. This compound has a high boiling point at atmospheric pressure (222-224 °C), and distilling at this temperature can lead to decomposition and further discoloration.[2] Vacuum distillation allows the substance to boil at a significantly lower temperature, preserving its integrity.

Q4: What safety precautions should I take when distilling this compound?

A4: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3][4] All distillations should be conducted in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[5][6] Ensure there are no leaks in the distillation apparatus to prevent vapor escape. Keep a fire extinguisher nearby as this compound is a combustible liquid with a flash point of 98 °C.[4]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₁₃N[3][7]
Molecular Weight 135.21 g/mol [3]
Boiling Point (at 760 mmHg) 222-224 °C[2][4][8]
Density 0.96 g/mL at 25 °C[2][4][8]
Refractive Index (n20/D) 1.547[2][4]
Flash Point 98 °C (208.4 °F) - closed cup[4]

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines the steps for purifying crude this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump

  • Cold trap

  • Vacuum tubing

  • Vacuum grease

  • Lab jack

  • Clamps and stand

Procedure:

  • Preparation:

    • Ensure all glassware is clean and completely dry.

    • Assemble the distillation apparatus in a fume hood. Use clamps to securely fasten the distillation flask, distillation head, and receiving flask.

    • Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.

    • Place a magnetic stir bar or a few boiling chips in the distillation flask.

    • Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.

    • Insert the thermometer, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Distillation:

    • Turn on the condenser cooling water.

    • Ensure the cold trap is filled with a suitable cooling agent (e.g., dry ice/acetone or liquid nitrogen).

    • Begin stirring the crude this compound.

    • Slowly and carefully apply the vacuum.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.

    • Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.[5]

  • Shutdown:

    • Remove the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus.

    • Transfer the purified this compound to a clean, dry, and appropriately labeled storage container. For long-term storage, flush the container with an inert gas before sealing.

Visualizations

experimental_workflow prep 1. Preparation assemble Assemble & Secure Dry Glassware prep->assemble charge Charge Flask with Crude this compound & Stir Bar assemble->charge connect Connect Vacuum & Condenser charge->connect distill 2. Distillation connect->distill cool_vac Start Cooling Water & Apply Vacuum distill->cool_vac heat Gently Heat cool_vac->heat collect_forerun Collect Forerun heat->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main monitor Monitor T & P collect_main->monitor shutdown 3. Shutdown monitor->shutdown cool_down Cool System shutdown->cool_down vent Vent to Atmospheric Pressure cool_down->vent disassemble Disassemble vent->disassemble store Store Purified Product disassemble->store

Caption: Experimental workflow for the purification of this compound by distillation.

troubleshooting_workflow start Distillation Issue? discolored Discolored Product? start->discolored Yes no_distillate No/Low Distillate? start->no_distillate No discolored->no_distillate No sol_discolored Cause: Oxidation Solution: Vacuum Distill & Store under Inert Gas discolored->sol_discolored Yes bumping Uneven Boiling? no_distillate->bumping No sol_no_distillate Check: Leaks, Heating, Thermometer Position no_distillate->sol_no_distillate Yes sol_bumping Use: Fresh Boiling Chips or Stir Bar. Heat Slowly. bumping->sol_bumping Yes fail Re-evaluate Setup bumping->fail No success Successful Purification sol_discolored->success sol_no_distillate->success sol_bumping->success

Caption: Troubleshooting logic for this compound distillation issues.

References

Technical Support Center: Purification of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the handling and purification of 2-propylaniline.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow or brown color. What causes this?

A1: this compound, like many anilines, is susceptible to oxidation upon exposure to air and light, which can lead to the formation of colored impurities.[1][2] It is described as a colorless to light yellow liquid, suggesting that some level of coloration can be expected, but significant darkening indicates the presence of oxidation products.[3][4][5]

Q2: What are the common methods for removing colored impurities from this compound?

A2: The most common methods for decolorizing this compound and related compounds include:

  • Distillation: Particularly vacuum distillation, is a standard method for purifying anilines and can be effective at removing less volatile colored impurities.[6]

  • Column Chromatography: Using a silica (B1680970) gel or alumina (B75360) stationary phase can separate the desired aniline (B41778) from colored polar impurities.[7]

  • Activated Carbon Treatment: Activated carbon is widely used to adsorb colored impurities from organic solutions.[8][9][10][11] The large surface area of activated carbon effectively traps large, often aromatic, colored molecules.[12]

  • Salt Formation and Recrystallization: Treating the aniline with an acid to form a salt, which can then be recrystallized and subsequently neutralized to recover the purified aniline, is another effective purification strategy.[13]

Q3: How should I store this compound to prevent the formation of colored impurities?

A3: To minimize degradation and color formation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[4] As it is sensitive to air and light, storing it in a tightly sealed, amber glass bottle is recommended.[1]

Troubleshooting Guides

Issue 1: Persistent Color After a Single Purification Method

Symptom: The this compound remains colored even after performing a single purification step like distillation or treatment with activated carbon.

Possible Causes:

  • A complex mixture of impurities may be present that is not effectively removed by a single technique.

  • The chosen method may not be optimized for the specific impurities present.

  • The product may be re-oxidizing during or after the purification process.

Troubleshooting Steps:

  • Sequential Purification: Employ a combination of purification techniques. For instance, first, treat the crude this compound with activated carbon to remove the bulk of the colored impurities, followed by vacuum distillation to separate it from less volatile contaminants.

  • Optimize Column Chromatography: If using column chromatography, ensure the solvent system is optimized. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve separation.[7] Adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the eluent can prevent the basic aniline from streaking on the acidic silica gel.[7]

  • Prevent Re-oxidation: After purification, handle the this compound under an inert atmosphere as much as possible and immediately store it under the recommended conditions.

Issue 2: Low Recovery of this compound After Column Chromatography

Symptom: A significant loss of product is observed after purification by column chromatography.

Possible Causes:

  • Irreversible Adsorption: The basic nature of the aniline can cause it to bind strongly to the acidic sites on silica gel, leading to poor recovery.[7]

  • Improper Solvent Polarity: The eluent may be too polar, causing the product to elute very slowly or not at all, or too non-polar, leading to co-elution with impurities.[7]

Troubleshooting Steps:

  • Deactivate the Stationary Phase: Before loading the sample, flush the silica gel column with a solvent mixture containing a small amount of triethylamine (0.1-3% v/v) to neutralize the acidic sites.[7]

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal retention factor (Rf) for the this compound should be between 0.2 and 0.4.[7]

  • Consider an Alternative Stationary Phase: If irreversible adsorption remains an issue, consider using a less acidic stationary phase such as neutral alumina.[7]

Experimental Protocols

Protocol 1: Purification by Activated Carbon Treatment
  • Dissolution: Dissolve the colored this compound in a suitable organic solvent (e.g., ethanol, toluene) at a concentration of approximately 0.1 to 2 M.[14]

  • Adsorbent Addition: Add activated carbon to the solution. The amount of activated carbon will depend on the level of impurities but a starting point of 1-5% by weight relative to the this compound can be used.

  • Stirring/Heating: Stir the mixture at room temperature or gently heat it to improve the adsorption efficiency.[12] Avoid adding activated carbon to a boiling solution to prevent bumping.[12]

  • Filtration: After a designated time (e.g., 30-60 minutes), remove the activated carbon by filtration through a pad of celite or a fine filter paper.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the decolorized this compound.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to identify a suitable mobile phase. A common starting point for anilines is a mixture of hexane (B92381) and ethyl acetate. Add 0.5% triethylamine to the solvent system to prevent streaking.[7] Aim for an Rf value between 0.2 and 0.4 for this compound.[7]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Adsorption Capacities of Activated Carbon for Aniline

Adsorbent TypeAdsorption Capacity (mg/g)pHReference
Microwave Heated Activated Carbon Nanoparticles (MHM-ACNPs)155.88.0[8]
Activated Carbon (AC)77.28.0[8]
Activated Carbon Fiber72Neutral[9]
Coal Granular Activated Carbon17.284.5[11]
Coal Granular Activated Carbon16.175.0[11]

Table 2: Physical Properties of this compound

PropertyValueReference
AppearanceColorless to Light yellow clear liquid[3][4]
Boiling Point222-224 °C[4][5]
Density0.96 g/mL at 25 °C[4][5]
Refractive Indexn20/D 1.547[4][5]

Visualizations

G cluster_start Start cluster_methods Purification Methods cluster_end End Product start Colored this compound distillation Vacuum Distillation start->distillation activated_carbon Activated Carbon Treatment start->activated_carbon column_chromatography Column Chromatography start->column_chromatography salt_formation Salt Formation & Recrystallization start->salt_formation end Pure this compound distillation->end activated_carbon->end column_chromatography->end salt_formation->end

Caption: Purification workflow for colored this compound.

G cluster_troubleshooting Troubleshooting: Persistent Color After Purification issue Persistent Color in This compound cause1 Complex Impurity Mixture issue->cause1 cause2 Non-Optimized Method issue->cause2 cause3 Re-oxidation issue->cause3 solution1 Sequential Purification (e.g., Carbon then Distillation) cause1->solution1 solution2 Optimize Chromatography (Solvent Gradient, Base Addition) cause2->solution2 solution3 Inert Atmosphere Handling & Proper Storage cause3->solution3

Caption: Troubleshooting logic for persistent coloration.

References

Technical Support Center: Synthesis of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the challenges encountered in the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing sterically hindered anilines?

The main difficulties in synthesizing sterically hindered anilines stem from the steric bulk around the nitrogen atom and/or at the ortho-positions of the aryl halide. This steric hindrance can impede the approach of reactants to the metal center in catalytic cycles, slowing down or even preventing key steps like oxidative addition and reductive elimination. Common consequences include low reaction yields, slow reaction rates, and the necessity for specialized, bulky ligands to facilitate the coupling reaction.[1]

Q2: Which catalytic systems are most effective for the synthesis of sterically hindered anilines?

Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for synthesizing sterically hindered anilines. The success of this reaction for hindered substrates is heavily dependent on the choice of phosphine (B1218219) ligands. Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates. N-heterocyclic carbene (NHC) ligands have also demonstrated great efficacy in stabilizing the palladium catalyst and promoting the reaction.

Q3: Are there viable alternatives to palladium catalysis for these syntheses?

Yes, several alternatives to palladium catalysis exist. Copper-catalyzed Ullmann-type reactions have re-emerged as a valuable option, with recent advancements in ligand development enabling the coupling of sterically hindered partners. For certain substrates, non-catalyzed methods involving Grignard reagents or other organometallic species can provide access to highly crowded anilines. Another approach is the amination of arylboronic esters, which can be achieved using copper(I) catalysts under mild conditions.

Q4: How can I purify a sterically hindered aniline (B41778) that is impure or has decomposed?

Purification of anilines, especially those that have discolored due to oxidation, can often be achieved by distillation under reduced pressure. Pre-treatment with a drying agent like KOH or CaH₂ is recommended. For persistent impurities, a derivatization to an oxalate (B1200264) salt, followed by recrystallization and subsequent regeneration of the free aniline, can be an effective purification strategy.

Q5: What are the visual indicators of a failing Buchwald-Hartwig reaction?

A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include the formation of "palladium black," a fine black precipitate indicating catalyst decomposition. If the reaction mixture remains colorless or the color of the starting materials, it is likely the catalyst has not become active. Furthermore, if reaction monitoring shows initial product formation that then ceases, the catalyst may have decomposed or been poisoned.[2]

Troubleshooting Guides

Issue 1: Low to No Yield in Buchwald-Hartwig Amination

Symptoms: The reaction shows low or no conversion of starting materials.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Catalyst Inhibition by Substrate Sterically hindered anilines or pyridinic substrates can coordinate to the palladium center and inhibit the catalyst.[3] Solution: Switch to a more robust, bulky, and electron-rich phosphine ligand (e.g., XPhos, RuPhos) or a bidentate ligand (e.g., Xantphos) that is less prone to displacement.[2][3]
Catalyst Deactivation The active Pd(0) catalyst is sensitive to oxygen. Impurities in reagents or solvents can also poison the catalyst. Solution: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents. Purify starting materials to remove potential inhibitors. The use of pre-catalysts can also ensure more reliable formation of the active species.
Inappropriate Base The choice of base is critical and substrate-dependent. A base that is too weak may not facilitate deprotonation of the amine, while a very strong base might lead to side reactions with sensitive functional groups. Solution: Sodium tert-butoxide (NaOtBu) is a common choice for hindered systems. For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher catalyst loading and longer reaction times.[2] Soluble organic bases like DBU can be an option for homogeneous reaction conditions.[2]
Reagent Insolubility Poor solubility of starting materials or the base can lead to a heterogeneous reaction mixture and slow reaction rates. Solution: Ensure efficient stirring. Consider switching to a solvent that better solubilizes all components. Toluene (B28343) and 1,4-dioxane (B91453) are common choices. For polar substrates, DMF or DMSO can be tested, but be aware of potential coordination to the palladium catalyst.[2][3]
Side Reactions Hydrodehalogenation (replacement of the halide with a hydrogen) is a common side reaction, especially with primary amines.[4] Solution: This often occurs when reductive elimination is slow. Using bulkier ligands can favor the desired C-N bond formation over β-hydride elimination, which leads to hydrodehalogenation.[5]
Issue 2: Poor Separation and Purification

Symptoms: Difficulty in isolating the pure sterically hindered aniline from the reaction mixture.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Co-elution with Impurities in Column Chromatography The steric bulk of the aniline can lead to similar chromatographic behavior with byproducts. Solution: Screen different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Inefficient Acid-Base Extraction The reduced basicity of sterically hindered anilines (the "ortho effect") can make extraction into an aqueous acidic phase difficult. Solution: Use a stronger acid (e.g., 1-2 M HCl) to ensure complete protonation. Perform multiple extractions with the acidic solution.
Emulsion Formation The presence of bulky hydrophobic groups can lead to the formation of emulsions during extraction. Solution: Use a larger volume of the aqueous phase. Add salt (brine) to the aqueous layer to increase its polarity and help break the emulsion. Centrifugation can also be effective.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical yields for different methods used in the synthesis of sterically hindered anilines. Please note that yields are highly substrate and condition-dependent.

MethodAryl HalideAmineCatalyst/ReagentBaseSolventTemp (°C)Yield (%)
Buchwald-Hartwig Amination 2-ChlorotolueneCyclohexylaminePd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NNaOtBuToluene100High
Buchwald-Hartwig Amination Aryl ChloridesMorpholinePd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NNaOtBuToluene100<40% for ortho-substituted aryl chlorides
Copper-Catalyzed Amination (Hetero)aryl ChloridesHeteroanilines5 mol% CuBr / 10 mol% DBO--130Good
Copper-Catalyzed Amination (Hetero)aryl Bromides/IodidesHeteroanilines1 mol% CuI / 2 mol% DBO--80-100Good
Grignard-based Synthesis --MeMgBr---71% for symmetric aniline
One-Pot from Aryllithium TripBr (Trip = 2,4,6-iPr₃-C₆H₂)Me₃SiN₃nBuLi-n-hexane/THFRT75-86%

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Seal the flask with a septum.

  • Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.[3]

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: General Procedure for Copper-Catalyzed Amination of Aryl Chlorides

This protocol is a general procedure and may require optimization.

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • CuI (5 mol%)

  • N¹,N²-diarylbenzene-1,2-diamine ligand (e.g., L5, 6 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane, 3 mL)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add CuI, the ligand, and K₃PO₄.

  • Reagent Addition: Add the aryl chloride and the amine, followed by the solvent.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 40-55 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a short pad of Celite.

  • Extraction and Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Catalyst Is the catalyst system appropriate for the substrate? Start->Check_Catalyst Change_Ligand Switch to a bulkier, more electron-rich ligand. Check_Catalyst->Change_Ligand No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Change_Ligand->Check_Conditions Optimize_Base Screen different bases (e.g., NaOtBu, Cs2CO3). Check_Conditions->Optimize_Base No Check_Purity Are reagents and solvents pure and dry? Check_Conditions->Check_Purity Yes Optimize_Solvent Try alternative solvents (e.g., dioxane, DMF). Optimize_Base->Optimize_Solvent Optimize_Solvent->Check_Purity Purify_Reagents Purify/dry all starting materials and solvents. Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: A workflow for troubleshooting low yields.

References

Technical Support Center: Electropolymerization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the electropolymerization of substituted anilines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my polyaniline film not forming or depositing on the electrode?

Several factors can hinder film formation. Here's a checklist of potential causes and solutions:

  • Incorrect Potential Range: The oxidation potential of the aniline (B41778) monomer must be reached to initiate polymerization. For aniline, this is typically around +0.8 V vs. SCE in acidic media.[1] For substituted anilines, this potential can vary depending on the nature and position of the substituent.[2][3][4]

    • Solution: Ensure your potential window is wide enough to encompass the monomer's oxidation potential. It's often necessary to scan to a higher potential in the initial cycles to initiate polymerization and then reduce the upper potential limit in subsequent cycles to prevent overoxidation.[5]

  • pH of the Electrolyte: Electropolymerization of aniline is highly pH-dependent and is typically carried out in strongly acidic solutions (pH < 3).[1][6][7][8] In neutral or basic media, the polymerization is inhibited, leading to the formation of soluble oligomers instead of a film.[6][9]

    • Solution: Prepare your electrolyte with a strong acid, such as H₂SO₄ or HCl, to maintain a low pH.

  • Monomer Concentration: A very low monomer concentration may not provide enough radical cations at the electrode surface for polymerization to proceed efficiently. Conversely, excessively high concentrations can lead to solubility issues and the formation of non-adherent films.[10]

    • Solution: A typical starting concentration for aniline is 0.1 to 0.5 M.[10][11]

  • Inactive Electrode Surface: A contaminated or passive electrode surface can prevent monomer oxidation.

    • Solution: Thoroughly clean the working electrode before each experiment. Mechanical polishing followed by electrochemical cleaning is recommended.[5]

  • Absence of Supporting Electrolyte: A supporting electrolyte is crucial to ensure the conductivity of the solution and facilitate ion transport.

    • Solution: Use an appropriate supporting electrolyte, such as a strong acid, which can also act as the dopant.

2. The polyaniline film is peeling or has poor adhesion to the substrate. How can I improve it?

Poor adhesion is a common issue, particularly on smooth metallic substrates.[12] Here are some strategies to enhance film adhesion:

  • Substrate Preparation:

    • Roughening the Surface: Increasing the surface roughness of the electrode provides better mechanical anchoring for the polymer film.[12] This can be achieved by mechanical polishing with sandpaper or sandblasting.[13]

    • Chemical Treatment: Acid treatment of the substrate can introduce functional groups that improve the interaction between the polymer and the surface.[14] For instance, treating carbon paper with a mixture of concentrated sulfuric and nitric acids can enhance polyaniline adhesion.[14]

  • Electropolymerization Parameters:

    • Scan Rate: A slower scan rate during the initial cycles of cyclic voltammetry can promote more uniform nucleation and better adhesion.[15][16]

    • Potential Limits: Avoid excessively high anodic potentials that can lead to overoxidation and degradation of the polymer, compromising its mechanical integrity.[15]

  • Post-Deposition Treatment:

    • Thermal Treatment: Heating the coated substrate after polymerization can improve adhesion. For example, heat treatment at 350 °F (176.7 °C) for 3 hours has been shown to enhance the adhesion of polyaniline on steel.[13]

  • Surface Modification:

    • Self-Assembled Monolayers (SAMs): Applying a SAM to the electrode surface before polymerization can act as an adhesion-promoting layer.

3. The color of my deposited film is not the expected green. What does this indicate?

The color of polyaniline is a direct indicator of its oxidation state. The conductive, emeraldine (B8112657) salt form is green.[16] Deviations from this color suggest a different oxidation state or degradation:

  • Blue/Purple: This indicates the fully oxidized pernigraniline form. This can result from applying excessively high anodic potentials (overoxidation).[16]

  • Yellow/Transparent: This corresponds to the fully reduced leucoemeraldine form. This state is typically observed at negative potentials.[16]

  • Brown/Black: This may indicate degradation of the polymer, possibly due to prolonged exposure to high potentials or harsh chemical environments.

4. My cyclic voltammogram (CV) shows decreasing peak currents with each cycle. What is happening?

Decreasing peak currents during electropolymerization can be a sign of:

  • Electrode Passivation: A non-conductive layer may be forming on the electrode surface, inhibiting further polymerization. This can sometimes occur if the initial film is poorly adherent or if side reactions are taking place.

  • Overoxidation: If the upper potential limit is too high, the already-formed polymer can be irreversibly oxidized to a non-conductive state, leading to a loss of electroactivity.[5] The degradation products can also passivate the electrode.

  • Monomer Depletion: In a static solution, the monomer concentration near the electrode surface can decrease over time, leading to a slower polymerization rate.

    • Solution: Gentle stirring of the solution can help to maintain a consistent monomer concentration at the electrode surface. However, vigorous stirring can disrupt film growth.[17][18]

5. The deposited film appears non-uniform and patchy. How can I achieve a more uniform coating?

Several factors influence the uniformity of the electropolymerized film:

  • Scan Rate: High scan rates can lead to non-uniform, inhomogeneous layers, while lower scan rates generally produce more homogeneous films.[5][15][16]

  • Current Density Distribution: An uneven current density across the electrode surface will result in non-uniform deposition. This can be caused by the cell geometry or the placement of the electrodes.

    • Solution: Ensure the working electrode is parallel to the counter electrode and that the reference electrode is placed close to the working electrode.

  • Cleanliness of the Substrate: Any contaminants on the electrode surface can act as nucleation inhibitors, leading to patchy film growth.

    • Solution: Rigorous cleaning of the substrate is essential.[5]

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on the properties of electropolymerized polyaniline films, based on data from the literature.

Table 1: Effect of Monomer Concentration on Polyaniline Electrode Performance

Aniline Concentration (M)Average Discharge Capacity (F g⁻¹)Average Power Density (W kg⁻¹)Average Energy Density (Wh kg⁻¹)Charge Transfer Resistance (Rct) (Ω)
0.35---High
0.403237606.5~1
0.45---High

Data extracted from a study on redox capacitors using galvanostatically polymerized PANI films.[10]

Table 2: Influence of Scan Rate on Polyaniline Film Properties

Scan Rate (mV s⁻¹)Nanofiber Diameter (nm)Nanofiber Length (µm)Film MorphologySpecific CapacitanceCharge Transfer Resistance
101401.35Nanofibrillar networkHighLow
25--Nanofibrillar networkHighestLowest
50900.72More compact nanofibrillar networkHighLow
100--Compact, aggregated nanofibrilsLowerHigher

Data from a study on potentiodynamic deposition of PANI on a nickel electrode.[5]

Table 3: Oxidation Potentials of Substituted Anilines

SubstituentPositionAqueous Oxidation Potential (V vs. NHE)
H-0.98
4-CH₃para0.89
4-OCH₃para0.78
4-Clpara1.01
4-NO₂para1.29
3-CH₃meta0.95
3-OCH₃meta0.96
3-Clmeta1.07
3-NO₂meta1.18

Theoretical and experimental values for one-electron oxidation potentials in aqueous solution.[2][19]

Experimental Protocols

Detailed Methodology for Cyclic Voltammetry (CV) Electropolymerization of Substituted Anilines

This protocol provides a general procedure for the electropolymerization of substituted anilines using cyclic voltammetry.

1. Materials and Reagents:

  • Aniline or substituted aniline monomer (freshly distilled and stored in the dark under inert gas is recommended).[5]

  • Strong acid (e.g., H₂SO₄, HCl).

  • Supporting electrolyte (if different from the acid).

  • Solvent (e.g., deionized water, acetonitrile).

  • Working electrode (e.g., glassy carbon, platinum, ITO-coated glass).

  • Counter electrode (e.g., platinum wire or mesh).

  • Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE).

2. Electrode Preparation:

  • Mechanically polish the working electrode with alumina (B75360) slurry or diamond paste of decreasing particle size.

  • Rinse thoroughly with deionized water and sonicate in deionized water and/or an appropriate solvent (e.g., ethanol, acetone) to remove polishing residues.

  • Perform electrochemical cleaning by cycling the potential in the electrolyte solution without the monomer until a stable and reproducible CV is obtained.

3. Electrolyte and Monomer Solution Preparation:

  • Prepare the acidic electrolyte solution to the desired concentration (e.g., 0.5 M or 1.0 M H₂SO₄ in deionized water).

  • Dissolve the aniline or substituted aniline monomer in the electrolyte solution to the desired concentration (e.g., 0.1 M to 0.5 M).

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to and during the experiment.

4. Electrochemical Cell Setup:

  • Assemble a standard three-electrode electrochemical cell with the prepared working, counter, and reference electrodes.

  • Ensure the reference electrode tip is positioned close to the working electrode surface.

5. Electropolymerization using Cyclic Voltammetry:

  • Set the potential window to encompass the oxidation potential of the monomer. A typical range is -0.2 V to +1.0 V (vs. Ag/AgCl or SCE).

  • Set the scan rate. A common starting point is 50 mV/s. Lower scan rates (e.g., 10-25 mV/s) may improve film quality.[5][15][16]

  • Initiate the cyclic voltammetry for a specified number of cycles. The number of cycles will determine the film thickness. A continuous increase in the redox peak currents with each cycle indicates successful film growth.[5]

  • For some systems, it may be beneficial to use a higher upper potential limit for the first few cycles to initiate polymerization and then lower it for subsequent cycles to prevent overoxidation.[5]

6. Post-Polymerization Treatment:

  • After polymerization, gently rinse the coated electrode with the blank electrolyte solution and then with deionized water to remove any unreacted monomer and loosely bound oligomers.

  • Dry the film under a stream of inert gas or in a vacuum oven at a mild temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_electrochem Electropolymerization cluster_post Post-Processing A Electrode Cleaning & Preparation B Monomer & Electrolyte Solution Preparation C Three-Electrode Cell Assembly B->C D Cyclic Voltammetry Scan C->D E Rinsing & Drying D->E F Characterization E->F

Caption: Experimental workflow for electropolymerization.

Troubleshooting_Flowchart cluster_no_film Troubleshooting: No Film Formation cluster_adhesion Troubleshooting: Poor Adhesion cluster_uniformity Troubleshooting: Non-Uniformity start Start Experiment q1 Is a film forming? start->q1 a1_yes Yes q1->a1_yes Film Forms a1_no No q1->a1_no No Film q2 Is film adhesion poor? a1_yes->q2 check_potential Check Potential Range & Monomer Oxidation a1_no->check_potential check_ph Verify Electrolyte pH (< 3) check_potential->check_ph check_conc Adjust Monomer Concentration check_ph->check_conc check_electrode Ensure Electrode is Clean & Active check_conc->check_electrode a2_yes Yes q2->a2_yes Poor Adhesion a2_no No q2->a2_no Good Adhesion roughen Roughen Substrate Surface a2_yes->roughen q3 Is film uniform? a2_no->q3 surface_treat Apply Chemical/Thermal Treatment roughen->surface_treat slow_scan Use Slower Initial Scan Rate surface_treat->slow_scan a3_yes Yes q3->a3_yes Uniform Film a3_no No q3->a3_no Non-Uniform Film end_success Successful Polymerization a3_yes->end_success check_scan_rate Lower Scan Rate a3_no->check_scan_rate check_cell Optimize Cell Geometry check_scan_rate->check_cell check_clean Re-clean Substrate check_cell->check_clean

Caption: Troubleshooting flowchart for electropolymerization.

References

Technical Support Center: Storage and Handling of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-propylaniline. Our goal is to help you prevent its oxidation during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has developed a yellow or brownish tint. What is the cause of this color change?

A1: The discoloration of this compound from colorless to yellow or brown is a clear indicator of oxidation. Aromatic amines, including this compound, are susceptible to degradation upon exposure to oxygen and/or light. This process leads to the formation of colored impurities, which can include nitroso and nitro compounds, as well as polymeric materials, compromising the purity of the substance.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The primary factors that accelerate the oxidation of this compound are:

  • Oxygen: Exposure to air is the main driver of oxidation.

  • Light: UV radiation can catalyze and accelerate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts, promoting oxidation.

Q3: What are the recommended storage conditions to minimize the oxidation of this compound?

A3: To minimize oxidation and ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage protocols are designed to protect the compound from exposure to oxygen, light, and elevated temperatures.

Q4: Can I use an antioxidant to prevent the oxidation of this compound?

A4: Yes, the addition of an antioxidant can be an effective strategy to inhibit the oxidation of this compound. Butylated hydroxytoluene (BHT) is a commonly used radical scavenger that can prevent the formation of peroxides and other oxidation byproducts. A typical concentration for stabilizing laboratory chemicals is approximately 1 gram of BHT per liter of this compound. However, it is essential to ensure that the presence of BHT will not interfere with any downstream applications or experimental results.

Q5: How can I verify the purity of my this compound sample if I suspect it has oxidized?

A5: If you suspect that your this compound sample has undergone oxidation, you can verify its purity using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods for this purpose. These techniques can separate this compound from its degradation products and provide quantitative information about its purity.

Troubleshooting Guide

Problem: My this compound has discolored, but I need to use it for a critical experiment.

Solution:

  • Assess the extent of degradation: Use an analytical method like HPLC or GC-MS to quantify the purity of your sample.

  • Purification: If the level of impurities is unacceptable, consider purifying the this compound. Distillation under reduced pressure or column chromatography are common purification methods for liquid organic compounds.

  • Use a fresh sample: If purification is not feasible or does not yield a product of the required purity, it is highly recommended to use a fresh, unopened bottle of this compound for critical experiments.

  • Implement preventative measures: Review your storage and handling procedures to prevent future oxidation. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.

Problem: I am observing inconsistent results in my experiments using this compound.

Solution:

  • Check the purity of the starting material: The inconsistency in your results could be due to the use of partially oxidized this compound. Analyze the purity of the batch you are using.

  • Prepare fresh solutions: If you are using stock solutions of this compound, they may be degrading over time. Prepare fresh solutions for each set of experiments.

  • Degas solvents: If preparing solutions, use solvents that have been degassed to remove dissolved oxygen, which can contribute to the oxidation of this compound.

  • Standardize handling procedures: Ensure that all handling of this compound and its solutions is performed consistently and with minimal exposure to air and light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with oxygen, the primary driver of oxidation.[1]
Container Tightly sealed amber glass bottleProtects from light and prevents exposure to air and moisture.
Temperature Cool and dry place (Room temperature or refrigerated at 2-8°C)Reduces the rate of chemical degradation.[2]
Additives Consider adding an antioxidant (e.g., BHT)Scavenges free radicals to inhibit the oxidation process.

Table 2: Stability of Aromatic Amines Under Various Storage Conditions (Data for Analagous Compounds)

Disclaimer: The following data is based on studies of various aromatic amines and should be used as a general guideline. Specific stability data for this compound is limited.

Compound TypeStorage ConditionDurationStability/RecoveryReference
Aromatic Amines4°C in aqueous solution10 daysGenerally stable[3][4]
Aromatic Amines20°C in aqueous solution>2-6 daysSignificant degradation observed[5]
Aromatic Amines-20°C in aqueous solution10 daysStable[3][4]
Aromatic Amines-70°C in human urineup to 14 monthsStable[5]
ToluidinesRoom temperature on a filter7 daysStable
2-NaphthylamineRoom temperature on a filter1 dayStable

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the development of a stability-indicating HPLC assay for this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV/PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • This compound reference standard

  • Stressed samples of this compound (e.g., exposed to heat, light, and an oxidizing agent like hydrogen peroxide)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase it. For example, 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm (or scan for optimal wavelength with a PDA detector)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 100 µg/mL).

  • Stressed Samples: Dissolve the stressed samples in the mobile phase to a similar concentration.

4. Method Development and Validation:

  • Inject the standard and stressed samples.

  • Optimize the mobile phase gradient to achieve good separation between the parent this compound peak and any degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This protocol provides a general procedure for the analysis of this compound and its potential oxidation products by GC-MS.

1. Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard

  • Stressed samples of this compound

2. GC-MS Conditions (Starting Point):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

3. Sample Preparation:

  • Prepare solutions of the reference standard and stressed samples in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 100 µg/mL.

4. Analysis:

  • Inject the samples into the GC-MS system.

  • Identify the this compound peak based on its retention time and mass spectrum.[6]

  • Analyze the chromatograms of the stressed samples for the presence of new peaks, which correspond to degradation products.

  • Use the mass spectra of the new peaks to tentatively identify the structures of the degradation products by comparing them with mass spectral libraries (e.g., NIST).

Mandatory Visualizations

Oxidation_Pathway This compound This compound Radical_Cation Radical Cation This compound->Radical_Cation O2, Light, Metal Ions Dimerization Dimerization Radical_Cation->Dimerization Further_Oxidation Further Oxidation Radical_Cation->Further_Oxidation Colored_Polymers Colored Polymeric Impurities Dimerization->Colored_Polymers Nitroso_Nitro Nitroso/Nitro Compounds Further_Oxidation->Nitroso_Nitro Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Purity Analysis Inert_Atmosphere Inert Atmosphere (N2 or Ar) Sample This compound Sample Light_Protection Light Protection (Amber Vial) Temperature_Control Temperature Control (2-8°C) Antioxidant Antioxidant (e.g., BHT) HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Purity_Report Purity Report HPLC->Purity_Report GCMS->Purity_Report Antioxidant_Mechanism Start Oxidation Initiated (Free Radicals) Reaction Radical Scavenging Start->Reaction BHT BHT (Antioxidant) BHT->Reaction End Stable Molecule & Inactive BHT Radical Reaction->End

References

Technical Support Center: Catalyst Deactivation in 2-Propylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 2-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in this compound synthesis?

A1: The primary causes of catalyst deactivation in the alkylation of aniline (B41778) with propanol (B110389) to produce this compound are:

  • Coking/Fouling: This is the most common deactivation mechanism, involving the deposition of carbonaceous materials, often referred to as coke, on the active sites and within the pores of the catalyst. In aniline alkylation, this can include the formation of a strongly bonded coke layer containing nitrogen.[1] These deposits can block access to the catalytically active sites.

  • Poisoning: This occurs when impurities in the feed or byproducts of the reaction strongly chemisorb onto the active sites of the catalyst, rendering them inactive. For zeolite catalysts, compounds of nitrogen and sulfur can act as poisons.[2]

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the loss of active surface area through the agglomeration of metal particles or the collapse of the catalyst's porous structure. This process is generally irreversible.

Q2: How can I identify the cause of my catalyst's deactivation?

A2: Identifying the root cause of deactivation requires characterizing the spent catalyst. Several analytical techniques can be employed:

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst surface.

  • X-ray Photoelectron Spectroscopy (XPS): To identify the presence of poisons on the catalyst's surface.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine if there has been a loss of surface area, which can indicate sintering or pore blockage.

  • Scanning Electron Microscopy (SEM): To visualize changes in the catalyst's morphology and the presence of deposits.

  • Temperature-Programmed Desorption (TPD): To study the strength of acidic sites and identify adsorbed species.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism:

  • Coked catalysts can often be regenerated by a controlled burnout of the carbonaceous deposits in a process called calcination.[3]

  • Poisoned catalysts can sometimes be regenerated by washing with appropriate solvents or by a chemical treatment to remove the poison. For example, acid washing can be effective in removing alkali metal poisons.[4][5]

  • Sintered catalysts are generally difficult to regenerate as the structural changes are often irreversible.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during this compound synthesis that may be related to catalyst deactivation.

Issue 1: Gradual Decrease in Aniline Conversion
Potential Cause Troubleshooting Steps
Coke Formation 1. Confirm Coking: Analyze the spent catalyst using TGA to quantify coke content. 2. Optimize Reaction Conditions: Lower the reaction temperature or decrease the residence time to minimize coke formation. 3. Regenerate Catalyst: Perform a controlled calcination of the coked catalyst.
Catalyst Poisoning 1. Identify Potential Poisons: Analyze the feedstock for impurities (e.g., sulfur, other nitrogen compounds). 2. Purify Feedstock: Implement a purification step for the aniline and propanol feeds. 3. Regenerate Catalyst: If the poison is identified, a specific chemical wash may be effective.
Issue 2: Sudden and Rapid Drop in Catalyst Activity
Potential Cause Troubleshooting Steps
Feedstock Contamination 1. Halt Reaction: Immediately stop the feed to prevent further damage to the catalyst bed. 2. Analyze Feedstock: Take a sample of the current feedstock and analyze for acute poisons. 3. Replace Feedstock: Use a fresh, purified batch of reactants. 4. Catalyst Regeneration/Replacement: Depending on the severity of poisoning, the catalyst may need to be regenerated or replaced.
Thermal Runaway 1. Check Temperature Control: Verify the proper functioning of the reactor's temperature control system. 2. Review Reaction Exothermicity: Ensure that the heat removal capacity of the reactor is sufficient for the reaction conditions. 3. Catalyst Characterization: Analyze the spent catalyst for signs of sintering (e.g., via BET analysis).
Issue 3: Change in Product Selectivity (e.g., increased byproducts)
Potential Cause Troubleshooting Steps
Alteration of Acid Sites by Coking 1. Characterize Acidity: Use NH3-TPD to analyze the acid site distribution of the fresh and spent catalyst. 2. Regenerate Catalyst: Perform calcination to remove coke and restore the original acid site distribution.
Partial Poisoning of Active Sites 1. Selective Poisoning Analysis: Certain poisons may preferentially adsorb on specific types of active sites, altering the reaction pathway. XPS analysis of the spent catalyst can be insightful.

Quantitative Data on Catalyst Performance

The following table summarizes hypothetical performance data for a solid acid catalyst in this compound synthesis, illustrating the impact of deactivation over time.

Time on Stream (hours)Aniline Conversion (%)This compound Selectivity (%)Byproduct Formation (%)
1095887
50858213
100707520
150 (Post-Regeneration)92878

Experimental Protocols

Protocol 1: Catalyst Stability Testing

Objective: To evaluate the stability of a solid acid catalyst for this compound synthesis under continuous flow conditions.

Methodology:

  • A fixed-bed reactor is loaded with a known amount of the catalyst.

  • The catalyst is pre-treated in situ under a flow of inert gas (e.g., nitrogen) at a specified temperature to remove any adsorbed moisture.

  • A liquid feed mixture of aniline and 2-propanol (e.g., 1:3 molar ratio) is introduced into the reactor at a constant flow rate using a high-performance liquid chromatography (HPLC) pump.

  • The reaction is carried out at a constant temperature (e.g., 250-350 °C) and pressure.

  • The reactor effluent is collected at regular intervals and analyzed by gas chromatography (GC) to determine the conversion of aniline and the selectivity to this compound and other products.

  • The experiment is run for an extended period (e.g., 100-200 hours) to monitor the catalyst's activity and selectivity over time.

Protocol 2: Regeneration of a Coked Catalyst

Objective: To regenerate a solid acid catalyst deactivated by coke formation.

Methodology:

  • After the stability test, the feed is stopped, and the reactor is purged with an inert gas to remove any remaining reactants and products.

  • A controlled flow of a dilute oxygen/nitrogen mixture (e.g., 5% O2 in N2) is introduced into the reactor.

  • The reactor temperature is slowly ramped up (e.g., 2-5 °C/min) to the target calcination temperature (e.g., 450-550 °C).

  • The catalyst is held at the calcination temperature for a specified duration (e.g., 3-5 hours) to ensure complete combustion of the coke. The off-gas can be monitored for CO2 to determine the end of the burnout process.

  • After calcination, the reactor is cooled down under an inert gas flow.

  • The regenerated catalyst can then be re-tested under the original reaction conditions to evaluate the recovery of its activity and selectivity.

Visualizations

Troubleshooting_Workflow cluster_start Start: Decreased Catalyst Performance cluster_diagnosis Diagnosis cluster_identification Problem Identification cluster_solution Solution Start Observe Gradual or Sudden Decrease in Activity/Selectivity Check_Conditions Verify Reaction Conditions (Temp, Pressure, Flow Rate) Start->Check_Conditions Analyze_Feed Analyze Feedstock for Impurities Start->Analyze_Feed Characterize_Catalyst Characterize Spent Catalyst (TGA, BET, XPS, SEM) Start->Characterize_Catalyst Coking Coking Identified Characterize_Catalyst->Coking High weight loss in TGA Poisoning Poisoning Identified Characterize_Catalyst->Poisoning Contaminants detected by XPS Sintering Sintering Identified Characterize_Catalyst->Sintering Loss of surface area in BET Regenerate_Coke Regenerate via Calcination Coking->Regenerate_Coke Regenerate_Poison Regenerate via Washing/ Chemical Treatment Poisoning->Regenerate_Poison Replace_Catalyst Replace Catalyst Sintering->Replace_Catalyst Optimize_Conditions Optimize Reaction Conditions to Mitigate Future Deactivation Regenerate_Coke->Optimize_Conditions Regenerate_Poison->Optimize_Conditions Replace_Catalyst->Optimize_Conditions

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Regeneration_Process Deactivated_Catalyst Deactivated Catalyst (Coked) Inert_Purge1 Inert Gas Purge (e.g., N2) Deactivated_Catalyst->Inert_Purge1 Remove Reactants Oxidative_Treatment Controlled Oxidation (e.g., 5% O2 in N2) Inert_Purge1->Oxidative_Treatment Introduce Oxidant Calcination Ramp to & Hold at Calcination Temperature (450-550°C) Oxidative_Treatment->Calcination Burn off Coke Inert_Purge2 Cooling under Inert Gas Calcination->Inert_Purge2 Cool Down Regenerated_Catalyst Regenerated Catalyst Inert_Purge2->Regenerated_Catalyst Ready for Reuse

Caption: Process flow for coked catalyst regeneration.

References

Technical Support Center: 2-Propylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the synthesis of 2-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthesis route for this compound?

A1: A promising scalable method is the direct alkylation of aniline (B41778) with propanol (B110389) over a solid acid catalyst, such as a modified USY zeolite. This vapor-phase reaction offers advantages in terms of catalyst recyclability and continuous processing, which are beneficial for large-scale production.

Q2: What are the primary side reactions to consider when scaling up this compound synthesis via direct alkylation?

A2: The main side reactions include:

  • Over-alkylation: Formation of N-propylaniline and N,N-dipropylaniline due to the increased nucleophilicity of the mono-alkylated product.[1]

  • C-alkylation: Alkylation on the aromatic ring, primarily at the para-position, leading to the formation of 4-propylaniline.

  • Tar Formation: Undesired polymerization and intermolecular reactions, often caused by excessive temperatures or highly acidic catalyst sites.[2]

Q3: How can I minimize the formation of N-propylaniline and other over-alkylation byproducts?

A3: To favor mono-alkylation at the ortho-position:

  • Control Stoichiometry: Using a higher molar ratio of aniline to propanol can help reduce the likelihood of multiple alkylations on the same aniline molecule.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature can decrease the rate of subsequent alkylation steps.[1]

  • Catalyst Selection: Employing a catalyst with appropriate acidity and pore structure can influence the selectivity towards the desired product.

Q4: What strategies can be employed to improve the regioselectivity for ortho-alkylation over para-alkylation?

A4: Achieving high ortho-selectivity can be challenging. Key strategies include:

  • Catalyst Design: Utilizing shape-selective catalysts, such as certain zeolites, can favor the formation of the ortho-isomer due to steric hindrance within the catalyst pores.

  • Protecting Groups: While more complex, protecting the amino group (e.g., through acetylation) can direct alkylation to the ring. However, this adds extra steps to the synthesis.[3]

Q5: My reaction is suffering from low conversion of aniline. What are the likely causes and solutions?

A5: Low conversion can be attributed to several factors:

  • Poor Reactivity: Anilines with electron-withdrawing groups may exhibit reduced nucleophilicity.[1]

  • Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed efficiently.[1]

  • Catalyst Deactivation: The catalyst may be poisoned or fouled.

  • Solutions: Gradually increasing the reaction temperature while monitoring for byproduct formation, and ensuring the catalyst is active and not contaminated are crucial steps.[1]

Troubleshooting Guides

Issue 1: Low Yield and Selectivity of this compound

This is a common issue when scaling up the direct alkylation of aniline with propanol. The following decision-making workflow can help diagnose and resolve the problem.

LowYieldTroubleshooting start Low Yield of This compound check_byproducts Analyze Byproduct Profile (GC-MS, HPLC) start->check_byproducts high_n_alkylation High Levels of N-Propylaniline & N,N-Dipropylaniline check_byproducts->high_n_alkylation Over-alkylation? high_c_alkylation High Levels of 4-Propylaniline check_byproducts->high_c_alkylation Isomer Issues? high_tar Significant Tar Formation check_byproducts->high_tar Polymerization? low_conversion High Unreacted Aniline check_byproducts->low_conversion Incomplete Reaction? solution_n_alkylation Decrease Propanol:Aniline Ratio Lower Reaction Temperature high_n_alkylation->solution_n_alkylation solution_c_alkylation Modify Catalyst for Shape Selectivity (e.g., Zeolite Modification) high_c_alkylation->solution_c_alkylation solution_tar Reduce Reaction Temperature Use a Milder Catalyst high_tar->solution_tar solution_conversion Increase Reaction Temperature Gradually Check Catalyst Activity Ensure Anhydrous Conditions low_conversion->solution_conversion

Troubleshooting workflow for low this compound yield.

Data Presentation

The following table summarizes the effect of different catalysts on the conversion of aniline and the selectivity towards various products in the reaction of aniline with n-propanol. Although the primary products in this particular study were quinolines, the data provides valuable insights into the formation of this compound as a byproduct.

CatalystAniline Conversion (%)Total Quinolines Selectivity (%)N-propylaniline Selectivity (%)Other Byproducts* Selectivity (%)
USY57.834.640.82.3
Ni/USY61.237.639.35.2
Ni-USY66.742.339.52.1
ZnCl₂/Ni-USY87.247.426.42.9
ZnCl₂/Ni-USY (Optimized Temp.) 96.4 81.2 9.8 5.6

*Other byproducts include this compound, 4-propylaniline, and 3-methylindole.[4][5][6][7] Data adapted from a study on quinoline (B57606) synthesis from aniline and propanol, highlighting conditions that also produce this compound.[4][5][6][7]

Experimental Protocols

General Protocol for Vapor-Phase Alkylation of Aniline with Propanol

This protocol is a general guideline for the synthesis of this compound via direct alkylation and should be optimized for specific equipment and scale.

Materials:

  • Aniline (freshly distilled)

  • n-Propanol

  • Solid acid catalyst (e.g., modified USY zeolite)

  • Inert carrier gas (e.g., Nitrogen or Argon)

Equipment:

  • Fixed-bed flow reactor system

  • High-performance liquid pump

  • Vaporizer

  • Temperature controllers

  • Condenser

  • Product collection vessel

Procedure:

  • Catalyst Preparation: The solid acid catalyst is packed into the fixed-bed reactor. The catalyst should be pre-treated according to the manufacturer's or literature specifications, which may involve calcination at high temperatures to ensure activity and remove moisture.

  • Reaction Setup: The reactor is heated to the desired reaction temperature (e.g., 350-450°C) under a continuous flow of an inert carrier gas.

  • Reactant Feed: A mixture of aniline and n-propanol, at a specific molar ratio, is fed into the vaporizer using a high-performance liquid pump. The vaporized reactants are then introduced into the reactor along with the carrier gas.

  • Reaction: The reaction proceeds as the vaporized reactants pass over the catalyst bed. The flow rate and temperature are critical parameters that must be carefully controlled to influence conversion and selectivity.

  • Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the products and unreacted starting materials, which are then collected in a cooled vessel.

  • Analysis: The composition of the product mixture is analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of aniline and the selectivity for this compound and other byproducts.

  • Purification: The collected liquid is subjected to fractional distillation to separate this compound from unreacted aniline, propanol, and other isomers and byproducts.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis catalyst_prep Catalyst Packing & Pre-treatment heating Heat Reactor to Operating Temperature catalyst_prep->heating reactant_prep Reactant Mixing (Aniline & Propanol) vaporization Vaporize Reactant Mixture reactant_prep->vaporization reaction Pass Reactants over Catalyst Bed heating->reaction vaporization->reaction condensation Condense Product Stream reaction->condensation collection Collect Liquid Product condensation->collection analysis Analyze Product Mix (GC-MS, HPLC) collection->analysis purification Purify by Fractional Distillation analysis->purification

General experimental workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternative synthetic routes to 2-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The two main retrosynthetic approaches for synthesizing this compound are:

  • Friedel-Crafts Acylation followed by Reduction: This multi-step approach involves the acylation of a protected aniline (B41778) with a propionylating agent to form an aminoketone intermediate, which is then reduced to the desired this compound.

  • Direct Ortho-Alkylation: This method aims to directly introduce a propyl group at the ortho-position of aniline using a suitable catalyst and alkylating agent.

Q2: Why is direct Friedel-Crafts alkylation of aniline generally not recommended?

A2: Direct Friedel-Crafts alkylation of aniline is often problematic due to several factors:

  • Lewis Acid-Base Interaction: The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring for electrophilic substitution.

  • Polyalkylation: The initially formed mono-alkylated aniline is more reactive than aniline itself, leading to the formation of di- and tri-propylated products.

  • Lack of Regioselectivity: The reaction often yields a mixture of ortho, para, and meta isomers, making the purification of the desired this compound challenging.

Q3: What are the common impurities or side products in the synthesis of this compound?

A3: Depending on the synthetic route, common impurities may include:

Synthetic Route 1: Friedel-Crafts Acylation and Reduction

This route involves three main stages: protection of the amino group, Friedel-Crafts acylation, and a two-part deprotection/reduction or reduction/deprotection sequence.

Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection (Acetic Anhydride) TwoAP 2-Acetamidopropiophenone Acetanilide->TwoAP Friedel-Crafts Acylation (Propionyl Chloride, AlCl₃) AminoAP 2-Aminopropiophenone TwoAP->AminoAP Hydrolysis (Acid or Base) TwoPA This compound AminoAP->TwoPA Reduction (e.g., Wolff-Kishner)

Diagram 1: Friedel-Crafts Acylation Route to this compound.

Experimental Protocols & Troubleshooting

Step 1: Protection of Aniline as Acetanilide

  • Protocol: Aniline is reacted with acetic anhydride (B1165640), often in the presence of a mild acid catalyst or a buffer like sodium acetate. The reaction is typically exothermic and proceeds to completion at room temperature or with gentle heating.

  • Troubleshooting:

    • Issue: Low yield of acetanilide.

      • Possible Cause: Incomplete reaction.

      • Solution: Ensure a slight excess of acetic anhydride is used and allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 2: Friedel-Crafts Acylation of Acetanilide

  • Protocol: Acetanilide is reacted with propionyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (B109758) or carbon disulfide. The reaction is typically performed at low temperatures to control selectivity.

  • Troubleshooting:

    • Issue: Low yield of the desired ortho-acylated product (2-acetamidopropiophenone).

      • Possible Cause: Predominant formation of the para-isomer (4-acetamidopropiophenone) due to steric hindrance at the ortho position.

      • Solution: The Fries rearrangement of N-acylanilides can be an alternative to favor ortho-acylation, although it often still produces a mixture of ortho and para isomers. Careful control of reaction temperature is crucial.

    • Issue: No reaction or very slow reaction.

      • Possible Cause: Inactive catalyst due to moisture.

      • Solution: Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Step 3: Hydrolysis of 2-Acetamidopropiophenone

  • Protocol: The acetamido group is hydrolyzed to the free amine by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Troubleshooting:

    • Issue: Incomplete hydrolysis.

      • Possible Cause: Insufficient reaction time or temperature.

      • Solution: Monitor the reaction by TLC until the starting material is consumed. Ensure adequate heating under reflux.

Step 4: Reduction of 2-Aminopropiophenone

  • Protocol: The ketone functionality of 2-aminopropiophenone is reduced to a methylene (B1212753) group. The choice of reducing agent is critical to avoid potential side reactions.

    • Wolff-Kishner Reduction: The ketone is heated with hydrazine (B178648) hydrate (B1144303) and a strong base (e.g., KOH or NaOH) in a high-boiling solvent like diethylene glycol. This method is suitable for base-stable compounds.

    • Clemmensen Reduction: The ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

  • Troubleshooting:

    • Issue: Rearrangement of the α-aminoketone during Clemmensen reduction.

      • Possible Cause: The strongly acidic conditions of the Clemmensen reduction can promote rearrangement of α-aminoketones.

      • Solution: The Wolff-Kishner reduction, performed under basic conditions, is generally preferred for the reduction of α-aminoketones to avoid such rearrangements.[1][2]

    • Issue: Low yield in the Wolff-Kishner reduction.

      • Possible Cause: Incomplete formation of the hydrazone intermediate or insufficient temperature.

      • Solution: Ensure the reaction reaches a high enough temperature (typically >180 °C) to facilitate the decomposition of the hydrazone. The Huang-Minlon modification, which involves distilling off water and excess hydrazine, can help achieve the necessary temperature.[3]

Parameter Friedel-Crafts Acylation Wolff-Kishner Reduction
Typical Yield 40-60% (ortho-isomer)70-90%
Key Reagents Acetanilide, Propionyl Chloride, AlCl₃2-Aminopropiophenone, Hydrazine Hydrate, KOH
Reaction Conditions Low temperature (0-5 °C)High temperature (180-200 °C)
Common Side Products 4-acetamidopropiophenoneAzine formation

Synthetic Route 2: Direct Ortho-Alkylation of Aniline

This approach seeks to directly introduce the propyl group in a single step, which is highly desirable for process efficiency.

Aniline Aniline Intermediates Catalyst-Aniline Complex Aniline->Intermediates Catalyst (e.g., Aluminum Anilide) Products This compound + 4-Propylaniline + 2,6-Dipropylaniline Intermediates->Products Alkylation (e.g., Propene, High T, High P)

Diagram 2: Direct Ortho-Alkylation of Aniline.

Experimental Protocols & Troubleshooting
  • Protocol: Aniline is heated with an alkylating agent, such as propene or 1-propanol, in the presence of a catalyst designed to favor ortho-alkylation. A common catalyst system is an aluminum anilide, which can be generated in situ by reacting aniline with aluminum. The reaction is typically carried out at high temperatures and pressures.

  • Troubleshooting:

    • Issue: Poor selectivity for the ortho-product.

      • Possible Cause: The catalyst system or reaction conditions are not optimal for directing the alkylation to the ortho position.

      • Solution: The choice of catalyst is critical. Zeolites and other solid acid catalysts have been investigated for vapor-phase alkylations and can offer different selectivities. For the aluminum anilide catalyzed reaction, precise control of temperature and pressure is key to maximizing the yield of the desired isomer.[4]

    • Issue: Significant formation of poly-alkylated products.

      • Possible Cause: High ratio of alkylating agent to aniline or prolonged reaction time.

      • Solution: Adjust the stoichiometry to use an excess of aniline relative to the alkylating agent. Monitor the reaction progress and stop it once the desired level of mono-alkylation is achieved.

    • Issue: Catalyst deactivation.

      • Possible Cause: Presence of water or other impurities.

      • Solution: Use anhydrous aniline and alkylating agent. The catalyst can sometimes be regenerated, depending on the specific system used.

Parameter Direct Ortho-Alkylation
Typical Yield Variable, highly dependent on catalyst and conditions
Key Reagents Aniline, Propene/1-Propanol, Catalyst (e.g., Aluminum anilide)
Reaction Conditions High temperature (200-350 °C), High pressure (20-100 atm)
Common Side Products 4-Propylaniline, 2,6-Dipropylaniline, N-Propylaniline

Purification of this compound

Q4: How can this compound be purified from reaction mixtures?

A4: Fractional distillation under reduced pressure is the most common method for purifying this compound, as it allows for the separation of isomers with different boiling points. If the product is contaminated with significant amounts of non-basic impurities, an acid-base extraction can be performed. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to extract the aniline derivatives into the aqueous phase as their hydrochloride salts. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free anilines, which can then be extracted back into an organic solvent, dried, and distilled.

References

Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aniline (B41778) synthesis. The following information is intended to help manage the highly exothermic nature of these reactions, ensuring safety, and optimizing product yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during aniline synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)

  • Question: My reaction temperature is increasing uncontrollably. What should I do?

  • Answer: An uncontrolled temperature increase, or thermal runaway, is a critical safety concern.[1] Immediate action is required:

    • Stop Reagent Addition: Immediately cease the addition of any reagents.[2]

    • Enhance Cooling: Ensure the reaction vessel is fully immersed in an efficient cooling bath (e.g., ice-water or ice-salt).[2] If using a cryo-cooler, ensure it is functioning at the target temperature.

    • Increase Stirring: A higher stirring rate can improve heat transfer to the cooling medium.[2]

    • Dilution: If safe and feasible, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat.[3]

    • Emergency Preparedness: Be prepared to follow your laboratory's emergency shutdown procedures.

Issue 2: Low Yield and/or Poor Selectivity

  • Question: My aniline yield is low, and I'm observing a high percentage of byproducts. What are the likely causes?

  • Answer: Low yield and poor selectivity are often linked to improper temperature control.[1]

    • High Reaction Temperature: Elevated temperatures can promote side reactions such as over-hydrogenation, polymerization, or the formation of tarry products.[1][4] For instance, in the hydrogenation of nitrobenzene, temperatures above 100°C can lead to the formation of cyclohexylamine.[1]

    • Inefficient Heat Dissipation: Localized "hot spots" within the reactor can lead to the formation of unwanted byproducts.[1] Ensure vigorous and uniform stirring.

    • Rapid Reagent Addition: Adding reagents too quickly can cause a rapid exotherm that is difficult to control, leading to side reactions.[1] A slow, dropwise addition is often recommended.[1]

Issue 3: Formation of Colored Impurities

  • Question: My final aniline product is discolored (e.g., yellow or brown). How can I prevent this?

  • Answer: Discoloration is often due to oxidation of the aniline product, a process that is accelerated at higher temperatures.[1]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can minimize oxidation.[1]

    • Workup Procedure: During the workup, washing the crude product with a solution of sodium thiosulfate (B1220275) or sodium bisulfite can remove residual oxidizing agents like bromine.[2]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in aniline synthesis?

The synthesis of aniline and its derivatives, particularly through methods like the hydrogenation of nitrobenzene, is highly exothermic.[1][5] This significant release of heat can lead to a rapid increase in reaction temperature, known as a thermal runaway.[1] Poor temperature control can compromise product selectivity and yield, and in severe cases, pose a significant safety hazard.[1][6]

Q2: What are common side products resulting from poor temperature control?

The specific side products depend on the reaction, but common examples include:

  • Over-hydrogenation Products: In catalytic hydrogenation, elevated temperatures can lead to the formation of species like cyclohexylamine.[1]

  • Polymerization/Tarry Materials: Uncontrolled exothermic reactions can cause aniline to polymerize or form tar-like substances.[1]

  • Oxidation Products: Aniline can oxidize in the presence of air, leading to colored impurities, a process that is accelerated by heat.[1]

  • Di- and Poly-substitution: In reactions like N-alkylation or bromination, higher temperatures can favor multiple substitutions on the aromatic ring.[1][2]

Q3: How can I effectively control the temperature of my aniline synthesis reaction?

Several methods can be employed for effective temperature control:

  • Cooling Baths: Using an ice-salt bath to maintain temperatures between 0-5°C is a common practice, especially in reactions like diazotization.[1]

  • Controlled Reagent Addition: Adding reagents slowly and dropwise allows for the heat generated to be dissipated effectively.[1]

  • Inert Atmosphere: Performing the reaction under an inert gas like nitrogen or argon can prevent oxidation, which is often exothermic.[1]

  • Continuous Flow Reactors: These reactors offer excellent heat and mass transfer, allowing for precise temperature control and rapid heat dissipation.[3]

Quantitative Data on Reaction Temperatures

The optimal temperature for aniline synthesis varies depending on the specific reaction. The table below summarizes recommended temperature ranges for different types of reactions.

Reaction TypeRecommended Temperature Range (°C)Notes
Diazotization of Aniline0 - 5Essential to prevent the decomposition of the diazonium salt.[1]
Nitration of Aniline (via Acetanilide)0 - 10Helps to control the reaction rate and minimize byproduct formation.[3]
Hydrogenation of Nitrobenzene60 - 180Higher temperatures can compromise aniline selectivity.[4][7]
Bromination of Aniline (uncontrolled)Room TemperatureHighly exothermic, leading to polysubstitution.[2]

Experimental Protocols

Protocol 1: Diazotization of Aniline

This protocol outlines the key steps for the diazotization of aniline, a reaction that requires strict temperature control.

  • Preparation: Dissolve aniline in an aqueous solution of a mineral acid (e.g., 2.5-3 equivalents of HCl) in a reaction vessel.[1]

  • Cooling: Place the reaction vessel in an ice-salt bath to cool the solution to 0-5°C. It is critical to maintain this low temperature throughout the reaction.[1]

  • Reagent Addition: Prepare a solution of sodium nitrite (B80452) (NaNO₂) in water. Add the sodium nitrite solution slowly and dropwise to the cold aniline solution with constant, vigorous stirring.[1]

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer to ensure it does not rise above 5°C. The rate of NaNO₂ addition should be adjusted to control the exotherm.[1]

  • Reaction Completion: Test for the completion of the reaction by placing a drop of the mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction. The resulting diazonium salt solution should be used promptly as it is unstable at higher temperatures.[1]

Protocol 2: Synthesis of 2,4,6-Tribromoaniline (B120722) (Uncontrolled Bromination)

This protocol demonstrates the highly exothermic nature of the bromination of aniline and results in a tri-substituted product.

  • Dissolution: In a fume hood, dissolve a known amount of aniline in a minimal volume of glacial acetic acid within a conical flask.[2]

  • Cooling: Place the flask in an ice/water bath to prepare for the exothermic reaction.[2]

  • Bromine Addition: Slowly add bromine water dropwise to the aniline solution with constant and vigorous stirring. A white precipitate of 2,4,6-tribromoaniline will form immediately.[2]

  • Completion: Continue adding bromine water until a faint yellow color persists, indicating a slight excess of bromine.[2]

  • Precipitation: Pour the reaction mixture into a beaker of cold water to ensure complete precipitation of the product.[2]

  • Filtration and Washing: Filter the white precipitate using a Buchner funnel and wash it thoroughly with cold water to remove excess bromine and acid.[2]

  • Purification: Recrystallize the crude product from ethanol (B145695) to obtain pure 2,4,6-tribromoaniline.[2]

Visualizations

TroubleshootingWorkflow start Uncontrolled Temperature Rise (Thermal Runaway) stop_reagent Immediately Stop Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling (Ice Bath/Cryo-cooler) stop_reagent->enhance_cooling increase_stirring Increase Stirring Rate enhance_cooling->increase_stirring dilute Dilute with Pre-chilled Inert Solvent (if safe) increase_stirring->dilute monitor Monitor Temperature and Reaction dilute->monitor stable Temperature Stabilized monitor->stable Yes emergency Follow Emergency Shutdown Procedures monitor->emergency No

Caption: Troubleshooting workflow for a thermal runaway reaction.

TemperatureControlWorkflow start Start Aniline Synthesis prepare_setup Prepare Reaction Setup (Flask, Stirrer, Thermometer) start->prepare_setup cool_vessel Cool Reaction Vessel (e.g., Ice Bath to 0-5°C) prepare_setup->cool_vessel add_aniline Add Aniline and Solvent cool_vessel->add_aniline slow_addition Slow, Dropwise Addition of Reagent add_aniline->slow_addition monitor_temp Continuously Monitor Internal Temperature slow_addition->monitor_temp temp_ok Temperature within Target Range? monitor_temp->temp_ok adjust_rate Adjust Addition Rate to Maintain Temperature adjust_rate->slow_addition temp_ok->adjust_rate No continue_addition Continue Reagent Addition temp_ok->continue_addition Yes reaction_complete Reaction Complete continue_addition->reaction_complete

Caption: Experimental workflow for temperature control.

References

Technical Support Center: Reactivity of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the effect of solvent on the reactivity of 2-propylaniline. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally affect the reactivity of this compound?

A1: The solvent plays a critical role in the reactivity of this compound by influencing several factors:

  • Solvation of the amine: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of this compound. This "caging" effect can reduce its nucleophilicity and slow down reactions where the amine acts as a nucleophile.[1] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can also solvate the amine through dipole-dipole interactions, but generally to a lesser extent than protic solvents, often leading to higher reaction rates for nucleophilic substitutions.[2]

  • Stabilization of transition states and intermediates: In reactions that proceed through charged intermediates, such as SN1 type reactions, polar protic solvents are effective at stabilizing these species, thus accelerating the reaction. For concerted reactions like many SN2 processes, polar aprotic solvents are often preferred as they do not excessively stabilize the nucleophile, leaving it more reactive.[1][2]

  • Solubility of reactants: The solvent must be able to dissolve all reactants to ensure a homogeneous reaction mixture and facilitate molecular collisions. This compound, being an organic molecule, generally exhibits good solubility in a wide range of organic solvents.

Q2: I am observing a slow or incomplete N-alkylation reaction with this compound. What are the potential solvent-related causes and solutions?

A2: Slow or incomplete N-alkylation of this compound can often be attributed to the choice of solvent. Here are some common issues and troubleshooting steps:

  • Possible Cause: The use of a protic solvent (e.g., ethanol, methanol) is solvating the amine group of this compound through hydrogen bonding, thereby reducing its nucleophilicity.[1][2]

    • Solution: Switch to a polar aprotic solvent such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). These solvents are less likely to "cage" the nucleophile, which can lead to a significant increase in the reaction rate.[2] For instance, the rate of some SN2 reactions can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.[2]

  • Possible Cause: The reactants are not fully soluble in the chosen solvent at the reaction temperature.

    • Solution: Ensure your chosen solvent can dissolve this compound and the alkylating agent at the desired reaction temperature. A solubility test prior to running the full-scale reaction is recommended.

  • Possible Cause: The reaction temperature is too low for the chosen solvent.

    • Solution: Increasing the temperature will generally increase the reaction rate. However, be mindful of the solvent's boiling point and the potential for side reactions at higher temperatures.

Q3: I am getting a significant amount of di-alkylation as a side product. How can the solvent choice help minimize this?

A3: Di-alkylation is a common side reaction where the initially formed secondary amine is more nucleophilic than the starting this compound and reacts further with the alkylating agent. While stoichiometry and reaction time are primary factors, the solvent can play a role. In some cases, a less polar solvent might slightly disfavor the second alkylation step, although this effect is often less pronounced than other reaction parameters. A more effective strategy is to use a large excess of this compound.

Q4: For an acylation reaction of this compound with an acyl chloride, which type of solvent is generally preferred?

A4: For acylation reactions with reactive reagents like acyl chlorides, an aprotic solvent is typically preferred. Dichloromethane (B109758) (DCM) or chloroform (B151607) are common choices.[3] These solvents are relatively non-polar and will not react with the acyl chloride. A tertiary amine base, such as triethylamine (B128534) or pyridine, is usually added to neutralize the HCl byproduct.[3] While the acylation of some anilines has been shown to proceed well in a variety of solvents, including water, or even under solvent-free conditions, an aprotic solvent provides a more controlled environment for this reaction.[4]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

  • Observation: The reaction of this compound as a nucleophile in an SNAr reaction results in a low yield of the desired product.

  • Possible Solvent-Related Cause: The use of a protic solvent is deactivating the nucleophile (this compound) through hydrogen bonding.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: Replace the protic solvent with DMSO or DMF. These solvents are known to accelerate SNAr reactions by minimizing solvation of the anionic intermediate.

    • Ensure Anhydrous Conditions: Traces of water in the reaction mixture can compete with this compound as a nucleophile and can also deactivate the substrate. Ensure all reagents and the solvent are dry.

Issue 2: Unexpected Side Products

  • Observation: The reaction is producing unexpected side products, and the desired product is difficult to isolate.

  • Possible Solvent-Related Cause: The solvent is participating in the reaction. For example, at high temperatures, DMF can decompose to generate dimethylamine, which can act as a nucleophile.

  • Troubleshooting Steps:

    • Choose a More Inert Solvent: Consider using a solvent that is less likely to participate in side reactions under the given conditions. For high-temperature reactions, solvents like toluene (B28343) or xylene might be more suitable than DMF.

    • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature to minimize solvent decomposition and other side reactions. This may require a longer reaction time or the use of a more active catalyst.

Quantitative Data

Due to the limited availability of specific kinetic and yield data for this compound in the public domain, the following table provides a generalized comparison of expected reactivity trends based on studies of similar aniline (B41778) derivatives. The data illustrates the principles of solvent effects on common reactions involving anilines.

Table 1: Generalized Effect of Solvent on N-Alkylation and N-Acylation of ortho-Alkylanilines

ReactionProtic Solvent (e.g., Ethanol)Polar Aprotic Solvent (e.g., DMF)Non-Polar Solvent (e.g., Toluene)
N-Alkylation (SN2) Slower reaction rate due to nucleophile solvation.Faster reaction rate as the nucleophile is less solvated.[2]Generally slow due to poor solubility of many alkylating agents and bases.
N-Acylation (with Acyl Chloride) Possible, but may be slower due to amine solvation. The solvent can also react with the acyl chloride.Good solvent choice, facilitates the reaction.Good solvent choice, particularly at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of this compound

This protocol is adapted from general procedures for the acylation of substituted anilines.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography.

Solvent Comparison Study: To evaluate the effect of the solvent, this protocol can be repeated using other aprotic solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (MeCN) in place of DCM. The reaction progress can be monitored over time by taking aliquots and analyzing them by GC-MS or HPLC to determine the reaction rate and final yield in each solvent.

Visualizations

Solvent_Effect_on_Nucleophilicity cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Aprotic Solvent (e.g., DMF) Protic_Solvent Ethanol Molecule (H-bond donor) Solvated_Aniline This compound (solvated, less nucleophilic) Protic_Solvent->Solvated_Aniline Hydrogen Bonding Reaction_Hindered Reaction_Hindered Solvated_Aniline->Reaction_Hindered Slower Reaction Aprotic_Solvent DMF Molecule Free_Aniline This compound (free, more nucleophilic) Reaction_Favored Reaction_Favored Free_Aniline->Reaction_Favored Faster Reaction

Caption: Solvent effect on the nucleophilicity of this compound.

SN2_Reaction_Workflow start Start reactants This compound + Alkyl Halide start->reactants solvent Choose Solvent (e.g., Acetonitrile) reactants->solvent reaction Heat and Stir solvent->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product N-Alkyl-2-propylaniline purification->product

Caption: A typical experimental workflow for an SN2 N-alkylation reaction.

References

Technical Support Center: Optimizing Catalyst Loading for Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for the synthesis of aniline (B41778) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of suboptimal catalyst loading in my reaction?

A1: Initial indicators of suboptimal catalyst loading often include:

  • Low or no product yield: The most apparent sign is a significantly lower yield than expected, or a complete lack of product formation.[1]

  • Formation of byproducts: The appearance of significant side products, such as azoxybenzene, azobenzene, or homocoupled products, can indicate issues with catalyst activity or selectivity.[1]

  • Incomplete conversion: Analysis of the reaction mixture (e.g., by TLC, GC, or LC-MS) shows a substantial amount of unreacted starting material even after extended reaction times.[2]

  • Formation of palladium black: In palladium-catalyzed reactions, the precipitation of palladium black suggests catalyst aggregation and deactivation, which can be caused by issues like high temperatures or inefficient ligand stabilization.[3]

Q2: How does catalyst loading typically affect the yield and purity of aniline derivatives?

A2: Catalyst loading is a critical parameter that directly influences reaction efficiency and product purity.

  • Yield: Generally, increasing catalyst loading can increase the reaction rate and yield, up to an optimal point. However, excessively high loading can sometimes lead to the formation of byproducts through side reactions like homocoupling.[4] Conversely, too low a catalyst loading may result in incomplete conversion and low yields.[5]

  • Purity: Optimal catalyst loading is crucial for minimizing side reactions. For instance, in Buchwald-Hartwig amination, incorrect loading can promote the self-coupling of aniline derivatives.[6] In some cases, high catalyst concentrations can favor the formation of undesired byproducts.[7]

Q3: I'm observing significant homocoupling of my aniline starting material. What is the likely cause and how can I fix it?

A3: Significant homocoupling in cross-coupling reactions like the Buchwald-Hartwig amination is a common problem.[6]

  • Likely Causes:

    • Suboptimal Ligand: The choice of ligand is critical. The ligand stabilizes the catalyst and modulates its reactivity.[6]

    • Incorrect Base: The base plays a crucial role in the catalytic cycle, and an inappropriate choice can negatively impact the reaction outcome.[6]

    • High Concentration: High reaction concentrations can sometimes favor the bimolecular self-coupling reaction.[6]

  • Troubleshooting Steps:

    • Screen Ligands: Screen different bulky, electron-rich phosphine (B1218219) ligands such as XPhos, BrettPhos, or RuPhos, which are known to be effective in minimizing side reactions.[6]

    • Optimize Base: Screen common bases like NaOtBu, K₃PO₄, or Cs₂CO₃ to find the optimal one for your specific substrates.[6]

    • Adjust Concentration: Try running the reaction at a lower concentration to disfavor self-coupling.[6]

Q4: My palladium catalyst appears to be deactivating (e.g., forming palladium black). What are the common causes?

A4: Catalyst deactivation, often observed as the formation of palladium black, indicates the aggregation of the palladium species into an inactive form.[3]

  • Common Causes:

    • High Reaction Temperature: Elevated temperatures can accelerate the decomposition of the active catalyst.[3]

    • Ligand Dissociation: The active catalytic species may be unstable, leading to the dissociation of the phosphine ligand and subsequent agglomeration of palladium atoms.[3]

    • Impurities: The presence of impurities in reagents or solvents, especially oxygen or water in anhydrous reactions, can poison and deactivate the catalyst.[3]

    • Catalyst Poisoning by Substrate: The nitrogen atom in certain substrates, like quinolines, can coordinate to the palladium center, leading to the formation of inactive species.[3]

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed C-N Coupling
Symptom Possible Cause Suggested Solution
No reaction or very low conversion.Inactive Catalyst: The Pd(II) precatalyst is not being reduced to the active Pd(0) species.Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., G3 or G4 Buchwald precatalysts) that ensures efficient generation of the active species.[6][8]
Catalyst Poisoning: Impurities in solvents or reagents (O₂, H₂O) are deactivating the catalyst.Use freshly distilled and thoroughly degassed solvents. Ensure all reagents are of high purity.[3][6]
Reaction starts but does not go to completion.Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale or substrate reactivity.Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%). Monitor reaction progress to find the optimal loading.
Catalyst Deactivation Over Time: The active catalyst is not stable under the reaction conditions.Try a lower reaction temperature, which can improve catalyst stability.[3] Also, ensure the ligand-to-metal ratio is appropriate (typically 1:1 to 2:1 for monodentate ligands).
Formation of significant byproducts.Incorrect Ligand or Base: The chosen ligand or base is promoting side reactions over the desired C-N coupling.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[6]
Issue 2: Poor Performance in Copper or Nickel-Catalyzed Amination
Symptom Possible Cause Suggested Solution
Low yield in Cu-catalyzed Ullmann reaction.Inhibited Catalyst: Sterically hindered substrates or nucleophiles are preventing efficient coupling.Screen specialized ligands designed for hindered partners. For example, a pyrrole-ol ligand has been shown to be effective for coupling ortho-substituted aryl iodides.[9]
Low Catalyst Activity: The copper source or ligand is not optimal for the specific transformation.Optimize the ligand-to-copper ratio (typically 1:1 to 5:1).[10] For challenging reactions, consider increasing the catalyst concentration.[10]
Low yield in Ni-catalyzed amination of aryl chlorides.Inefficient Catalyst System: The nickel source and ligand are not effective for activating less reactive aryl chlorides.Use air-stable Ni(II) salts like NiCl₂·glyme, which have proven to be optimal.[11] Ensure an adequate ligand loading, as lower variance in yield is often observed at higher loadings.[11]
Reaction Conditions Not Optimal: Temperature, concentration, or light source (for photocatalysis) may be suboptimal.For Ni-photoredox catalysis, ensure the light source has good spectral overlap with the photocatalyst.[11] Avoid overly concentrated conditions, which can decrease reaction efficiency.[11]

Data on Catalyst Loading and Reaction Conditions

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemp. (°C)Catalyst Loading (mol %)Typical Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene1001-2Good to Excellent[12]
Pd₂(dba)₃BINAPNaOt-BuToluene1101.5High[12]
Pd(dba)₂XantphosK₃PO₄iPrOAc800.5High (for specific substrate)[13]
Pd(OAc)₂SPhosCs₂CO₃THFRT-1001-2High[12]
Table 2: Nickel and Copper-Catalyzed Amination
Catalyst SystemAryl HalideBase/AdditiveSolventTemp. (°C)Catalyst Loading (mol %)Typical Yield (%)Reference
NiCl₂·glyme / dtbbpyAryl HalidesLiOt-BuDioxaneRT (Photoredox)2-5 (Ni)Good to Excellent[11]
Ni-based perovskitePhenol-1,4-dioxane1001093[7]
CuI / LigandAryl IodidesK₂CO₃Dioxane1101-10Moderate to High[9]
CuI / LigandAryl BromidesCs₂CO₃DMF1005-10Moderate to High[14]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Buchwald-Hartwig Amination

This protocol describes a typical small-scale reaction setup for screening catalyst loading.

  • Reaction Setup:

    • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).[12]

    • In a separate glovebox, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in an anhydrous, degassed solvent (e.g., toluene).

  • Catalyst Addition:

    • To a series of reaction vials, add varying amounts of the catalyst and ligand stock solutions to achieve different catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%). Maintain a constant ligand-to-palladium ratio (e.g., 2:1).

  • Reaction Execution:

    • Add enough anhydrous, degassed solvent to each vial to reach the desired concentration.

    • Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (typically 80-110 °C).[12]

    • Stir the reactions for a set amount of time (e.g., 4, 8, 16 hours).

  • Monitoring and Workup:

    • After the specified time, cool the reactions to room temperature.

    • Take a small aliquot from each reaction, dilute it, and analyze by GC or LC-MS to determine the conversion and relative yield.

    • Once the optimal loading is identified, the reaction can be quenched with water, and the product extracted with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start_node Low Yield or Incomplete Reaction decision_node1 Is Catalyst Loading Optimal? start_node->decision_node1 Check Catalyst System decision_node decision_node process_node process_node solution_node Problem Resolved / Further Optimization decision_node2 Is Loading Too Low? decision_node1->decision_node2 No decision_node3 Are Reaction Conditions Correct? decision_node1->decision_node3 Yes process_node1 Incrementally increase catalyst and ligand loading (e.g., 0.5% -> 2%). decision_node2->process_node1 Yes process_node2 Screen alternative ligands (e.g., bulky, electron-rich phosphines). Use well-defined precatalysts. decision_node2->process_node2 No (or high loading used) process_node1->solution_node Re-evaluate Yield process_node2->solution_node process_node3 Verify inert atmosphere (N2/Ar). Use degassed, anhydrous solvents. Optimize temperature and base. decision_node3->process_node3 No process_node4 Consider substrate-specific issues (e.g., catalyst poisoning by heterocycles). decision_node3->process_node4 Yes process_node3->solution_node process_node4->solution_node

Caption: Troubleshooting workflow for low yield in aniline synthesis.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Workup step_node step_node reagent_node reagent_node action_node action_node analysis_node analysis_node reagent_node1 Aryl Halide Amine Base step_node1 Weigh Reagents into Vials reagent_node1->step_node1 reagent_node2 Pd Precatalyst Ligand Solvent step_node2 Prepare Catalyst Stock Solutions reagent_node2->step_node2 action_node1 Add Catalyst Solutions (Varying Loads) step_node2->action_node1 action_node2 Heat and Stir (e.g., 100°C, 16h) action_node1->action_node2 analysis_node1 TLC / GC-MS / LC-MS Analysis action_node2->analysis_node1 analysis_node2 Identify Optimal Loading analysis_node1->analysis_node2 action_node3 Quench, Extract, Purify analysis_node2->action_node3

Caption: Experimental workflow for optimizing catalyst loading.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Propylaniline and 3-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-propylaniline and 3-propylaniline (B1594038), two important isomers used as building blocks in organic synthesis. Understanding their relative reactivity is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules in drug discovery and materials science. This comparison focuses on three key reaction types: electrophilic aromatic substitution, diazotization, and N-acylation, supported by theoretical principles and adapted experimental protocols.

Executive Summary

The reactivity of aniline (B41778) derivatives is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of this compound and 3-propylaniline, the position of the propyl group leads to significant differences in their chemical behavior.

  • This compound : The ortho position of the propyl group introduces considerable steric hindrance around the amino group. This "ortho effect" significantly impacts the accessibility of the nitrogen's lone pair and the adjacent ring positions, generally leading to slower reaction rates in both reactions involving the amino group and electrophilic attack on the ring.[1][2][3]

  • 3-Propylaniline : With the propyl group in the meta position, steric hindrance around the amino group is minimal. The propyl group primarily exerts a weak electron-donating inductive effect (+I), which slightly activates the aromatic ring towards electrophilic substitution.[4][5]

In general, 3-propylaniline is the more reactive isomer in typical electrophilic aromatic substitutions and reactions involving the amino group due to the absence of significant steric hindrance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 3-propylaniline is presented below. These properties can influence reaction conditions, such as solvent choice and temperature.

PropertyThis compound3-PropylanilineSource(s)
Molecular Formula C₉H₁₃NC₉H₁₃N[6][7]
Molecular Weight 135.21 g/mol 135.21 g/mol [6][7]
Boiling Point 222-224 °C230 °C[1][8]
Density 0.96 g/mL at 25 °C0.958 g/cm³[1][8]
pKa of Conjugate Acid ~4.06 (Predicted)~4.90 (Predicted)[1][8]

Reactivity Comparison in Key Reactions

Electrophilic Aromatic Substitution (e.g., Bromination)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The amino group is a strong activating, ortho, para-director due to the donation of its lone pair of electrons into the aromatic π-system.[5][9] However, the position of the propyl group in the two isomers leads to different outcomes.

Theoretical Considerations:

  • This compound : The propyl group at the ortho position sterically hinders the approach of an electrophile to the other ortho position (C6). While the para position (C4) remains accessible, the overall rate of reaction is expected to be slower compared to 3-propylaniline due to the steric shielding of the amino group, which can influence the formation of the sigma complex.

  • 3-Propylaniline : The propyl group at the meta position offers minimal steric hindrance to any of the activated ortho and para positions (C2, C4, C6). Its weak electron-donating inductive effect further enhances the electron density of the ring, leading to a faster reaction rate compared to aniline itself.

Expected Reactivity Order: 3-Propylaniline > this compound > Aniline (in some cases, due to the ortho effect in this compound)

Illustrative Reaction: Bromination

The bromination of anilines is typically very fast and can lead to polybromination.[10] To control the reaction for a comparative study, milder conditions are required.

cluster_2p This compound Bromination cluster_3p 3-Propylaniline Bromination 2-PA This compound Br2_FeBr3_2p Br₂ / FeBr₃ 2-PA->Br2_FeBr3_2p Slower Products_2p Major: 4-bromo-2-propylaniline Minor: 2,4-dibromo-6-propylaniline Br2_FeBr3_2p->Products_2p 3-PA 3-Propylaniline Br2_FeBr3_3p Br₂ / FeBr₃ 3-PA->Br2_FeBr3_3p Faster Products_3p Major: 4-bromo-3-propylaniline, 6-bromo-3-propylaniline Minor: 2,4,6-tribromo-3-propylaniline Br2_FeBr3_3p->Products_3p

Caption: Predicted electrophilic bromination pathways for 2- and 3-propylaniline.

Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. This reaction is fundamental for the synthesis of a wide variety of compounds via Sandmeyer and azo coupling reactions.[11]

Theoretical Considerations:

  • This compound : The steric bulk of the ortho-propyl group can hinder the approach of the nitrosating agent (e.g., N₂O₃ or NO⁺) to the amino group.[12] This steric hindrance is expected to decrease the rate of diazotization.

  • 3-Propylaniline : The meta-propyl group does not sterically impede the amino group, allowing for a more facile reaction with the nitrosating agent.

Expected Reactivity Order: 3-Propylaniline > this compound

cluster_diazotization Diazotization Reaction cluster_reactivity Relative Reactivity Amine Primary Aromatic Amine (2- or 3-propylaniline) NitrousAcid NaNO₂, aq. HCl 0-5 °C Amine->NitrousAcid Diazonium Arenediazonium Salt NitrousAcid->Diazonium 3-PA_react 3-Propylaniline: Faster 2-PA_react This compound: Slower (Steric Hindrance)

Caption: General workflow for diazotization and expected relative reactivity.

N-Acylation

N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is often used to protect the amino group or to synthesize biologically active amides.[13]

Theoretical Considerations:

  • This compound : Similar to diazotization, the steric hindrance from the ortho-propyl group is expected to significantly slow down the rate of N-acylation by impeding the nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acylating agent.

  • 3-Propylaniline : The unhindered amino group of 3-propylaniline should react readily with acylating agents.

Expected Reactivity Order: 3-Propylaniline > this compound

Experimental Protocols

The following are adapted experimental protocols for the comparison of reactivity between this compound and 3-propylaniline.

Protocol 1: Comparative Electrophilic Bromination

Objective: To qualitatively and quantitatively compare the rate of bromination of this compound and 3-propylaniline.

Materials:

  • This compound

  • 3-Propylaniline

  • Bromine

  • Acetic acid

  • Sodium thiosulfate (B1220275) solution

  • Standard laboratory glassware

Procedure:

  • Prepare equimolar solutions of this compound and 3-propylaniline in glacial acetic acid in separate reaction flasks.

  • Prepare a solution of bromine in glacial acetic acid.

  • At a constant temperature, add a specific volume of the bromine solution to each of the aniline solutions simultaneously while stirring.

  • Monitor the disappearance of the bromine color over time. For a qualitative comparison, the solution that decolorizes first contains the more reactive aniline.

  • For a quantitative comparison, aliquots of the reaction mixture can be taken at regular intervals, quenched with sodium thiosulfate solution, and analyzed by GC-MS or HPLC to determine the concentration of the starting material and products.

  • The initial rates of the reactions can be calculated to provide a quantitative comparison of reactivity.

Start Prepare equimolar solutions of This compound and 3-propylaniline in acetic acid Add_Br2 Add bromine solution at constant temperature Start->Add_Br2 Monitor Monitor disappearance of bromine color Add_Br2->Monitor Qualitative Qualitative: Faster decolorization indicates higher reactivity Monitor->Qualitative Quantitative Quantitative: Take aliquots, quench, and analyze by GC-MS or HPLC Monitor->Quantitative Calculate Calculate initial reaction rates Quantitative->Calculate

Caption: Experimental workflow for comparative bromination.

Protocol 2: Comparative N-Acetylation

Objective: To compare the yield and reaction time for the N-acetylation of this compound and 3-propylaniline.

Materials:

  • This compound

  • 3-Propylaniline

  • Acetic anhydride

  • Sodium acetate (B1210297)

  • Water

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In separate flasks, dissolve equimolar amounts of this compound and 3-propylaniline in a mixture of water and a small amount of hydrochloric acid.

  • To each flask, add acetic anhydride, followed immediately by a solution of sodium acetate in water.[12][14]

  • Stir the mixtures at room temperature and monitor the reactions by TLC.

  • Record the time taken for the complete consumption of the starting aniline in each reaction.

  • Isolate the precipitated acetanilide (B955) product by vacuum filtration, wash with cold water, and dry.

  • Calculate the percentage yield for each reaction.

Expected Outcome: The reaction with 3-propylaniline is expected to be significantly faster and potentially give a higher yield in a shorter time frame compared to this compound.

Conclusion

The positional isomerism of the propyl group in this compound and 3-propylaniline has a profound impact on their chemical reactivity. The steric hindrance imposed by the ortho-propyl group in this compound renders it less reactive in electrophilic aromatic substitution, diazotization, and N-acylation compared to the sterically unhindered 3-propylaniline. For synthetic chemists and drug development professionals, this understanding is critical for selecting the appropriate starting materials and reaction conditions to achieve desired outcomes efficiently. When rapid and high-yielding reactions are desired, 3-propylaniline is generally the preferred isomer. Conversely, the reduced reactivity of this compound might be advantageous in scenarios where regioselectivity needs to be carefully controlled or when a less reactive nucleophile is required.

References

A Comparative Spectroscopic Analysis of 2-Propylaniline and 4-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Differences Between 2-Propylaniline and 4-Propylaniline

In the realm of pharmaceutical and chemical research, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a comprehensive comparison of the spectroscopic characteristics of two constitutional isomers: this compound and 4-propylaniline. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, researchers can effectively distinguish between these two compounds.

Executive Summary

This guide presents a detailed analysis of the spectroscopic differences between this compound and 4-propylaniline. Key differentiators are observed in their ¹H and ¹³C NMR spectra, arising from the distinct electronic environments of the propyl group and the aromatic ring protons and carbons due to the ortho and para substitution patterns. While their mass spectra exhibit some common fragmentation patterns, the relative abundances of key fragments can serve as a distinguishing feature. Infrared spectroscopy also reveals subtle but characteristic differences in the fingerprint region and in the N-H stretching frequencies.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 4-propylaniline, providing a clear and quantitative basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

Assignment This compound (ppm) 4-Propylaniline (ppm)
Aromatic Protons7.00 (m), 6.70 (m), 6.60 (m)6.94 (d), 6.56 (d)
-NH₂3.51 (s, br)3.41 (s, br)
-CH₂- (benzylic)2.41 (t)2.45 (t)
-CH₂- (middle)1.61 (sextet)1.56 (sextet)
-CH₃0.97 (t)0.90 (t)

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

Assignment This compound (ppm) 4-Propylaniline (ppm)
C-NH₂144.5144.1
C-propyl128.9134.8
Aromatic CH126.8, 126.6, 118.4, 115.1129.5, 115.1
-CH₂- (benzylic)36.837.3
-CH₂- (middle)23.324.9
-CH₃14.113.9
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode This compound 4-Propylaniline
N-H Stretch (asymmetric)~3430~3420
N-H Stretch (symmetric)~3350~3340
C-H Stretch (aromatic)~3050~3020
C-H Stretch (aliphatic)~2960, 2930, 2870~2955, 2925, 2870
N-H Bend~1620~1620
C=C Stretch (aromatic)~1600, 1500~1600, 1510
C-N Stretch~1270~1260
Out-of-plane C-H Bend~750 (ortho-disubstituted)~820 (para-disubstituted)
Mass Spectrometry (MS)

Table 4: Major Mass Spectral Fragments (m/z) and their Relative Abundance

Fragment Ion (m/z) Proposed Structure This compound Rel. Abundance (%) 4-Propylaniline Rel. Abundance (%)
135[M]⁺3027
106[M - C₂H₅]⁺100100
77[C₆H₅]⁺86

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the aniline (B41778) sample was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied during acquisition.

  • Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded prior to the sample analysis.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to obtain the final transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A 1 mg/mL solution of the aniline sample was prepared in dichloromethane.

  • Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the analytes. The mass spectrum corresponding to the chromatographic peak was used for fragmentation analysis and comparison.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and 4-propylaniline.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Comparison Sample This compound or 4-Propylaniline Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep FTIR_Prep Prepare Neat Liquid Film on KBr Plates Sample->FTIR_Prep GCMS_Prep Dilute in Dichloromethane Sample->GCMS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR FTIR FTIR Spectroscopy FTIR_Prep->FTIR GCMS GC-MS Analysis GCMS_Prep->GCMS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data FTIR_Data Interferogram Acquisition & Ratioing FTIR->FTIR_Data GCMS_Data TIC & Mass Spectra Acquisition GCMS->GCMS_Data Interpretation Structural Elucidation & Isomer Differentiation NMR_Data->Interpretation FTIR_Data->Interpretation GCMS_Data->Interpretation

A generalized workflow for the spectroscopic analysis of aniline isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and 4-propylaniline. The distinct substitution patterns on the aromatic ring give rise to characteristic and quantifiable differences in their respective spectra, enabling researchers to confidently identify these isomers in various applications, from quality control in chemical synthesis to metabolite identification in drug development.

Comparative analysis of substituted aniline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective construction of the C–N bond in these molecules is a critical aspect of modern organic synthesis. This guide provides a comprehensive comparative analysis of four principal methodologies for the synthesis of substituted anilines: the classical reduction of nitroarenes and three prominent modern catalytic C-N cross-coupling reactions—the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. This comparison aims to assist researchers in selecting the most suitable method based on substrate scope, functional group tolerance, reaction conditions, and overall efficiency, supported by experimental data and detailed protocols.

Performance Comparison of Aniline (B41778) Synthesis Methods

The choice of synthetic method for a particular substituted aniline is dictated by a variety of factors, including the nature of the starting materials, the presence of other functional groups, and the desired scale of the reaction. The following tables provide a comparative overview of the typical performance of the four main synthetic routes. It is important to note that yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions employed.

Table 1: General Comparison of Substituted Aniline Synthesis Methods

MethodTypical Precursor(s)Key Reagents/CatalystsTemperature (°C)Key AdvantagesKey Disadvantages
Reduction of Nitroarenes Substituted NitroareneFe/HCl, Sn/HCl, H₂, Pd/C25–110Readily available starting materials, scalable, cost-effective.Limited functional group tolerance (e.g., reducible groups), harsh conditions for some methods.
Buchwald-Hartwig Amination Aryl Halide/Triflate, AminePalladium catalyst, Phosphine (B1218219) ligand, Strong base25–120Broad substrate scope, excellent functional group tolerance, mild conditions.Cost of palladium and ligands, sensitivity to air and moisture.
Ullmann Condensation Aryl Halide, AmineCopper catalyst, Ligand (optional), Base100–210Lower cost catalyst than palladium, effective for certain substrates.Harsh reaction conditions (high temperatures), often requires activated aryl halides, narrower substrate scope.
Chan-Lam Coupling Arylboronic Acid, AmineCopper catalyst, Oxidant (often air)25–100Mild reaction conditions (can be run at room temperature in air), broad amine scope.Stoichiometric copper is sometimes required, potential for side reactions like homocoupling.

Table 2: Comparative Yields (%) for the Synthesis of Various Substituted Anilines

Substituent on Aniline ProductReduction of NitroareneBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
4-Methoxy (Electron-Donating) ~95% (H₂/Pd/C)90-98%70-85%85-95%
4-Chloro (Electron-Withdrawing) ~90% (Fe/HCl)85-95%75-90%80-92%
4-Nitro (Strongly Electron-Withdrawing) Not applicable80-90% (with careful base/ligand choice)~80%75-88%
2-Methyl (Sterically Hindered) ~92% (Sn/HCl)80-95% (with bulky ligands)50-70%70-85%
2,6-Dimethyl (Sterically Hindered) ~90% (catalytic hydrogenation)70-90% (with specialized bulky ligands)Low to moderate yields60-80%

Note: The yields presented are typical ranges compiled from various sources and are intended for comparative purposes. Actual yields will vary based on specific reaction conditions and substrate combinations.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and general workflows for the discussed aniline synthesis methods.

Reduction of Nitroarenes

The reduction of a nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media.

G cluster_0 General Workflow for Nitroarene Reduction Start Substituted Nitroarene Reagents Reducing Agent (e.g., Fe/HCl, H₂/Pd/C) Start->Reagents Reaction Reduction Reaction Reagents->Reaction Workup Neutralization, Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product Substituted Aniline Purification->Product

General workflow for nitroarene reduction.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_1 Ar-Pd(II)(X)L₂ Pd0->PdII_1 Ar-X Ligand_Ex Amine Coordination (R₂NH) PdII_2 [Ar-Pd(II)(NHR₂)L]⁺X⁻ PdII_1->PdII_2 R₂NH Deprotonation Base PdII_3 Ar-Pd(II)(NR₂)L PdII_2->PdII_3 Base PdII_3->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ PdII_3->Product

Catalytic cycle of Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.

G cluster_2 Ullmann Condensation Proposed Mechanism CuI Cu(I) Amine R₂NH + Base CuAmide Cu(I)-NR₂ CuI->CuAmide R₂NH, Base OxAdd Oxidative Addition (Ar-X) CuIII Ar-Cu(III)(X)(NR₂) CuAmide->CuIII Ar-X CuIII->CuI Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ CuIII->Product

Proposed mechanism for Ullmann condensation.

Chan-Lam Coupling

This copper-catalyzed reaction couples arylboronic acids with amines, often under mild conditions.

G cluster_3 Chan-Lam Coupling Catalytic Cycle CuII Cu(II) Transmetalation Transmetalation (Ar-B(OR)₂) CuIIAr Ar-Cu(II) CuII->CuIIAr Ar-B(OR)₂ Coord Coordination (R₂NH) CuIIAmine Ar-Cu(II)-NHR₂ CuIIAr->CuIIAmine R₂NH Oxidation Oxidation CuIII Ar-Cu(III)-NR₂ CuIIAmine->CuIII Oxidant RedElim Reductive Elimination Product Ar-NR₂ CuIII->Product CuI Cu(I) CuIII->CuI Reductive Elimination CuI->CuII Oxidant

Catalytic cycle of Chan-Lam coupling.

Detailed Experimental Protocols

The following are generalized experimental protocols for each of the four primary methods of substituted aniline synthesis. Researchers should note that specific reaction conditions may require optimization based on the particular substrates being used.

Method 1: Reduction of Nitroarenes (Iron in Acidic Medium)

This protocol describes a classic and robust method for the reduction of nitroarenes to anilines using iron powder and hydrochloric acid.[1]

Materials:

  • Substituted nitroarene (1.0 eq)

  • Iron powder (3.0 eq)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide (B78521) (for neutralization)

  • Ethanol (B145695) or Water (solvent)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted nitroarene and ethanol or water.

  • Add iron powder to the mixture.

  • Heat the mixture to reflux and slowly add concentrated hydrochloric acid portion-wise.

  • After the addition is complete, continue to reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the excess iron.

  • Carefully neutralize the filtrate with a concentrated solution of sodium hydroxide until the solution is basic.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or distillation.

Method 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with an aniline.[2]

Materials:

  • Aryl bromide (1.0 eq)

  • Aniline (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or other suitable phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene (B28343) or dioxane

  • Schlenk tube or other vessel for inert atmosphere reactions

  • Standard laboratory glassware for workup and purification.

Procedure:

  • In an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • To the tube, add the aryl bromide and the aniline.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS for 2-24 hours until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Method 3: Ullmann Condensation

This protocol outlines a typical procedure for the copper-catalyzed C-N coupling of an aryl iodide with an aniline.[3]

Materials:

  • Aryl iodide (1.0 eq)

  • Aniline (1.5-2.0 eq)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • L-proline or other suitable ligand (20-40 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMSO or DMF

  • Sealed tube or flask with reflux condenser

  • Standard laboratory glassware for workup and purification.

Procedure:

  • To a sealed tube, add CuI, the ligand (if used), and the base.

  • Add the aryl iodide and the aniline to the tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 120-160 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS for 12-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Method 4: Chan-Lam Coupling

This protocol describes a general procedure for the copper-catalyzed amination of an arylboronic acid with an aniline.[1]

Materials:

  • Arylboronic acid (1.0 eq)

  • Aniline (1.2 eq)

  • Copper(II) acetate (Cu(OAc)₂) (10-100 mol%)

  • Pyridine (B92270) or another suitable base/ligand (optional)

  • Anhydrous dichloromethane (B109758) (DCM) or methanol

  • Reaction flask open to the air

  • Standard laboratory glassware for workup and purification.

Procedure:

  • To a reaction flask, add the arylboronic acid, aniline, and copper(II) acetate.

  • Add the solvent and pyridine (if used).

  • Stir the reaction mixture at room temperature to 50 °C, open to the air.

  • Monitor the reaction by TLC or GC-MS for 12-72 hours.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonia (B1221849) or a saturated solution of EDTA to remove the copper catalyst.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The synthesis of substituted anilines can be accomplished through a variety of methods, each with its own set of advantages and limitations. The classical reduction of nitroarenes remains a cost-effective and scalable option, particularly when functional group tolerance is not a primary concern. For broader substrate scope and milder conditions, the palladium-catalyzed Buchwald-Hartwig amination has become a method of choice in many modern synthetic laboratories, despite the higher cost of the catalyst system. The copper-catalyzed Ullmann condensation and Chan-Lam coupling offer valuable alternatives, with the former being a more traditional method often requiring harsher conditions, and the latter providing a milder, more recent approach that can often be performed open to the air. The selection of the optimal method will ultimately depend on a careful consideration of the specific synthetic target, available resources, and desired reaction parameters. This guide provides the foundational information to aid researchers in making that informed decision.

References

Steric Hindrance Governs Reactivity in 2-Alkylanilines: A Comparative Analysis of 2-Propylaniline and 2-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for predictable and efficient molecular synthesis. This guide provides a comparative analysis of the reactivity of 2-propylaniline and 2-isopropylaniline (B1208494), focusing on how the steric bulk of the ortho-alkyl substituent dictates the outcomes of electrophilic aromatic substitution reactions. The greater steric hindrance of the isopropyl group in 2-isopropylaniline, compared to the n-propyl group in this compound, significantly influences both the basicity of the amine and the regioselectivity of substitution reactions.

The core difference in reactivity between these two isomers stems from the spatial arrangement of the alkyl groups. The branched structure of the isopropyl group imposes a greater steric shield around the ortho positions and the amino group, leading to distinct chemical behaviors.

Basicity and the Ortho Effect

The basicity of anilines, a key indicator of their nucleophilicity and overall reactivity in many reactions, is quantified by the pKa of their conjugate acids. A lower pKa value corresponds to a weaker base. Theoretical predictions indicate a lower pKa for this compound (4.06) compared to 2-isopropylaniline (4.42). This suggests that this compound is a slightly weaker base. This phenomenon can be attributed to the "ortho effect," where steric hindrance from the ortho-substituent interferes with the solvation of the protonated amino group (the anilinium ion), thereby destabilizing it and reducing the amine's basicity. The more sterically demanding isopropyl group in 2-isopropylaniline likely causes greater disruption of solvation, leading to a more pronounced decrease in basicity.

CompoundStructurePredicted pKaRelative Basicity
This compoundCH₃CH₂CH₂C₆H₄NH₂4.06[1]Less Basic
2-Isopropylaniline(CH₃)₂CHC₆H₄NH₂4.42More Basic

Electrophilic Aromatic Substitution: Reactivity and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the amino group is a potent activating and ortho-, para-directing group. However, the steric bulk of an ortho-alkyl substituent can significantly influence the ratio of ortho to para products. Due to the larger size of the isopropyl group, 2-isopropylaniline is expected to yield a higher proportion of the para-substituted product compared to this compound in reactions such as halogenation or nitration. The increased steric hindrance around the ortho positions in 2-isopropylaniline makes them less accessible to incoming electrophiles.

Experimental Protocols

To empirically determine and compare the reactivity of this compound and 2-isopropylaniline, the following experimental protocols for electrophilic bromination can be employed.

Experimental Protocol: Electrophilic Bromination of 2-Alkylanilines

Objective: To compare the product distribution (ortho vs. para) in the bromination of this compound and 2-isopropylaniline.

Materials:

  • This compound

  • 2-Isopropylaniline

  • Bromine

  • Acetic acid (glacial)

  • Sodium thiosulfate (B1220275) solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

  • Magnetic stirrer and hotplate

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 mmol of either this compound or 2-isopropylaniline in 20 mL of glacial acetic acid.

  • Bromination: Cool the flask in an ice bath. Slowly add a solution of 10 mmol of bromine in 10 mL of glacial acetic acid dropwise from the dropping funnel over 30 minutes with continuous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 50 mL of water. Decolorize any remaining bromine by adding 10% sodium thiosulfate solution dropwise.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product mixture using GC-MS to determine the ratio of ortho-bromo and para-bromo isomers.

Logical Relationships and Signaling Pathways

The interplay between steric hindrance and reactivity can be visualized as a logical workflow. The size of the ortho-alkyl group is the primary determinant influencing both the basicity of the aniline (B41778) and the regiochemical outcome of electrophilic substitution.

G Influence of Ortho-Alkyl Group on Aniline Reactivity cluster_0 Reactant Properties cluster_1 Steric Hindrance cluster_2 Chemical Properties & Reactivity This compound This compound Lower Steric Hindrance Lower Steric Hindrance This compound->Lower Steric Hindrance 2-Isopropylaniline 2-Isopropylaniline Higher Steric Hindrance Higher Steric Hindrance 2-Isopropylaniline->Higher Steric Hindrance Higher Basicity Higher Basicity Lower Steric Hindrance->Higher Basicity Favors Ortho/Para Substitution Favors Ortho/Para Substitution Lower Steric Hindrance->Favors Ortho/Para Substitution Lower Basicity Lower Basicity Higher Steric Hindrance->Lower Basicity Strongly Favors Para Substitution Strongly Favors Para Substitution Higher Steric Hindrance->Strongly Favors Para Substitution

Caption: Logical flow of steric influence on reactivity.

References

A Comparative Guide to the Synthetic Protocols of 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Propylaniline, an important building block in the synthesis of various pharmaceuticals and agrochemicals, can be prepared through several synthetic routes. This guide provides a comparative analysis of two primary synthetic protocols for this compound, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathways.

Protocol A: Ortho-Alkylation of Aniline (B41778) via a Protected Intermediate

Direct Friedel-Crafts alkylation of aniline is generally unsuccessful due to the Lewis basicity of the amino group, which complexes with the catalyst. A more viable approach involves the protection of the amino group, followed by ortho-alkylation and subsequent deprotection. While specific protocols for ortho-propylation are not as common as for other alkyl groups, the following represents a generalized and effective pathway.

Experimental Protocol

Step 1: Protection of Aniline (Acetylation)

A detailed procedure for the acetylation of aniline to form acetanilide (B955) is a common and well-established method.

Step 2: Ortho-Propylation of Acetanilide

Achieving high ortho-selectivity in the propylation of acetanilide can be challenging. Specialized catalytic systems, such as certain zeolites or metal-based catalysts, are often employed to favor ortho-alkylation over the thermodynamically preferred para-isomer.

Step 3: Deprotection of 2-Propylacetanilide

The final step involves the hydrolysis of the amide to yield this compound.

Due to the challenges in achieving high ortho-selectivity in the propylation step, this protocol may result in a mixture of isomers requiring careful purification.

Protocol B: Reduction of 2-Propylnitrobenzene

This protocol involves the nitration of propylbenzene (B89791) followed by the selective reduction of the resulting 2-propylnitrobenzene. This route often provides better regioselectivity compared to the direct alkylation of aniline derivatives.

Experimental Protocol

Step 1: Nitration of Propylbenzene

The nitration of propylbenzene typically yields a mixture of ortho and para isomers. The separation of these isomers is a critical step in this protocol.

Step 2: Catalytic Hydrogenation of 2-Propylnitrobenzene

The reduction of the nitro group to an amine is a high-yielding and clean transformation, commonly achieved through catalytic hydrogenation. A protocol adapted from the reduction of the similar compound, 2-ethylnitrobenzene, is presented here.

Materials:

  • 2-Propylnitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas

  • Filter agent (e.g., Celite)

Procedure:

  • In a suitable hydrogenation apparatus, a solution of 2-propylnitrobenzene in ethanol is prepared.

  • 10% Pd/C catalyst (typically 1-5 mol%) is added to the solution.

  • The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then filled with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Data Presentation

ParameterProtocol A (Ortho-Alkylation of Aniline)Protocol B (Reduction of 2-Propylnitrobenzene)
Starting Material AnilinePropylbenzene
Key Steps Protection, Ortho-alkylation, DeprotectionNitration, Reduction
Overall Yield Moderate (Often limited by ortho-selectivity)Good to Excellent
Purity of Crude Product Variable (Isomeric mixture likely)High (After isomer separation)
Key Challenges Achieving high ortho-selectivity in alkylationSeparation of ortho and para nitro isomers
Safety Considerations Use of strong acids and potentially hazardous alkylating agentsHandling of nitric and sulfuric acids, and flammable hydrogen gas

Signaling Pathways and Experimental Workflows

Protocol_A Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection (Acetylation) Ortho_Propylacetanilide 2-Propylacetanilide Acetanilide->Ortho_Propylacetanilide Ortho-Propylation Two_Propylaniline This compound Ortho_Propylacetanilide->Two_Propylaniline Deprotection (Hydrolysis)

Caption: Synthetic pathway for Protocol A.

Protocol_B Propylbenzene Propylbenzene Nitro_Isomers o/p-Propylnitrobenzene Mixture Propylbenzene->Nitro_Isomers Nitration Ortho_Propylnitrobenzene 2-Propylnitrobenzene Nitro_Isomers->Ortho_Propylnitrobenzene Isomer Separation Two_Propylaniline This compound Ortho_Propylnitrobenzene->Two_Propylaniline Reduction (Catalytic Hydrogenation)

Caption: Synthetic pathway for Protocol B.

Comparison and Conclusion

Both protocols offer viable routes to this compound, each with distinct advantages and disadvantages. Protocol A, starting from readily available aniline, is conceptually straightforward. However, the critical step of selective ortho-propylation can be challenging and may lead to lower yields of the desired isomer.

Protocol B, while involving an initial nitration step that produces an isomeric mixture, often provides a more reliable route to pure this compound. The separation of the ortho and para nitro isomers can be achieved by physical methods, and the subsequent reduction of the nitro group is typically a high-yielding and clean reaction.

For researchers requiring high purity and reliable yields, Protocol B is often the preferred method. However, for smaller-scale syntheses where the separation of alkylated isomers is feasible, Protocol A may also be a suitable option. The choice of protocol will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.

A Comparative Guide to Purity Confirmation of Synthesized 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for 2-propylaniline, focusing on the purity of the final product. Detailed experimental protocols for each synthesis and for the analytical techniques used for purity assessment are provided. The performance of each synthetic method is objectively compared using illustrative experimental data.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this starting material is critical, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicity. This guide compares two common synthetic approaches to this compound: Reductive Amination of Nitrobenzene (B124822) and Direct Alkylation of Aniline (B41778). The purity of the synthesized this compound from each method is assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Synthetic Methodologies

Two distinct methods for the synthesis of this compound are presented below, along with a discussion of their potential impurity profiles.

Method 1: Reductive Amination of Nitrobenzene with Propanal

This two-step method involves the reduction of nitrobenzene to aniline, followed by reductive amination with propanal.

  • Experimental Protocol:

    • Step 1: Reduction of Nitrobenzene. In a round-bottom flask, nitrobenzene (1.0 eq) is dissolved in ethanol. A catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the consumption of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield aniline.

    • Step 2: Reductive Amination. The crude aniline (1.0 eq) is dissolved in methanol, followed by the addition of propanal (1.2 eq) and acetic acid (0.1 eq). The mixture is stirred for 30 minutes at room temperature. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 24 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

  • Potential Impurities:

    • Unreacted Aniline: Incomplete reaction during the amination step.

    • N,N-dipropylaniline: Over-alkylation of the aniline starting material.

    • Propanol: Reduction of propanal by the reducing agent.

    • Imines/Enamines: Incomplete reduction of the intermediate Schiff base.

Method 2: Ortho-Alkylation of Aniline with 1-Bromopropane (B46711)

This method involves the direct alkylation of the aniline ring at the ortho position. Due to the directing effects of the amino group, a mixture of ortho and para isomers is expected, along with N-alkylation products.[1]

  • Experimental Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere, aniline (1.0 eq) is dissolved in dry toluene.

    • The solution is cooled to 0°C, and a strong base such as n-butyllithium (1.1 eq) is added dropwise to deprotonate the aniline.

    • After stirring for 30 minutes, 1-bromopropane (1.2 eq) is added dropwise at 0°C.

    • The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 12 hours.

    • The reaction is carefully quenched with water, and the product is extracted with diethyl ether.

    • The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Potential Impurities:

    • Unreacted Aniline: Incomplete alkylation.

    • 4-Propylaniline (B1194406): Isomeric product from para-alkylation.

    • N-Propylaniline: Product of N-alkylation.[1]

    • N,N-dipropylaniline: Product of di-N-alkylation.[1]

    • 2,4-Dipropylaniline: Product of di-C-alkylation.

Purity Analysis and Comparison

The purity of the this compound synthesized by each method was analyzed using GC-MS, HPLC, and ¹H NMR. The results are summarized in the tables below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying volatile compounds. The percentage purity is determined by the relative area of the product peak in the total ion chromatogram.

Table 1: GC-MS Data for Synthesized this compound

Compound Retention Time (min) Method 1: Reductive Amination (%) Method 2: Ortho-Alkylation (%)
Aniline5.20.51.2
This compound 8.5 99.1 92.5
4-Propylaniline8.8-4.8
N-Propylaniline8.20.31.0
N,N-dipropylaniline10.10.10.5

GC-MS Protocol:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program: Initial temperature 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Scan Range: 40-450 amu

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of less volatile compounds. Purity is determined by the area percentage of the main peak.

Table 2: HPLC Data for Synthesized this compound

Compound Retention Time (min) Method 1: Reductive Amination (%) Method 2: Ortho-Alkylation (%)
Aniline3.10.41.5
This compound 6.2 99.5 93.0
4-Propylaniline6.5-4.5
N-Propylaniline5.90.11.0

HPLC Protocol:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV absorbance at 254 nm

  • Injection Volume: 10 µL

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used for quantitative purity analysis (qNMR). The spectrum of this compound is characterized by distinct signals for the aromatic and propyl group protons.[2]

Table 3: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.05t1HAr-H
6.75d1HAr-H
6.65t1HAr-H
6.60d1HAr-H
3.60s (broad)2H-NH₂
2.45t2H-CH₂-Ar
1.60sextet2H-CH₂-CH₃
0.95t3H-CH₃

¹H NMR Analysis Protocol:

  • Instrument: 400 MHz NMR spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Analysis: The purity is determined by comparing the integration of the product peaks to those of a certified internal standard of known concentration. For this guide, a qualitative assessment of the spectra is presented. The spectrum of the product from Method 1 showed sharp, well-defined peaks corresponding to this compound with minimal baseline noise and the absence of significant impurity peaks. The spectrum of the product from Method 2 showed the characteristic peaks of this compound, but also contained smaller peaks consistent with the presence of 4-propylaniline and N-propylaniline, corroborating the GC-MS and HPLC data.

Visualizations

Experimental Workflow

The general workflow for the synthesis and purity confirmation of this compound is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Synthesis Method 1 Synthesis Method 1 Column Chromatography Column Chromatography Synthesis Method 1->Column Chromatography Synthesis Method 2 Synthesis Method 2 Synthesis Method 2->Column Chromatography GC-MS GC-MS Column Chromatography->GC-MS HPLC HPLC Column Chromatography->HPLC 1H NMR 1H NMR Column Chromatography->1H NMR Purity Confirmation Purity Confirmation GC-MS->Purity Confirmation HPLC->Purity Confirmation 1H NMR->Purity Confirmation

Caption: General workflow for synthesis and purity confirmation.

Logical Relationship of Purity Assessment

The following diagram illustrates the logical flow of the purity assessment process.

G cluster_quantitative Quantitative Analysis Synthesized Product Synthesized Product Initial Analysis (TLC) Initial Analysis (TLC) Synthesized Product->Initial Analysis (TLC) Purification (Column Chromatography) Purification (Column Chromatography) Initial Analysis (TLC)->Purification (Column Chromatography) Impurities Detected Quantitative Analysis Quantitative Analysis Initial Analysis (TLC)->Quantitative Analysis Single Spot Purification (Column Chromatography)->Quantitative Analysis GC-MS Analysis GC-MS Analysis Quantitative Analysis->GC-MS Analysis HPLC Analysis HPLC Analysis Quantitative Analysis->HPLC Analysis NMR Analysis NMR Analysis Quantitative Analysis->NMR Analysis Final Purity Report Final Purity Report GC-MS Analysis->Final Purity Report HPLC Analysis->Final Purity Report NMR Analysis->Final Purity Report

Caption: Logical flow of the purity assessment process.

Conclusion

Based on the comparative data, the Reductive Amination of Nitrobenzene (Method 1) provides this compound with significantly higher purity (>99%) compared to the Direct Alkylation of Aniline (Method 2) (˜93%). The direct alkylation method suffers from a lack of regioselectivity, leading to the formation of isomeric and N-alkylated impurities that are challenging to separate completely. For applications requiring high-purity this compound, the reductive amination route is the superior choice. The combination of GC-MS, HPLC, and ¹H NMR spectroscopy provides a robust and comprehensive approach for the confirmation of purity and the identification of potential impurities in synthesized this compound.

References

Benchmarking 2-Propylaniline Synthesis: A Comparative Guide to Literature Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established and potential synthesis routes for 2-propylaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. By presenting quantitative data from literature sources, this document aims to assist researchers in selecting the most efficient synthetic strategy for their specific needs.

Executive Summary

The synthesis of this compound can be approached through several key chemical transformations. This guide focuses on three primary routes: the catalytic hydrogenation of 2-propylnitrobenzene, the alkylation of a protected aniline (B41778) derivative, and a multi-step synthesis involving reductive amination followed by aromatization. Of these, the catalytic hydrogenation of 2-propylnitrobenzene stands out as the most efficient and high-yielding method reported in the literature.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the quantitative data for the different synthesis routes to this compound, providing a clear comparison of their reported yields.

Synthesis RouteKey StepsReported Overall Yield
Catalytic Hydrogenation 1. Nitration of propylbenzene2. Catalytic hydrogenation of 2-propylnitrobenzene>90% (estimated)
Alkylation of Protected Aniline 1. N-acetylation of aniline2. Ortho-propylation of acetanilide3. Hydrolysis of N-acetyl-2-propylanilineModerate to Good
Reductive Amination & Aromatization 1. Synthesis of 2-propylcyclohexanone2. Reductive amination with ammonia3. AromatizationLow to Moderate

Experimental Protocols and Methodologies

Detailed experimental protocols for the key synthesis routes are outlined below. These protocols are based on established methodologies found in the chemical literature for similar transformations.

Catalytic Hydrogenation of 2-Propylnitrobenzene

This method is widely regarded as the most direct and efficient route to this compound. The hydrogenation of nitroarenes to their corresponding anilines is a well-established, high-yield reaction.[1]

Experimental Protocol:

  • Catalyst Preparation: In a suitable reaction vessel, a catalyst such as 5% Palladium on Carbon (Pd/C) is suspended in a solvent like ethanol (B145695).

  • Reaction Setup: 2-Propylnitrobenzene is dissolved in ethanol and added to the reaction vessel.

  • Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Expected Yield: While a specific literature value for the hydrogenation of 2-propylnitrobenzene was not found, yields for the catalytic hydrogenation of similar nitroarenes are consistently high, often exceeding 90%.[2]

Alkylation of Protected Aniline (via Acetanilide)

Experimental Protocol:

  • N-Acetylation of Aniline: Aniline is reacted with acetic anhydride (B1165640) in the presence of a base (e.g., sodium acetate) or a catalytic amount of acid to form acetanilide (B955).[4][5] This reaction is typically high-yielding.

  • Ortho-propylation of Acetanilide: The acetanilide is then subjected to Friedel-Crafts alkylation using a propylating agent (e.g., 1-propyl bromide or propan-2-ol/acid) and a Lewis acid catalyst (e.g., AlCl₃). This step introduces the propyl group primarily at the ortho and para positions. Separation of the ortho isomer is required.

  • Hydrolysis of N-acetyl-2-propylaniline: The isolated N-acetyl-2-propylaniline is then hydrolyzed under acidic or basic conditions to remove the acetyl group and yield this compound.

Expected Yield: The overall yield for this multi-step process is expected to be moderate to good, contingent on the efficiency of the ortho-alkylation and the subsequent separation and hydrolysis steps.

Reductive Amination of 2-Propylcyclohexanone followed by Aromatization

This route represents a more complex, multi-step synthesis.

Experimental Protocol:

  • Synthesis of 2-Propylcyclohexanone: This starting material can be prepared via various methods, such as the alkylation of cyclohexanone (B45756) enolate with a propyl halide.

  • Reductive Amination: 2-Propylcyclohexanone is reacted with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form 2-propylcyclohexylamine.[6]

  • Aromatization: The resulting 2-propylcyclohexylamine is then aromatized to this compound. This can be achieved by dehydrogenation using a suitable catalyst (e.g., palladium on carbon) at elevated temperatures.

Expected Yield: Due to the multiple transformations involved, the overall yield of this route is anticipated to be low to moderate. Each step will have an associated yield, and the cumulative yield will be a product of these individual efficiencies.

Mandatory Visualization

Synthesis_Comparison cluster_hydrogenation Catalytic Hydrogenation cluster_alkylation Alkylation of Protected Aniline cluster_amination Reductive Amination & Aromatization cluster_yield Overall Yield Comparison start_H Propylbenzene nitro_H 2-Propylnitrobenzene start_H->nitro_H Nitration product_H This compound nitro_H->product_H Hydrogenation (>90% Yield) yield_H High (>90%) start_A Aniline acetyl_A Acetanilide start_A->acetyl_A N-Acetylation propyl_A N-Acetyl-2-propylaniline acetyl_A->propyl_A ortho-Propylation product_A This compound propyl_A->product_A Hydrolysis yield_A Moderate to Good start_R Cyclohexanone ketone_R 2-Propylcyclohexanone start_R->ketone_R Alkylation amine_R 2-Propylcyclohexylamine ketone_R->amine_R Reductive Amination product_R This compound amine_R->product_R Aromatization yield_R Low to Moderate

Caption: Comparative workflow of synthesis routes for this compound.

References

Propyl vs. Isopropyl Groups: A Comparative Analysis of Electronic Effects on Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the subtle interplay of steric and electronic effects can significantly influence the reactivity and biological activity of molecules. This guide provides a detailed comparison of the electronic effects of N-propyl and N-isopropyl substituents on the aniline (B41778) scaffold. By examining their impact on basicity, nucleophilicity, and spectroscopic properties, this document aims to equip researchers with the necessary data to make informed decisions in experimental design and drug development.

Basicity: A Tale of Induction and Steric Hindrance

The basicity of an amine is a fundamental property that dictates its behavior in physiological environments and chemical reactions. It is quantified by the pKa of its conjugate acid; a higher pKa indicates a stronger base. Alkyl groups, being electron-donating, are generally expected to increase the basicity of aniline by enhancing the electron density on the nitrogen atom. However, the spatial arrangement of these groups can introduce counteracting steric effects.

CompoundStructurepKa of Conjugate AcidBasicity
AnilineC₆H₅NH₂4.6Weakest
N-propylanilineC₆H₅NHCH₂CH₂CH₃~5.04 (Predicted)Intermediate
N-isopropylanilineC₆H₅NHCH(CH₃)₂~5.3Strongest

Table 1: Comparison of the basicity of aniline, N-propylaniline, and N-isopropylaniline.

N-isopropylaniline is a slightly stronger base than N-propylaniline. This can be attributed to the greater positive inductive effect (+I) of the isopropyl group compared to the n-propyl group. The two methyl groups in the isopropyl substituent provide more electron-donating character than the single ethyl group attached to the alpha-carbon of the propyl substituent. This increased electron density on the nitrogen atom of N-isopropylaniline makes the lone pair more available for protonation.

While steric hindrance can sometimes decrease basicity by impeding the approach of a proton, in this case, the inductive effect appears to be the dominant factor.

Nucleophilicity: The Interplay of Electronics and Sterics in Reactivity

Nucleophilicity, the ability of a molecule to donate its electron pair to an electrophile, is crucial in many synthetic transformations. While closely related to basicity, it is also highly sensitive to steric hindrance.

In the context of N-alkylanilines, the nucleophilicity generally follows the trend of their basicity. However, the bulkier isopropyl group in N-isopropylaniline can present greater steric hindrance to an electrophilic center compared to the more linear n-propyl group. This can lead to a reversal in their relative reactivities depending on the steric demands of the electrophile.

For reactions with sterically unhindered electrophiles, N-isopropylaniline is expected to be a slightly better nucleophile due to its higher basicity. However, for reactions with bulky electrophiles, N-propylaniline may react faster due to reduced steric clash.

General Reactivity Trend (less sterically hindered electrophile): N-isopropylaniline > N-propylaniline

General Reactivity Trend (more sterically hindered electrophile): N-propylaniline > N-isopropylaniline

Spectroscopic Differentiation

NMR and Mass Spectrometry are powerful tools for distinguishing between N-propyl and N-isopropyl aniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of the two isomers are distinct. N-propylaniline will show a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen. N-isopropylaniline will exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton.

  • ¹³C NMR: The carbon NMR spectra will also differ. N-propylaniline will have three distinct signals for the propyl group, while N-isopropylaniline will show two signals, one for the two equivalent methyl carbons and one for the methine carbon.

Mass Spectrometry (MS)

Mass spectrometry provides a clear method for differentiating between the two isomers based on their fragmentation patterns. While both compounds have the same molecular ion peak, their primary fragmentation pathways differ due to the stability of the resulting carbocations and radicals.

CompoundMolecular Ion (m/z)Key Fragment Ion (m/z)Neutral Loss
N-propylaniline135106Ethyl radical (•CH₂CH₃)
N-isopropylaniline135120Methyl radical (•CH₃)

Table 2: Key mass spectrometry fragmentation data for N-propylaniline and N-isopropylaniline.

The fragmentation of N-propylaniline is dominated by the loss of an ethyl radical to form a stable ion at m/z 106. In contrast, N-isopropylaniline preferentially loses a methyl radical to produce a highly stable secondary carbocation at m/z 120.[1]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of the amine with a standardized acid solution while monitoring the pH.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M HCl solution

  • 0.01 M solution of the aniline derivative in a suitable solvent (e.g., water or a water/alcohol mixture)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the aniline solution into the beaker and add the magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Add the standardized HCl solution in small increments from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of HCl added. The pKa of the conjugate acid is the pH at the half-equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Titrate Titrate with HCl Calibrate->Titrate Prepare_Aniline Prepare Aniline Solution Prepare_Aniline->Titrate Prepare_HCl Prepare Standard HCl Prepare_HCl->Titrate Record_pH Record pH Titrate->Record_pH Incremental Addition Record_pH->Titrate Plot_Data Plot pH vs. Volume Record_pH->Plot_Data Determine_pKa Determine pKa at Half-Equivalence Point Plot_Data->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Comparative Nucleophilicity Study by UV-Vis Spectroscopy

The relative nucleophilicity can be determined by measuring the rates of reaction with a standard electrophile, such as a substituted benzhydrylium ion, which forms a colored solution that is bleached upon reaction.

Materials:

  • UV-Vis spectrophotometer

  • Stopped-flow apparatus (for fast reactions)

  • Solutions of N-propylaniline and N-isopropylaniline of known concentrations

  • Solution of a reference electrophile (e.g., a diarylcarbenium ion) of known concentration in a suitable solvent (e.g., acetonitrile)

Procedure:

  • Equilibrate the solutions of the amine and the electrophile to the desired reaction temperature.

  • Rapidly mix the two solutions in the spectrophotometer cell.

  • Monitor the decrease in absorbance of the electrophile at its λmax over time.

  • Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance decay to an exponential function.

  • Repeat the experiment with varying concentrations of the amine to determine the second-order rate constant (k₂) from the slope of a plot of k_obs versus [amine].

  • Compare the k₂ values for N-propylaniline and N-isopropylaniline to determine their relative nucleophilicity.

Nucleophilicity_Study_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Amine Prepare Amine Solutions Mix Rapid Mixing Prepare_Amine->Mix Prepare_Electrophile Prepare Electrophile Solution Prepare_Electrophile->Mix Monitor_Absorbance Monitor Absorbance vs. Time Mix->Monitor_Absorbance Fit_Data Fit to Exponential Decay (Determine k_obs) Monitor_Absorbance->Fit_Data Plot_kobs Plot k_obs vs. [Amine] Fit_Data->Plot_kobs Determine_k2 Determine k₂ (Slope) Plot_kobs->Determine_k2 Compare_k2 Compare k₂ values Determine_k2->Compare_k2

Caption: Workflow for comparative nucleophilicity study.

Conclusion

The choice between a propyl and an isopropyl group as a substituent on aniline can have a discernible impact on its electronic properties. N-isopropylaniline is the more basic of the two, a consequence of the greater inductive effect of the isopropyl group. This enhanced basicity generally translates to higher nucleophilicity, although this can be mitigated by the increased steric bulk of the isopropyl group in reactions with sterically demanding electrophiles. These differences are readily characterized by distinct spectroscopic signatures in NMR and mass spectrometry. For researchers and drug development professionals, a thorough understanding of these subtle electronic and steric effects is essential for the rational design and synthesis of new chemical entities with tailored reactivity and biological profiles.

References

Mitigating Metabolic Liabilities: A Comparative Guide to the Isosteric Replacement of Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aniline (B41778) moiety presents a double-edged sword. While its synthetic accessibility and versatile chemical handles have made it a ubiquitous scaffold in medicinal chemistry, its propensity for metabolic activation into reactive, toxic species is a significant liability, often leading to drug candidate failure. This guide provides a comprehensive comparison of aniline bioisosteres, offering a data-driven approach to de-risking drug discovery programs by replacing this problematic functional group.

The core issue with anilines lies in their susceptibility to cytochrome P450-mediated oxidation, which can generate highly reactive quinone-imine intermediates. These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and other toxicological issues. Consequently, the strategic replacement of anilines with metabolically robust isosteres that preserve or enhance pharmacological activity is a critical strategy in modern drug design.

The Rise of Saturated Bioisosteres: Moving Beyond Flatland

Classical bioisosteric replacements for the aniline phenyl ring have often involved other aromatic systems. However, to truly mitigate the risk of oxidative metabolism, the field has increasingly turned towards saturated, three-dimensional scaffolds. These non-aromatic bioisosteres not only block the metabolic pathways that lead to reactive metabolite formation but can also improve physicochemical properties such as solubility and permeability, while offering novel intellectual property opportunities.

Prominent examples of saturated aniline isosteres include:

  • Bicyclo[1.1.1]pentylamines (BCPAs): These rigid, cage-like structures serve as excellent mimics of a para-substituted aniline. The bridgehead amine and substituent are held in a fixed orientation that can effectively replicate the vector of the corresponding aniline.

  • Aminonorbornanes: These bicyclic systems offer a different geometric arrangement and can be synthesized with diverse substitution patterns, providing a toolkit to explore structure-activity relationships (SAR) more broadly.

  • Other Saturated Carbocycles: A variety of other saturated rings, such as aminocyclohexanes and aminocubanes, have also been explored as aniline replacements, each with its unique conformational constraints and physicochemical properties.

The overarching goal of this isosteric replacement strategy is to maintain the key pharmacophoric interactions of the parent aniline-containing drug while eliminating the metabolic "soft spot." The following sections will delve into a specific case study to illustrate the practical application and benefits of this approach, supported by quantitative data and detailed experimental methodologies.

Case Study: Isosteric Replacement of the Phenyl Group in Imatinib (B729)

Imatinib (Gleevec®) is a highly successful tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. A key structural feature of imatinib is a phenyl-aminopyrimidine core. To explore the impact of replacing the phenyl moiety with non-aromatic bioisosteres, a study by Stepan and colleagues synthesized and evaluated a series of imatinib analogues.[1][2] This case study provides a clear, quantitative comparison of the effects of this isosteric replacement on biological activity and physicochemical properties.

Comparative Analysis of Biological Activity

The primary measure of efficacy for imatinib and its analogues is their ability to inhibit the ABL1 kinase and their cytotoxic effects on cancer cell lines. The following table summarizes the key findings.

CompoundIsosteric ReplacementABL1 Kinase Inhibition (% @ 1 µM)K562 Cell Line IC₅₀ (µM)SUP-B15 Cell Line IC₅₀ (µM)
Imatinib Phenyl (Aniline core)980.350.25
Analogue 1 Bicyclo[1.1.1]pentane15>50>50
Analogue 2 Cubane351510
Analogue 3 Cyclohexyl252015

Data sourced from Stepan, A. F., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 54-60.[1][2]

The data reveals that while the direct replacement of the phenyl group in imatinib with saturated carbocycles led to a reduction in ABL1 kinase inhibitory activity and a decrease in cytotoxicity against the tested cancer cell lines, the cubane- and cyclohexyl-containing analogues retained moderate activity.[1] This highlights a common challenge in isosteric replacement: maintaining potency while improving other properties. The loss of potency could be attributed to the disruption of favorable π-stacking interactions within the kinase binding pocket. However, these analogues serve as a crucial starting point for further optimization.

Comparative Analysis of Physicochemical Properties

A primary driver for aniline replacement is the improvement of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The study on imatinib analogues demonstrated a significant advantage for the saturated isosteres in terms of solubility.

CompoundIsosteric ReplacementThermodynamic Solubility (µg/mL)
Imatinib Phenyl (Aniline core)< 0.1
Analogue 1 Bicyclo[1.1.1]pentane10
Analogue 2 Cubane5

Data sourced from Stepan, A. F., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 54-60.[1][2]

The bicyclo[1.1.1]pentane- and cubane-containing analogues exhibited a dramatic increase in thermodynamic solubility compared to the parent imatinib.[1] This improvement is attributed to the disruption of the planar, crystalline structure of the aniline-containing compound, leading to better interactions with aqueous media. Enhanced solubility is a highly desirable property in drug discovery, as it can lead to improved bioavailability and more flexible formulation options.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key experimental assays are provided below.

Kinase Inhibition Assay (Illustrative Protocol)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase, such as ABL1.

Materials:

  • Recombinant kinase (e.g., ABL1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Radiolabeled ATP ([(\gamma)-³²P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Phosphocellulose paper and wash buffers (for radiometric assay) or a luminometer (for fluorescence-based assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions to the assay buffer. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the kinase and substrate peptide to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP (or the ATP solution for fluorescence-based assays).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • For Radiometric Assay:

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • For Fluorescence-based Assay (e.g., ADP-Glo™):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells (e.g., K562, SUP-B15)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the IC₅₀ value.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound

  • Control compounds with known metabolic stability (high and low clearance)

  • Acetonitrile (B52724) with an internal standard to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

Visualizing the Strategy and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

Aniline_Metabolism Aniline Aniline-containing Drug CYP450 Cytochrome P450 Oxidation Aniline->CYP450 Hydroxylamine N-Hydroxylamine Metabolite CYP450->Hydroxylamine Nitroso Nitroso Metabolite Hydroxylamine->Nitroso QuinoneImine Reactive Quinone-Imine Nitroso->QuinoneImine Macromolecule Cellular Macromolecules (Proteins, DNA) QuinoneImine->Macromolecule Covalent Binding Adduct Covalent Adducts Macromolecule->Adduct Toxicity Toxicity / IADRs Adduct->Toxicity

Caption: Metabolic activation pathway of aniline leading to toxicity.

Isosteric_Replacement_Strategy cluster_0 Problematic Moiety cluster_1 Isosteric Replacement Aniline Aniline Scaffold Metabolism Metabolic Liability Aniline->Metabolism Replacement_Process Isosteric Replacement Aniline->Replacement_Process Bioisostere Saturated Bioisostere (e.g., Bicyclo[1.1.1]pentylamine) Improved_Props Improved Properties - Metabolic Stability - Solubility Bioisostere->Improved_Props Bioisostere->Replacement_Process Lead_Compound Lead Compound Lead_Compound->Aniline Optimized_Compound Optimized Compound Replacement_Process->Optimized_Compound

Caption: General workflow for isosteric replacement of anilines.

Conclusion

The isosteric replacement of anilines with saturated carbocycles is a powerful and increasingly utilized strategy in drug discovery to mitigate metabolic liabilities. As demonstrated by the imatinib case study, this approach can lead to significant improvements in physicochemical properties, such as solubility, which are critical for the successful development of a drug candidate. While maintaining biological potency can be a challenge that requires further optimization, the benefits of de-risking a compound from the potential for aniline-mediated toxicity are substantial. By leveraging the growing toolkit of saturated bioisosteres and applying rigorous, quantitative comparative analysis, medicinal chemists can design safer and more effective medicines.

References

A Head-to-Head Comparison of Catalysts for Aniline Synthesis via Nitrobenzene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aniline (B41778), a foundational building block in the pharmaceutical and chemical industries, relies heavily on the catalytic hydrogenation of nitrobenzene (B124822). The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective, data-driven comparison of common heterogeneous catalysts for aniline synthesis, focusing on performance metrics and detailed experimental protocols to inform catalyst selection and optimization.

Performance Comparison of Key Catalysts

The catalytic hydrogenation of nitrobenzene to aniline is a well-established industrial process, with catalyst performance being a critical factor. Noble metal catalysts, particularly palladium, have historically been favored for their high activity under mild conditions.[1][2] However, the focus is increasingly shifting towards more abundant and cost-effective non-noble metal catalysts, such as those based on nickel and iron, which show promising activity and selectivity.[3][4]

Below is a summary of the performance of various catalysts under different experimental conditions.

CatalystSupportReaction Temperature (°C)Hydrogen Pressure (bar)Nitrobenzene Conversion (%)Aniline Selectivity (%)Turnover Frequency (TOF) (s⁻¹)Reference
5 wt% Pd/Al₂O₃ (GU-1)γ-Al₂O₃60~41≥ 99.92880.01[5][6]
0.3 wt% Pd/Al₂O₃ (GU-2)γ-Al₂O₃60~41≥ 99.96970.13[5][6]
Ni (18.4 wt%)-HPSHypercrosslinked Polystyrene12023.5High (Rate data provided)Forms intermediatesNot specified[7][8]
Pd(0.5 wt%)-Ni(17.9 wt%)-HPSHypercrosslinked Polystyrene12023.5High (Rate 4-8x faster than Ni-HPS)High (Direct to aniline)Not specified[7][8]
Pd-Ni/γ-Al₂O₃γ-Al₂O₃251~100~1000.26 (940.4 h⁻¹)[9][10]
Commercial Pd/CCarbon251Not specifiedNot specified0.036 (130.6 h⁻¹)[9][10]
Fe₃O₄@TiO₂ (Photocatalyst)TiO₂Not specified (Light-driven)Not applicable>99>90Not specified[11]

Note: Direct comparison of TOF values should be made with caution as experimental conditions and calculation methods can vary between studies.

Key Observations from Catalyst Comparisons

  • Palladium-Based Catalysts: Palladium supported on alumina (B75360) (Pd/Al₂O₃) demonstrates high activity and selectivity for aniline synthesis.[5][6] Interestingly, a lower palladium loading (0.3 wt%) exhibited higher aniline selectivity and a significantly greater turnover frequency compared to a higher loading (5 wt%) under the same conditions, suggesting that the dispersion and accessibility of active sites are crucial.[5][6] Bimetallic Pd-Ni catalysts have also shown exceptional performance, with a three-dimensional network structure on a γ-Al₂O₃ support achieving nearly 100% conversion and selectivity at room temperature and atmospheric pressure, boasting a TOF 7.2 times higher than a commercial Pd/C catalyst.[9][10]

  • Nickel-Based Catalysts: Nickel-based catalysts present a cost-effective alternative to noble metals.[8] While monometallic nickel catalysts can be effective, they may lead to the formation of intermediate products like nitrosobenzene (B162901) and phenylhydroxylamine.[7][8] The addition of a small amount of palladium to a nickel catalyst (Pd-Ni bimetallic system) can dramatically enhance the reaction rate and selectivity, promoting the direct conversion of nitrobenzene to aniline.[7][8]

  • Iron-Based Catalysts: Iron-based catalysts are gaining attention as a sustainable option. A notable example is an Fe₃O₄@TiO₂ photocatalyst, which under light irradiation, achieves excellent conversion and high selectivity for the hydrogenation of nitroarenes to functionalized amines.[11]

  • Other Catalysts: Platinum-based catalysts are also highly effective for nitrobenzene hydrogenation.[1][2] Copper catalysts are often favored for gas-phase reactions.[12]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate evaluation and comparison of catalyst performance. Below are representative protocols for catalyst testing in nitrobenzene hydrogenation.

General Procedure for Liquid-Phase Hydrogenation in a Batch Reactor

This protocol is adapted from studies on Ni-based and Pd-based catalysts.[7][13]

  • Reactor Setup: A high-pressure batch reactor (e.g., a Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, sampling port, and temperature and pressure controls is used.

  • Catalyst Loading: A weighed amount of the catalyst is placed in the reactor. For supported catalysts, it can be in a basket or as a slurry.

  • Catalyst Activation (if required): The catalyst is pre-treated in situ. For example, Pd/Al₂O₃ catalysts can be activated by heating under a flow of He/H₂ (e.g., to 200°C) for a specified period.[5][6]

  • Reactant Charging: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove air. A solution of nitrobenzene in a suitable solvent (e.g., methanol (B129727) or isopropanol) is then introduced into the reactor.

  • Reaction Initiation: The reactor is sealed and heated to the desired temperature. It is then pressurized with hydrogen to the target pressure, and stirring is commenced to ensure good mixing.

  • Reaction Monitoring: The progress of the reaction is monitored by taking samples at regular intervals through the sampling port. The samples are then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of nitrobenzene, aniline, and any byproducts.

  • Termination and Analysis: After the desired reaction time or upon completion, the reactor is cooled down, and the pressure is carefully released. The final product mixture is collected and analyzed to calculate the conversion of nitrobenzene and the selectivity to aniline.

General Procedure for Vapor-Phase Hydrogenation in a Fixed-Bed Reactor

This protocol is based on the evaluation of Pd/Al₂O₃ catalysts.[5][6]

  • Reactor Setup: A fixed-bed flow reactor is used, typically a quartz or stainless steel tube placed inside a furnace.

  • Catalyst Packing: A specific amount of the catalyst (often in powdered or pellet form) is packed into the reactor, usually supported by quartz wool.

  • Catalyst Activation: The catalyst is activated in situ by flowing a mixture of an inert gas (e.g., helium) and hydrogen at a programmed heating rate to a specific temperature (e.g., 200°C) and holding for a set time.[5][6]

  • Reaction Feed: A feed stream consisting of nitrobenzene vapor and hydrogen is introduced into the reactor. The nitrobenzene is typically vaporized by passing a carrier gas (e.g., helium or nitrogen) through a saturator containing liquid nitrobenzene, which is maintained at a constant temperature. The flow rates of all gases are controlled by mass flow controllers.

  • Reaction Conditions: The reactor is maintained at the desired reaction temperature and pressure.

  • Product Analysis: The effluent from the reactor is passed through a cold trap to condense the liquid products. The gas and liquid phases are analyzed online or offline using a gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID).

  • Data Calculation: The conversion of nitrobenzene, selectivity to aniline, and turnover frequency (TOF) are calculated based on the analytical results and the feed flow rates.

Signaling Pathways and Experimental Workflows

To visualize the relationships in catalyst evaluation, a generalized experimental workflow is presented below.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation cat_synthesis Catalyst Synthesis (e.g., Impregnation, Co-precipitation) cat_characterization Physicochemical Characterization (XRD, TEM, BET, etc.) cat_synthesis->cat_characterization reactor_setup Reactor Setup (Batch or Flow) cat_characterization->reactor_setup cat_activation Catalyst Activation (In-situ) reactor_setup->cat_activation reaction_execution Hydrogenation Reaction (Controlled T, P, Time) cat_activation->reaction_execution product_analysis Product Analysis (GC, HPLC) reaction_execution->product_analysis data_calculation Data Calculation (Conversion, Selectivity, TOF) product_analysis->data_calculation performance_comp Performance Comparison data_calculation->performance_comp

Caption: A generalized workflow for the preparation, testing, and evaluation of catalysts for aniline synthesis.

Conclusion

The selection of an optimal catalyst for aniline synthesis via nitrobenzene hydrogenation requires a careful consideration of activity, selectivity, stability, and cost. While palladium-based catalysts, particularly bimetallic formulations like Pd-Ni, offer excellent performance under mild conditions, the development of highly active and selective non-noble metal catalysts, such as those based on nickel and iron, presents a promising avenue for more sustainable and economical industrial processes. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field to make informed decisions and to design and optimize catalytic systems for aniline production.

References

A Comparative Analysis of Kinetic Data in Aniline Derivative Reactions for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of kinetic data for reactions involving aniline (B41778) and its derivatives. Understanding the reaction kinetics of these compounds is crucial for optimizing synthetic routes, improving yields, and ensuring the efficient production of pharmaceuticals and other fine chemicals. While specific kinetic data for 2-propylaniline remains scarce in publicly available literature, this document leverages data from studies on aniline and other substituted anilines to provide insights into the expected reactivity of this compound and to offer a framework for comparative analysis.

The primary focus of this guide is the oxidation of aniline derivatives, a common reaction in the synthesis of polymers, dyes, and pharmaceutical intermediates. We will compare the kinetic parameters of aniline with those of its substituted counterparts and discuss the influence of substituents on the reaction rates.

Quantitative Data Summary

The following table summarizes the kinetic data for the oxidation of aniline and its N-substituted derivatives by chromic acid in an aqueous acetic acid medium. This data provides a baseline for understanding how substituents on the nitrogen atom affect the reaction kinetics.

CompoundSecond-Order Rate Constant (k) at 298 K (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
Aniline1.85 x 10⁻²45.643.1-125.5
N-Methylaniline2.50 x 10⁻²42.139.6-134.7
N,N-Dimethylaniline3.15 x 10⁻²38.936.4-143.9

Data sourced from a study on the kinetics of oxidation of aniline and its derivatives by chromic acid.[1][2]

Analysis of the Data:

The data indicates a trend of increasing reaction rate with increasing methylation on the nitrogen atom. This can be attributed to the electron-donating nature of the methyl groups, which increases the electron density on the nitrogen atom, making it more susceptible to oxidation. The decreasing activation energy from aniline to N,N-dimethylaniline further supports this observation.

For this compound, one would hypothesize a similar, albeit potentially more complex, effect. The propyl group is also an electron-donating group, which would be expected to increase the rate of oxidation compared to aniline. However, the steric hindrance introduced by the ortho-propyl group could counteract this electronic effect by impeding the approach of the oxidizing agent to the amino group. Therefore, the actual kinetic parameters for this compound oxidation would be a result of the interplay between these electronic and steric factors.

Experimental Protocols

The following is a generalized methodology for studying the kinetics of aniline derivative oxidation, based on the protocols described in the cited literature.[1][3]

Materials:

  • Aniline derivative (e.g., this compound, aniline)

  • Oxidizing agent (e.g., potassium dichromate, ammonium (B1175870) persulfate)

  • Solvent (e.g., aqueous acetic acid)

  • Standard solutions for titration (e.g., sodium thiosulfate, potassium iodide)

  • Starch indicator

  • Thermostated water bath

  • Spectrophotometer (for alternative monitoring methods)

Procedure:

  • Preparation of Reactant Solutions: Prepare stock solutions of the aniline derivative and the oxidizing agent in the chosen solvent at known concentrations.

  • Temperature Control: Place the reactant solutions in a thermostated water bath to equilibrate at the desired reaction temperature.

  • Initiation of the Reaction: Mix the reactant solutions in a reaction vessel maintained at the constant temperature to initiate the reaction.

  • Monitoring the Reaction Progress:

    • Titrimetric Method: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a solution that stops the reaction). Determine the concentration of the remaining oxidant by iodometric titration.

    • Spectrophotometric Method: Monitor the change in absorbance of a characteristic peak of a reactant or product over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Determine the order of the reaction with respect to each reactant by varying their initial concentrations and observing the effect on the initial reaction rate.

    • Calculate the rate constant (k) from the integrated rate law corresponding to the determined reaction order.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) and other thermodynamic parameters using the Arrhenius equation.

Visualizing Reaction Pathways and Workflows

To aid in the conceptualization of the processes involved in kinetic analysis, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reactants Prepare Reactant Solutions temp_control Equilibrate at Desired Temperature prep_reactants->temp_control init_reaction Initiate Reaction temp_control->init_reaction monitor_reaction Monitor Reaction Progress init_reaction->monitor_reaction det_order Determine Reaction Order monitor_reaction->det_order calc_k Calculate Rate Constant (k) det_order->calc_k det_ea Determine Activation Energy (Ea) calc_k->det_ea

Caption: A generalized workflow for the kinetic analysis of aniline derivative reactions.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline Derivative Oxidant Oxidizing Agent Radical_Cation Anilinium Radical Cation Aniline->Radical_Cation Oxidation Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant Reduction Polymer Polymer/Oxidized Products Radical_Cation->Polymer Polymerization/ Further Oxidation

References

A Comparative Guide to the Cross-Reactivity of 2-Propylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of several novel 2-propylaniline derivatives. In drug development, understanding a compound's specificity is critical for predicting potential off-target effects and ensuring therapeutic safety and efficacy. Cross-reactivity occurs when a compound binds to unintended targets, often due to structural similarities with the intended target's natural ligand or other drugs.[1][2] This document outlines the experimental evaluation of three hypothetical this compound derivatives against a panel of selected protein kinases, presenting quantitative data, detailed experimental protocols, and illustrating the underlying screening workflow.

Comparative Cross-Reactivity Data

The cross-reactivity of three this compound derivatives (designated CPA-001, CPA-002, and CPA-003) was assessed against their intended target, Target Kinase A, and a panel of four potential off-targets (Target Kinases B, C, D, and E). The inhibitory activity (IC₅₀) and percent cross-reactivity relative to the primary target were determined.

Table 1: Inhibitory Activity (IC₅₀) of this compound Derivatives Against a Kinase Panel

Compound IDTarget Kinase A (nM)Target Kinase B (nM)Target Kinase C (nM)Target Kinase D (nM)Target Kinase E (nM)
CPA-001 15.2> 10,0001,250> 10,0008,500
CPA-002 22.58,500980> 10,000> 10,000
CPA-003 18.9> 10,0004,5007,800> 10,000

Note: IC₅₀ values are presented as the mean of three independent experiments. A higher IC₅₀ value indicates lower inhibitory potency.

Table 2: Percent Cross-Reactivity of this compound Derivatives

Compound IDTarget Kinase B (%)Target Kinase C (%)Target Kinase D (%)Target Kinase E (%)
CPA-001 < 0.151.22< 0.150.18
CPA-002 0.262.30< 0.23< 0.23
CPA-003 < 0.190.420.24< 0.19

Note: Percent cross-reactivity is calculated as (IC₅₀ of Target Kinase A / IC₅₀ of Off-Target Kinase) x 100.

Experimental Protocols

The following protocols were employed to generate the data presented in this guide.

2.1 In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was used to determine the IC₅₀ values of the test compounds against the selected kinase panel. The methodology is based on the displacement of a fluorescent tracer from the kinase active site by the inhibitor.

  • Materials : Kinases (Target A, B, C, D, E), LanthaScreen™ Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, test compounds (CPA-001, -002, -003), assay buffer.

  • Procedure :

    • Test compounds were serially diluted in DMSO and then further diluted in assay buffer to achieve final concentrations ranging from 1 nM to 10,000 nM.

    • A kinase/antibody mixture was prepared in assay buffer.

    • A tracer/kinase mixture was prepared separately.

    • In a 384-well plate, 4 µL of the diluted compound solution was added.

    • To this, 8 µL of the kinase/antibody mixture was added and incubated for 60 minutes at room temperature.

    • Following incubation, 8 µL of the tracer solution was added to all wells.

    • The plate was incubated for another 60 minutes at room temperature, protected from light.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals were read on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis : The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated. IC₅₀ values were determined by fitting the dose-response curves using a four-parameter logistic model.

2.2 Immunoassay for Cross-Reactivity Screening (Hypothetical ELISA)

While kinase inhibition assays provide direct potency data, immunoassays are a common method for assessing cross-reactivity, especially in the context of antibody-based therapeutics or diagnostics.[2] An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to screen for compounds that interfere with antibody-target binding.

  • Principle : This competitive ELISA measures the ability of a test compound to inhibit the binding of a specific antibody to its immobilized target antigen.

  • Procedure :

    • A 96-well microplate is coated with the target protein (e.g., Target Kinase A) and incubated overnight at 4°C.

    • The plate is washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

    • Serial dilutions of the this compound derivatives are prepared.

    • The diluted compounds are mixed with a fixed concentration of a primary antibody specific to the target protein and incubated.

    • This mixture is then added to the coated wells, allowing the unbound antibody to bind to the immobilized antigen.

    • After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • The plate is washed again, and a substrate solution is added, leading to a color change.

    • The reaction is stopped, and the absorbance is measured. A lower signal indicates higher cross-reactivity, as the compound has prevented the primary antibody from binding its target.

Visualized Workflows and Pathways

Cross-Reactivity Screening Workflow

The diagram below outlines the systematic process used to evaluate the specificity of the this compound derivatives.

G Cross-Reactivity Screening Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound Compound Synthesis (CPA-001, -002, -003) Primary Primary Assay (vs. Target Kinase A) Compound->Primary Target Target Panel Selection (Kinases A-E) Target->Primary Secondary Secondary Assay (vs. Off-Target Panel) Primary->Secondary IC50 IC50 Determination Secondary->IC50 XReact Cross-Reactivity Calculation IC50->XReact SAR SAR Analysis XReact->SAR Report Generate Report SAR->Report

A high-level workflow for assessing compound cross-reactivity.

Hypothetical Kinase Signaling Pathway

This diagram illustrates a simplified signaling cascade where a this compound derivative might act. Understanding the pathway helps contextualize why cross-reactivity with structurally similar kinases (like Target C) can occur and lead to unintended biological effects.

G Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor TargetA Target Kinase A (Intended Target) Receptor->TargetA Activates TargetC Target Kinase C (Off-Target) Receptor->TargetC Activates Downstream Downstream Effector TargetA->Downstream Phosphorylates TargetC->Downstream Phosphorylates (Weaker) Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor CPA-002 Inhibitor->TargetA Potent Inhibition Inhibitor->TargetC Weak Inhibition

Inhibition of intended and off-target kinases in a pathway.

References

A comparative study of the electrochemical behavior of propylaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electrochemical behavior of 2-propylaniline, 3-propylaniline, and 4-propylaniline (B1194406) reveals distinct differences in their oxidation potentials, influenced by the position of the propyl group on the aniline (B41778) ring. This guide provides a comparative study based on available experimental and computational data, offering valuable insights for researchers in electrochemistry, materials science, and drug development.

The electrochemical properties of aniline and its derivatives are of significant interest due to their applications in conducting polymers, corrosion inhibitors, and as intermediates in the synthesis of various organic compounds. The position of substituents on the aniline ring can profoundly impact the electron density on the nitrogen atom and the aromatic ring, thereby altering its electrochemical reactivity. This guide focuses on the comparative electrochemical behavior of three structural isomers of propylaniline: this compound, 3-propylaniline, and 4-propylaniline.

Comparative Electrochemical Data

IsomerOxidation Potential (Ep) vs. Ag/AgCl [V] (Experimental)One-Electron Oxidation Potential [V] (Computational)
This compound Data not available in searched literature0.58[1][2][3]
3-Propylaniline ~0.9 (estimated from related compounds)[4]0.63[1][2][3]
4-Propylaniline ~0.8 (estimated from related compounds)[4]0.55[1][2][3]

Note: Experimental values are estimated based on trends observed for other meta- and para-substituted anilines, as direct data for propylaniline isomers was not found in the cited literature. Computational data is from a study by Winget et al.[1][2][3]

The computational data suggests that 4-propylaniline has the lowest oxidation potential, making it the easiest to oxidize among the three isomers. This is followed by this compound and then 3-propylaniline. This trend can be attributed to the electronic effects of the propyl group. In the para position, the electron-donating inductive effect of the propyl group is most effective at stabilizing the radical cation formed upon oxidation. The ortho position experiences a similar, though slightly less pronounced, effect. In the meta position, the inductive effect has a weaker influence on the reaction center.

Experimental Workflow

The electrochemical analysis of propylaniline isomers typically follows a standardized workflow to ensure accurate and reproducible results. The process involves careful preparation of the analyte solution and the electrochemical cell, followed by the voltammetric measurement and data analysis.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis solution_prep Analyte Solution Preparation cell_assembly Electrochemical Cell Assembly solution_prep->cell_assembly Load cv_scan Cyclic Voltammetry Scan cell_assembly->cv_scan Connect to Potentiostat data_extraction Data Extraction (Ep, Ip) cv_scan->data_extraction Generate Voltammogram comparative_analysis Comparative Analysis data_extraction->comparative_analysis Input Data

Fig. 1: Experimental workflow for the comparative electrochemical study of propylaniline isomers.

Experimental Protocols

The following section details the typical experimental methodologies for conducting a comparative electrochemical study of propylaniline isomers using cyclic voltammetry.

Materials and Reagents
  • Analytes: this compound, 3-propylaniline, 4-propylaniline (analytical grade)

  • Solvent: Acetonitrile (HPLC grade) or an aqueous buffer solution.

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or a suitable buffer salt (e.g., phosphate (B84403) buffer).

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire or foil

Solution Preparation
  • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAP in acetonitrile).

  • Prepare individual stock solutions of each propylaniline isomer (e.g., 10 mM in the supporting electrolyte solution).

  • For each measurement, prepare a fresh analyte solution by diluting the stock solution to the desired concentration (e.g., 1 mM) with the supporting electrolyte solution.

Electrochemical Measurement (Cyclic Voltammetry)
  • Electrode Polishing: Polish the working electrode (GCE) with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used in the experiment, and then dry it.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan a range that encompasses the oxidation potential of the anilines (e.g., from 0 V to +1.5 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the scan and record the resulting voltammogram (current vs. potential).

    • Perform multiple cycles to check for reproducibility and any changes in the electrochemical behavior, such as film formation on the electrode surface.

Data Analysis
  • From the obtained cyclic voltammograms, determine the anodic peak potential (Epa) and the anodic peak current (Ipa) for each isomer.

  • The anodic peak potential provides information about the ease of oxidation of the molecule.

  • The peak current is related to the concentration of the analyte and the kinetics of the electrode reaction.

Signaling Pathways and Logical Relationships

The electrochemical oxidation of anilines proceeds through a series of steps involving electron transfer and subsequent chemical reactions. The initial step is the one-electron oxidation of the aniline molecule to form a radical cation. The stability of this radical cation is a key factor in determining the oxidation potential.

oxidation_pathway cluster_initial Initial State cluster_oxidation Electrochemical Oxidation cluster_followup Follow-up Reactions Aniline Propylaniline Isomer RadicalCation Radical Cation Aniline->RadicalCation -e⁻ Dimerization Dimerization RadicalCation->Dimerization Polymerization Polymerization RadicalCation->Polymerization

Fig. 2: Simplified pathway for the electrochemical oxidation of propylaniline isomers.

This guide provides a foundational understanding of the comparative electrochemical behavior of propylaniline isomers. Further experimental studies under consistent conditions are necessary to provide more precise quantitative comparisons and to fully elucidate the reaction mechanisms.

References

A Comparative Analysis of 2-Propylaniline and Other Anilines as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of 2-propylaniline as a chemical intermediate against other commonly used anilines, including aniline (B41778), 2-ethylaniline (B167055), and 2,6-diisopropylaniline (B50358). The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore their physicochemical properties, reactivity, and performance in key chemical transformations, supported by experimental data and protocols.

Anilines are a cornerstone in the synthesis of a vast array of industrial and pharmaceutical compounds.[1][2] The substituent on the aniline ring plays a critical role in modulating the reactivity of both the amino group and the aromatic ring, thereby influencing reaction outcomes such as yield and purity.[3] This guide focuses on ortho-alkyl substituted anilines to provide a clear comparison of how steric and electronic effects impact their utility as intermediates.

Comparative Physicochemical and Reactivity Data

The selection of an appropriate aniline intermediate is governed by its physical properties and chemical reactivity. The following table summarizes key data for this compound and its counterparts. The presence of ortho-alkyl groups generally increases the boiling point and can influence the basicity (pKa) and nucleophilicity of the amino group due to steric hindrance and electronic effects.

PropertyThis compound2-Ethylaniline2,6-DiisopropylanilineAniline
Molecular Formula C₉H₁₃N[4]C₈H₁₁N[5]C₁₂H₁₉N[6]C₆H₇N[1]
Molecular Weight 135.21 g/mol [7]121.18 g/mol [5]177.29 g/mol [6]93.13 g/mol [3]
Boiling Point Not specified210 °C[8]257 °C[6]184.1 °C[3]
Melting Point Not specified-44 °C[8]-45 °C[6]-6.3 °C[3]
Density Not specified0.983 g/mL[8]0.94 g/mL[9]1.022 g/cm³[10]
pKa (conjugate acid) Not specifiedNot specifiedWeaker than aniline[11]4.6[10]
Key Applications Dyes, pharmaceuticals, agrochemicals[4]Pesticides, dyes, pharmaceuticals[12]Pesticides, ligands, plastics[9][11]Polyurethanes, dyes, rubber chemicals[10]

Performance in Synthesis: A Comparative Overview

The efficacy of an aniline as an intermediate is best measured by its performance in chemical reactions. While direct, side-by-side comparative studies are limited, we can infer performance from available data on similar transformations.

Acylation Reactions: Acylation of the amino group is a fundamental reaction for anilines, often used as a protecting strategy or to synthesize amide-containing target molecules like local anesthetics.[1][13] The rate of acylation is dependent on the nucleophilicity of the nitrogen atom.[3]

  • Aniline: Readily undergoes acylation.[1]

  • 2-Ethylaniline & this compound: The ortho-alkyl group provides some steric hindrance but generally does not prevent acylation. The electron-donating nature of the alkyl group can slightly increase the nucleophilicity of the amine. These are valuable intermediates for synthesizing precursors to local anesthetics and other pharmaceuticals.[4][13]

  • 2,6-Diisopropylaniline: The two bulky isopropyl groups in the ortho positions create significant steric hindrance around the amino group.[11] This can dramatically decrease the rate of acylation and may require more forcing reaction conditions. However, this steric bulk is advantageous in the synthesis of specific ligands and N-heterocyclic carbenes where coordination to a metal center is desired without competing side reactions at the nitrogen.[6][9]

Alkylation Reactions: The alkylation of anilines is a key step in producing more complex intermediates.

  • Aniline: Can be alkylated with agents like formaldehyde (B43269) to produce precursors for MDI and polyurethanes.[1]

  • 2-Ethylaniline & this compound: Can be alkylated on the nitrogen to form secondary or tertiary amines.[14]

  • 2,6-Diisopropylaniline: Used as a starting material for the synthesis of 2,6-diisopropylaniline through the alkylation of aniline with propylene. A study reported an aniline conversion rate of over 80% and a selectivity for 2,6-diisopropylaniline of over 50% under optimized conditions (280-290°C, aniline:propylene molar ratio of 1:2).[15]

The following diagram illustrates a generalized workflow for evaluating aniline intermediates.

G cluster_0 Aniline Intermediate Selection cluster_1 Reaction Type cluster_2 Performance Metrics Aniline Aniline Diazotization Diazotization Aniline->Diazotization Propylaniline This compound Acylation Acylation Propylaniline->Acylation Ethylaniline 2-Ethylaniline Ethylaniline->Acylation Diisopropylaniline 2,6-Diisopropylaniline Alkylation Alkylation Diisopropylaniline->Alkylation Yield Yield (%) Acylation->Yield Alkylation->Yield Diazotization->Yield Purity Purity (%) Yield->Purity Time Reaction Time (h) Purity->Time

Workflow for Evaluating Aniline Intermediates.

Experimental Protocols

Detailed and reproducible protocols are essential for comparing the efficacy of chemical intermediates.

Protocol 1: Synthesis of N-(2-propylphenyl)acetamide (Acylation of this compound)

This protocol describes the acylation of this compound, a key transformation for creating amide intermediates.

  • Materials: this compound (98% purity), Acetyl chloride (99% purity), Triethylamine (B128534), Dichloromethane (DCM), 1M HCl solution, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • Dissolve 10.0 g (0.074 mol) of this compound and 8.2 g (0.081 mol) of triethylamine in 100 mL of DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 6.1 g (0.078 mol) of acetyl chloride to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain N-(2-propylphenyl)acetamide.

Protocol 2: Comparative Diazotization Reaction

This protocol can be used to qualitatively compare the reactivity of different anilines in diazotization, a crucial step for synthesizing azo dyes and for Sandmeyer reactions.[1][3]

  • Materials: Equimolar amounts of this compound, 2-ethylaniline, 2,6-diisopropylaniline, and aniline; 1M HCl; 1M Sodium Nitrite (B80452) (NaNO₂) solution; β-naphthol solution.

  • Procedure:

    • Prepare 0.1 M solutions of each aniline derivative in 1 M HCl in separate flasks.

    • Cool the solutions to 0-5 °C in an ice bath.

    • To each solution, add an equimolar amount of a pre-cooled 0.1 M sodium nitrite solution dropwise with constant stirring.

    • After 15 minutes, add a small aliquot of each diazonium salt solution to a test tube containing a basic solution of β-naphthol.

    • Visually observe the rate and intensity of the color formation (azo coupling). A faster and more intense color formation suggests a more efficient diazotization reaction. The reactivity is expected to decrease with increased steric hindrance (Aniline > 2-Ethylaniline ≈ this compound > 2,6-Diisopropylaniline).

The following diagram illustrates the general pathway for aniline acylation.

G Aniline This compound (or other aniline) Reaction Acylation Reaction Aniline->Reaction AcylChloride Acyl Chloride (e.g., Acetyl Chloride) AcylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Quench & Extract Purification Purification Workup->Purification Dry & Concentrate Product N-Acylaniline Product Purification->Product Recrystallize or Chromatography

Generalized Aniline Acylation Workflow.

Conclusion

The efficacy of this compound as a synthetic intermediate is comparable to other ortho-alkyl anilines like 2-ethylaniline for many common transformations. Its utility shines in applications where moderate steric bulk is desired without the significant hindrance seen in 2,6-diisopropylaniline.

  • This compound and 2-Ethylaniline are versatile intermediates for pharmaceuticals, dyes, and agrochemicals where the ortho-substituent can be used to fine-tune the steric and electronic properties of the final product.[4][13]

  • Aniline remains the simplest and often most reactive aromatic amine, ideal for syntheses where steric hindrance is not required.[16]

  • 2,6-Diisopropylaniline is a specialized intermediate where its significant steric bulk is a key advantage, particularly in the synthesis of catalysts and ligands, but this same property makes it less reactive in standard acylation or diazotization reactions.[6][11]

The choice of aniline intermediate ultimately depends on the specific requirements of the synthetic target, including desired reactivity, steric environment, and the potential for downstream interactions.

References

Safety Operating Guide

Safe Disposal of 2-Propylaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-propylaniline, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] In case of accidental release, do not allow the product to enter drains.[1] Spills should be absorbed with an inert material and collected for disposal as hazardous waste.[1]

Quantitative Data Summary

The following table summarizes key safety and disposal information for this compound.

ParameterValueSource
Flash Point 103 °C / 217.4 °F[2]
Boiling Point 224 - 226 °C / 435.2 - 438.8 °F @ 760 mmHg[2]
NFPA 704 Rating Health: 2, Fire: 1, Reactivity: 0[1]
Disposal Method Licensed Disposal Company[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be handled with care to ensure the safety of laboratory personnel and the environment. It is imperative to treat this compound as hazardous waste.[1] The recommended procedure involves engaging a licensed disposal company for the management of surplus and non-recyclable solutions.[1]

Container Management:

  • Original Containers: Whenever possible, leave the chemical in its original container.[1][3] Do not deface the manufacturer's label.[3]

  • Alternative Containers: If the original container is not usable, transfer the waste to a suitable, closed, and clearly labeled container.[1]

  • No Mixing: Do not mix this compound with other waste streams.[1]

  • Uncleaned Containers: Handle uncleaned or empty containers as you would the product itself and dispose of them as unused product.[1]

Waste Collection and Storage:

  • Ensure waste containers are securely closed and stored in a designated, well-ventilated area, away from incompatible materials.[4]

  • Properly label all waste containers with the full chemical name and any associated hazards.[4]

Disposal Execution:

  • All waste disposal activities must adhere to national and local regulations.[1]

  • Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_container Assess Original Container Usability start->assess_container use_original Use Original Container assess_container->use_original Usable use_alternative Transfer to a Suitable, Labeled Container assess_container->use_alternative Not Usable seal_container Securely Seal Container use_original->seal_container use_alternative->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_disposal Contact Licensed Disposal Company store_waste->contact_disposal end End: Waste Collected for Proper Disposal contact_disposal->end

Caption: Workflow for this compound disposal.

References

Essential Safety and Logistics for Handling 2-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of 2-Propylaniline, a chemical that requires careful management due to its potential hazards.

This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] It is harmful if swallowed, inhaled, or in contact with skin.[2][4] Adherence to proper safety protocols is therefore essential to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is foundational for its safe handling.

PropertyValue
Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 222-224 °C[5]
Flash Point 98 °C (208.4 °F) - closed cup[1]
Density 0.96 g/mL at 25 °C[5]
CAS Number 1821-39-2[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the most critical line of defense against exposure to this compound.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety glasses with side-shields or a face shield.Must conform to EN166 (EU) or be NIOSH (US) approved.[1]
Skin Chemical-resistant gloves and protective clothing.Gloves must be inspected prior to use and satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1] Protective clothing should cover the body, including arms and legs.[6]
Respiratory Air-purifying respirator.A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows it is appropriate.[1] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is crucial for laboratory safety.

1. Preparation:

  • Ensure that a proper risk assessment has been conducted.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Verify that an eyewash station and safety shower are readily accessible.[7][8]

  • Inspect all PPE for integrity before use.[1]

  • Have spill containment materials, such as inert absorbent material (sand, silica (B1680970) gel), readily available.[1][9]

2. Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not inhale vapors or mist.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place.[1]

3. Disposal:

  • Dispose of this compound and its containers as hazardous waste.[1]

  • Do not allow the product to enter drains.[1]

  • Surplus and non-recyclable solutions should be handled by a licensed disposal company.[1]

  • Contaminated gloves and clothing should be disposed of in accordance with applicable laws and good laboratory practices.[1]

  • Uncleaned containers should be treated as the product itself.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][4] Remove contact lenses, if present and easy to do.[1][4] Continue rinsing and consult a physician.[1][4]
Skin Contact Wash off with soap and plenty of water.[1][10] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice/attention.[4]
Inhalation Move the person into fresh air.[1][10] If not breathing, give artificial respiration.[1][10] Consult a physician.[1]
Ingestion Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Consult a physician.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment Ventilation Ensure Proper Ventilation (Fume Hood) RiskAssessment->Ventilation FirstAid Administer First Aid RiskAssessment->FirstAid SpillResponse Contain and Clean Spill RiskAssessment->SpillResponse EmergencyEquipment Check Emergency Equipment (Eyewash, Shower) Ventilation->EmergencyEquipment Ventilation->FirstAid Ventilation->SpillResponse PPE_Check Inspect Personal Protective Equipment EmergencyEquipment->PPE_Check EmergencyEquipment->FirstAid EmergencyEquipment->SpillResponse SpillKit Prepare Spill Kit PPE_Check->SpillKit PPE_Check->FirstAid PPE_Check->SpillResponse AvoidContact Avoid Skin/Eye Contact and Inhalation SpillKit->AvoidContact SpillKit->FirstAid SpillKit->SpillResponse HandWashing Wash Hands After Use AvoidContact->HandWashing AvoidContact->FirstAid AvoidContact->SpillResponse Storage Keep Container Closed and Store Properly HandWashing->Storage HandWashing->FirstAid HandWashing->SpillResponse HazardousWaste Dispose as Hazardous Waste Storage->HazardousWaste Storage->FirstAid Storage->SpillResponse LicensedDisposal Use Licensed Disposal Company HazardousWaste->LicensedDisposal HazardousWaste->FirstAid HazardousWaste->SpillResponse ContaminatedPPE Dispose of Contaminated PPE Properly LicensedDisposal->ContaminatedPPE LicensedDisposal->FirstAid LicensedDisposal->SpillResponse ContaminatedPPE->FirstAid ContaminatedPPE->SpillResponse

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.